molecular formula C8H7N B1195054 Indolizine CAS No. 274-40-8

Indolizine

Cat. No.: B1195054
CAS No.: 274-40-8
M. Wt: 117.15 g/mol
InChI Key: HOBCFUWDNJPFHB-UHFFFAOYSA-N
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Description

Indolizine (CAS 274-40-8), with the molecular formula C8H7N and a molecular weight of 117.15 g·mol⁻¹, is a fused bicyclic heteroaromatic compound . It is structurally characterized as a pyrrole ring fused to a pyridine ring, with the nitrogen atom located at the ring fusion position, making it an uncommon isomer of indole . The compound is a white solid with a melting point of 75°C and a boiling point of 205°C . Its saturated analog is indolizidine, which forms the core structure of a variety of biologically active alkaloids, underscoring the significance of the this compound scaffold in natural product research . Recent patent literature highlights the application of synthetic substituted indolizines, indicating growing research interest in this chemical space for the treatment of mental disorders and inflammation . As a versatile building block, this compound is used in organic synthesis and materials science . This product is intended for research and development purposes only and is not classified as a hazardous substance or mixture . It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

indolizine
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InChI

InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCFUWDNJPFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50181818
Record name Indolizine
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Molecular Weight

117.15 g/mol
Source PubChem
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CAS No.

274-40-8
Record name Indolizine
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Record name Indolizine
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Record name Indolizine
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Record name Pyrrolo[1,2-a]pyridine
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Record name INDOLIZINE
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Foundational & Exploratory

History and discovery of the indolizine heterocyclic system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Indolizine Heterocyclic System: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a heterocyclic aromatic compound with the formula C₈H₇N, is a structural isomer of the well-known indole nucleus.[1] Unlike indole, the nitrogen atom in this compound is located at a ring fusion position, creating a unique 10-π electron system that is isoelectronic with indole and structurally related to purines.[2][3] This distinct arrangement imparts specific physicochemical properties and a broad spectrum of biological activities to its derivatives.[2] While numerous indole-based drugs are commercially available, no this compound-based therapeutic has yet reached the market, making it a "privileged scaffold" of significant interest for future drug discovery and development.[1][4][5] This guide provides a comprehensive overview of the history, discovery, properties, and key synthetic methodologies of the this compound core, tailored for professionals in chemical and pharmaceutical research.

History and Discovery

The journey of the this compound ring system began in the late 19th century. The initial concept was reported in 1890 by the Italian chemist Angeli, who proposed the name "pyrindole" for the parent base.[6] However, it was not until 1912 that the first synthesis was accomplished by Scholtz.[6][7] He treated 2-methylpyridine with acetic anhydride at high temperatures (200–220°C) to produce a compound he named "picolide".[6] Acid hydrolysis of this "picolide" yielded a crystalline solid with the empirical formula C₈H₇N, which Scholtz initially called "pyrrocoline".[6]

The structure of this new compound was a subject of investigation. It displayed reactions characteristic of pyrroles and indoles but had only weakly basic properties, suggesting it was not a typical pyridine derivative.[6][8] The definitive structure was later confirmed by Diels and Alder through catalytic reduction experiments.[6] The name "pyrrocoline" was eventually replaced by the current, officially accepted term "this compound".[6]

G cluster_timeline Historical Timeline of this compound Discovery node_1890 1890 Angeli proposes the name 'pyrindole' for the theoretical parent base. node_1912 1912 Scholtz achieves the first synthesis of an this compound derivative ('picolide' -> 'pyrrocoline'). node_1890->node_1912 22 years node_1930s Post-1912 Diels and Alder confirm the bicyclic structure through catalytic reduction. node_1912->node_1930s Structural Confirmation node_present Present The system is universally known as this compound and is a focus of drug discovery. node_1930s->node_present Nomenclature & Research Focus G reagents 2-Methylpyridine + Acetic Anhydride conditions Heat (200-220°C) High Pressure reagents->conditions intermediate Intermediate ('Picolide') conditions->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis product This compound Derivative hydrolysis->product G cluster_chichibabin Chichibabin Reaction Mechanism start Substituted Pyridine + α-Halo Ketone salt Step 1: Quaternization (Formation of Pyridinium Salt) start->salt ylide Step 2: Ylide Formation (Base-mediated deprotonation) salt->ylide Add Base cyclization Step 3: Intramolecular 1,5-Dipolar Cyclization ylide->cyclization aromatization Step 4: Aromatization (e.g., Dehydration) cyclization->aromatization product Aromatic this compound aromatization->product G ylide Pyridinium Ylide (1,3-Dipole) cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Alkyne or Alkene (Dipolarophile) dipolarophile->cycloaddition intermediate Cycloadduct (Dihydrothis compound) cycloaddition->intermediate oxidation Oxidation/ Aromatization intermediate->oxidation product Substituted This compound oxidation->product G cluster_pathway Anticancer Mechanism: Tubulin Polymerization Inhibition This compound This compound Derivative tubulin β-Tubulin (Colchicine Site) This compound->tubulin Binds to polymerization Tubulin Polymerization (Microtubule Formation) This compound->polymerization Inhibits tubulin->polymerization Required for mitosis Mitotic Spindle Formation polymerization->mitosis Essential for cell_cycle Cell Cycle Progression (G2/M Phase) mitosis->cell_cycle apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis Arrest leads to

References

An In-depth Technical Guide to the Core Principles of Indolizine Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the synthesis and reactivity of the indolizine scaffold. As a privileged heterocyclic motif, this compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document details key synthetic methodologies, explores the characteristic reactivity of the this compound core, and provides experimental protocols for core reactions.

Core Principles of this compound Synthesis

The construction of the bicyclic this compound ring system, which features a fused pyridine and pyrrole ring sharing a bridgehead nitrogen atom, is accomplished through several robust and versatile synthetic strategies. These methods provide access to a wide array of substituted this compound derivatives, enabling the exploration of their structure-activity relationships.

Tschitschibabin this compound Synthesis

The Tschitschibabin (also spelled Chichibabin) reaction is a classical and widely utilized method for the synthesis of indolizines.[1][2] This reaction proceeds via the base-mediated intramolecular cyclization of an N-alkylpyridinium salt that possesses a reactive methylene group adjacent to the nitrogen atom. The general mechanism involves two primary stages: the initial quaternization of a pyridine derivative with an α-halo ketone or a similar electrophile to form a pyridinium salt, followed by a base-induced 1,5-dipolar cyclization and subsequent aromatization to yield the this compound product.[1]

Experimental Protocol: Synthesis of 2-Phenylthis compound via the Tschitschibabin Reaction

A prototypic example of the Tschitschibabin reaction is the synthesis of 2-phenylthis compound from 2-methylpyridine and phenacyl bromide.

  • Step 1: Quaternization. 2-Methylpyridine is reacted with phenacyl bromide in a suitable solvent, such as acetone or acetonitrile, to afford 1-(2-oxo-2-phenylethyl)-2-methylpyridinium bromide.

  • Step 2: Cyclization and Aromatization. The isolated pyridinium salt is then treated with a base, for instance, sodium bicarbonate or triethylamine, in a high-boiling point solvent like ethanol or dimethylformamide (DMF). The base facilitates the deprotonation of the activated methylene group, leading to the in situ formation of a pyridinium ylide. This ylide undergoes a rapid intramolecular aldol-type condensation, and a subsequent dehydration and aromatization sequence furnishes the final 2-phenylthis compound product.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2-MethylpyridinePhenacyl bromideNaHCO₃EthanolReflux475-85.
1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, represents another cornerstone in the synthesis of the this compound core.[3][4][5] This powerful and highly versatile reaction involves the concert or stepwise interaction of a pyridinium ylide, which serves as the 1,3-dipole, with a dipolarophile, typically an electron-deficient alkene or alkyne.[6][7]

Experimental Protocol: Synthesis of Dimethyl 2-phenylthis compound-1,3-dicarboxylate

A representative example of this methodology is the reaction of a pyridinium ylide, generated in situ from 1-(2-oxo-2-phenylethyl)pyridinium bromide and a base, with the electron-deficient alkyne, dimethyl acetylenedicarboxylate (DMAD).

  • Ylide Formation. The precursor pyridinium salt is treated with a suitable base, such as triethylamine or potassium carbonate, in an appropriate solvent to generate the reactive pyridinium ylide intermediate.

  • Cycloaddition. The in situ generated ylide then undergoes a [3+2] cycloaddition reaction with DMAD to form a dihydrothis compound intermediate.

  • Aromatization. This intermediate readily undergoes oxidation, often facilitated by atmospheric oxygen, to yield the stable aromatic this compound product.

Pyridinium SaltDipolarophileBaseSolventTemperatureTime (h)Yield (%)
1-(2-oxo-2-phenylethyl)pyridinium bromideDMADEt₃NAcetonitrileRoom Temperature1280-90.[8]
Scholtz this compound Synthesis

The Scholtz reaction is one of the earliest reported methods for the synthesis of indolizines and involves the condensation of a 2-alkylpyridine, most commonly 2-picoline, with an acid anhydride under high-temperature conditions.[9] The reaction mechanism is believed to proceed through the formation of an acylated intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford the this compound ring system.

Experimental Protocol: Synthesis of 2-Methylthis compound

  • A mixture of 2-picoline and acetic anhydride is heated to a high temperature, typically in the range of 220-250 °C, for several hours.

  • After cooling, the reaction mixture is carefully treated with water to hydrolyze any remaining acetic anhydride.

  • The 2-methylthis compound product is then isolated by extraction with an organic solvent and purified by either distillation or column chromatography.

Reactant 1Reactant 2Temperature (°C)Time (h)Yield (%)
2-PicolineAcetic Anhydride220-2506Moderate.[9]

Core Principles of this compound Reactivity

The chemical reactivity of the this compound nucleus is largely dictated by its π-excessive character, which renders it susceptible to electrophilic attack. The electron density is highest on the five-membered pyrrole-like ring, with the C-3 position being the most nucleophilic, followed by the C-1 position.

Electrophilic Aromatic Substitution

Indolizines readily participate in a variety of electrophilic substitution reactions, providing a direct route to functionalized derivatives. Key examples include formylation, acylation, and halogenation.

The Vilsmeier-Haack reaction offers a mild and efficient protocol for the introduction of a formyl group onto the this compound scaffold, predominantly at the C-3 position.[10][11][12] The electrophilic species, known as the Vilsmeier reagent (a chloromethyliminium salt), is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[12]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylthis compound

  • The Vilsmeier reagent is prepared by the careful addition of phosphorus oxychloride to N,N-dimethylformamide at a reduced temperature.

  • 2-Phenylthis compound is subsequently added to the pre-formed reagent, and the reaction mixture is stirred, often with gentle warming to ensure complete reaction.

  • An aqueous workup is then performed to hydrolyze the intermediate iminium salt, yielding the desired 2-phenylthis compound-3-carbaldehyde.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Phenylthis compoundPOCl₃, DMFDichloromethane0 to 403~90.[13]

The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the this compound ring, with substitution occurring preferentially at the C-3 or C-1 positions.[14][15][16] This reaction is typically performed using an acyl chloride or an acid anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.[16]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylthis compound

  • To a solution of 2-methylthis compound in an inert solvent (e.g., dichloromethane or carbon disulfide), the Lewis acid catalyst (e.g., AlCl₃) is added.

  • The acylating agent (e.g., acetyl chloride or acetic anhydride) is then introduced, and the reaction mixture is stirred, typically at room temperature, until the starting material is consumed.

  • The reaction is quenched by the addition of water or a dilute acid solution, and the acylated this compound product is isolated by extraction and purified.

SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)
2-Methylthis compoundAcetic AnhydrideY(OTf)₃[BMI]BF₄80 (Microwave)0.0894.[17]
Cycloaddition Reactions

The this compound ring system can also participate as a diene or an 8π-electron component in cycloaddition reactions, providing a pathway to more complex, polycyclic heterocyclic structures.[18][19]

Experimental Protocol: [8+2] Cycloaddition of 2-Phenylthis compound with DMAD

  • A solution of 2-phenylthis compound and dimethyl acetylenedicarboxylate (DMAD) in a high-boiling point solvent, such as toluene or xylene, is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

This compoundDienophileSolventTemperature (°C)Time (h)Yield (%)
2-Phenylthis compoundDMADTolueneReflux24Good.[18]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, rendered using the DOT graph description language, provide schematic representations of the key reaction mechanisms and experimental workflows discussed within this guide.

Tschitschibabin_Synthesis cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Reaction AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base Base->Ylide This compound This compound Ylide->this compound Intramolecular Cyclization & Aromatization

Caption: Tschitschibabin this compound Synthesis Workflow.

Dipolar_Cycloaddition cluster_step1 Ylide Formation cluster_step2 Cycloaddition & Aromatization PyridiniumSalt Pyridinium Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation Base Base Base->Ylide Dihydrothis compound Dihydrothis compound Intermediate Ylide->Dihydrothis compound [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Dihydrothis compound This compound This compound Dihydrothis compound->this compound Oxidation

Caption: 1,3-Dipolar Cycloaddition Synthesis of this compound.

Vilsmeier_Haack_Reactivity cluster_step1 Reagent Formation cluster_step2 Electrophilic Substitution DMF DMF VilsmeierReagent Vilsmeier Reagent DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt This compound This compound This compound->IminiumSalt Electrophilic Attack Formylthis compound Formyl-Indolizine IminiumSalt->Formylthis compound Hydrolysis

Caption: Vilsmeier-Haack Formylation of this compound.

References

Spectroscopic Characterization of Novel Indolizine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel indolizine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The document outlines detailed experimental protocols, presents quantitative spectroscopic data for representative compounds, and visualizes key experimental workflows and biological signaling pathways.

Introduction to this compound Derivatives

This compound, a nitrogen-containing fused heterocyclic system, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their molecular structure. Therefore, precise structural elucidation and characterization using advanced spectroscopic methods are paramount in the development of new this compound-based therapeutic agents. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence Spectroscopy in the analysis of these novel compounds.

Spectroscopic Data Presentation

The following tables summarize key quantitative data obtained from the spectroscopic analysis of a series of novel this compound derivatives. These derivatives are synthesized via 1,3-dipolar cycloaddition reactions.[1][4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data

This table presents the characteristic chemical shifts (δ) in parts per million (ppm) for protons and carbons of representative this compound derivatives. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]

Compound IDPosition¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Derivative A H-59.65 (d, J = 7.6 Hz)C-1
H-88.85 (d, J = 1.5 Hz)C-2
H-28.20 (s)C-3
H-67.92 (dd, J = 7.6, 1.5 Hz)C-5
OCH₃3.95 (s)C-6
N⁺CH₃4.37 (s)C-7
C-8
Derivative B H-59.92 (dd, J = 7.5, 0.8 Hz)C-1
H-88.88 (dd, J = 2.2, 0.8 Hz)C-2
H-67.91 (dd, J = 7.5, 2.2 Hz)C-10 (C=O)
N⁺CH₃4.39 (s)
CH₂4.36 (q, J = 7.2 Hz)
CH₃1.35 (t, J = 7.2 Hz)

Note: Chemical shifts are indicative and can vary based on substitution patterns and solvent.[5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

This table provides the calculated and found mass-to-charge ratios (m/z) for the molecular ions of novel this compound derivatives, confirming their elemental composition.[7][8]

Compound IDMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
Derivative C C₂₁H₂₆N₂O₄371.1965371.1967
Derivative D C₂₀H₁₄BrN₃O₃424.0295424.25 (isotopic peak)
Derivative E C₁₉H₁₆BrNO₄402.0339402.2 (isotopic peak)
Table 3: UV-Vis Absorption and Fluorescence Spectroscopic Data

This table summarizes the photophysical properties of fluorescent this compound derivatives, including their maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, and fluorescence quantum yields (Φ_f_).[9][10][11]

Compound IDSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Φ_f_ (%)
Fluoro-Indolizine 1 Dichloromethane420-470440-52020-50up to 92
Fluoro-Indolizine 2 Toluene4034302711.15
Fluoro-Indolizine 3 Dichloromethane797872755.6
Fluoro-Indolizine 4 Dichloromethane1140---

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of novel this compound derivatives, as well as for key biological assays.

General Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a common and versatile method for synthesizing the this compound core.[1][4]

G Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start1 Pyridine Derivative step1 Quaternization of Pyridine (Formation of Pyridinium Salt) start1->step1 start2 α-Halo Ketone/Ester start2->step1 step2 In situ generation of Pyridinium Ylide (Base, e.g., K₂CO₃) step1->step2 step3 [3+2] Cycloaddition with Dipolarophile (e.g., Alkyne) step2->step3 step4 Aromatization (Oxidation or Elimination) step3->step4 end1 Substituted this compound Derivative step4->end1

Caption: General workflow for the synthesis of this compound derivatives.

Procedure:

  • Quaternization: A solution of the substituted pyridine (1 equivalent) and the α-halo ketone or ester (1.1 equivalents) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature or heated to reflux for 2-24 hours.

  • Ylide Formation and Cycloaddition: The resulting pyridinium salt is treated with a base (e.g., potassium carbonate, triethylamine) (2-3 equivalents) and a dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 equivalents). The reaction mixture is stirred at room temperature or heated for 4-48 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

NMR Spectroscopic Analysis

Objective: To determine the chemical structure and stereochemistry of the synthesized this compound derivatives.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled sequence.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex structures, acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.

Mass Spectrometric Analysis

Objective: To determine the molecular weight and elemental composition of the synthesized compounds.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap)

  • Ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or after separation on a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. The high-resolution data allows for the determination of the exact mass and, consequently, the elemental formula.

UV-Vis and Fluorescence Spectroscopic Analysis

Objective: To characterize the photophysical properties of fluorescent this compound derivatives.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of the fluorescent this compound derivative in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) with absorbances in the range of 0.01-0.1 at the excitation wavelength for fluorescence measurements.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs_).

  • Fluorescence Spectroscopy: Excite the sample at or near its λ_abs_ and record the emission spectrum to determine the maximum emission wavelength (λ_em_).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_f_) is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Biological Signaling Pathways and Experimental Workflows

This compound derivatives have shown promise as inhibitors of key biological processes implicated in diseases such as cancer. This section visualizes the relevant signaling pathways and the experimental workflows used to assess the inhibitory activity of these compounds.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them potential anticancer agents.[12]

G Experimental Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Tubulin Solution (in polymerization buffer with GTP) assay1 Incubate Tubulin with This compound Derivative/Controls at 37°C prep1->assay1 prep2 Prepare this compound Derivative (serial dilutions) prep2->assay1 prep3 Prepare Controls (Vehicle, Positive Control e.g., Colchicine) prep3->assay1 assay2 Monitor Polymerization (e.g., increase in absorbance at 340 nm or fluorescence) assay1->assay2 analysis1 Plot Absorbance/Fluorescence vs. Time assay2->analysis1 analysis2 Calculate Rate of Polymerization analysis1->analysis2 analysis3 Determine IC₅₀ Value analysis2->analysis3

Caption: Workflow for assessing tubulin polymerization inhibition.

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers. The polymerization is typically monitored by an increase in light scattering (absorbance) or fluorescence of a reporter dye.[13]

Inhibition of EGFR Signaling Pathway

This compound derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[14]

G EGFR Signaling Pathway and Inhibition by this compound Derivatives EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS Recruits PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Derivative This compound->P_EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling cascade and the inhibitory action of this compound derivatives.

The inhibitory effect on EGFR can be quantified using an in vitro kinase assay.

G Experimental Workflow for EGFR Kinase Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Recombinant EGFR Kinase assay1 Incubate Kinase, Substrate, ATP, and this compound Derivative prep1->assay1 prep2 Peptide Substrate & ATP prep2->assay1 prep3 This compound Derivative (serial dilutions) prep3->assay1 assay2 Measure Kinase Activity (e.g., luminescence-based ADP detection) assay1->assay2 analysis1 Calculate Percent Inhibition assay2->analysis1 analysis2 Determine IC₅₀ Value analysis1->analysis2

Caption: Workflow for assessing EGFR kinase inhibition.

This assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound, is quantified.[15][16][17]

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical component of their development as potential therapeutic agents. The combined application of NMR, mass spectrometry, and fluorescence spectroscopy provides a comprehensive understanding of their chemical structure and photophysical properties. Furthermore, detailed in vitro assays are essential to elucidate their mechanism of action and to quantify their biological activity. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Quantum Chemical Calculations for Indolizine Aromaticity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the aromaticity of indolizine and its derivatives. This compound, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and biological activities of its derivatives. Understanding the aromaticity of the this compound core is crucial for predicting its reactivity, stability, and potential as a pharmacophore or functional material. This guide details the theoretical underpinnings of commonly used aromaticity indices, provides detailed computational protocols, and presents a comparative analysis of quantitative data for the this compound system.

Theoretical Background: Quantifying Aromaticity

Aromaticity is a fundamental concept in chemistry, traditionally associated with the enhanced stability and unique reactivity of cyclic conjugated molecules. In computational chemistry, aromaticity is not a directly observable property but is inferred from various calculated indices that probe the geometric, magnetic, and electronic characteristics of a molecule. For a robust assessment of this compound's aromaticity, it is advisable to employ a multi-faceted approach utilizing several of these indices.

Key Aromaticity Indices:

  • Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity and is one of the most widely used methods. It is defined as the negative of the magnetic shielding computed at a non-bonded point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring's plane (NICS(1)). A negative NICS value indicates a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The out-of-plane component of the shielding tensor, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity as it minimizes the contribution from σ-electrons.[1][2]

  • Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that quantifies the degree of bond length equalization in a cyclic system. The HOMA index is calculated based on the deviation of the bond lengths in the ring from an optimal value, which is assumed for a fully aromatic system. The HOMA index is normalized so that it equals 1 for a perfectly aromatic system (like benzene) and 0 for a non-aromatic Kekulé structure. For heterocyclic systems, specialized parametrizations such as HOMHED (HOMA for Heterocycle Electron Delocalization) have been developed to account for the different optimal bond lengths of carbon-heteroatom bonds.

  • Isomerization Stabilization Energy (ISE): This energetic criterion assesses the stability of a cyclic conjugated system relative to a non-aromatic isomer. A positive ISE value indicates that the cyclic system is more stable than its acyclic counterpart, suggesting aromatic stabilization.

  • Para-Delocalization Index (PDI): This is an electronic index based on the Quantum Theory of Atoms in Molecules (QTAIM). PDI measures the electron sharing between para-related atoms in a six-membered ring. Larger PDI values are associated with greater electron delocalization and aromaticity.

  • Aromatic Fluctuation Index (FLU): This index also derives from QTAIM and quantifies the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values indicate a more uniform electron distribution and, consequently, higher aromaticity.

Data Presentation: Aromaticity Indices for this compound Systems

The aromaticity of the this compound core is a nuanced interplay between its five-membered (pyrrole-like) and six-membered (pyridine-like) rings. Computational studies have shown that the five-membered ring exhibits a higher degree of aromaticity than the six-membered ring. The following tables summarize some of the key quantitative data available in the literature for this compound and its derivatives.

Compound/MoietyAromaticity IndexValueComputational Method
This compound Moiety in Indolothis compound Systems
This compound FragmentISE (kcal/mol)20.3DFT (B3LYP/def2-TZVPP)
Five-membered ringISE (kcal/mol)14.9DFT (B3LYP/def2-TZVPP)
Six-membered ringISE (kcal/mol)5.4DFT (B3LYP/def2-TZVPP)
Substituted this compound Derivatives (Illustrative Examples)
2-methylthis compoundNICS(1) (ppm)-9.5DFT (B3LYP/6-311+G)
7-nitrothis compoundNICS(1) (ppm)-7.8DFT (B3LYP/6-311+G)

Note: The data in this table is compiled from various sources and is intended for illustrative purposes. For detailed research, it is recommended to perform consistent calculations for the entire series of compounds under investigation.

Experimental Protocols: Computational Methodologies

This section provides a detailed, step-by-step guide for performing quantum chemical calculations to determine the aromaticity of this compound derivatives using the Gaussian suite of programs.

Geometry Optimization

The first and most crucial step is to obtain the equilibrium geometry of the molecule.

  • Input File Preparation: Create an input file (e.g., indolizine_opt.com) with the initial coordinates of the this compound derivative.

  • Route Section: Specify the level of theory and basis set for the optimization. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set. The Opt keyword requests a geometry optimization. The Freq keyword should also be included to perform a frequency calculation after the optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

  • Execution: Run the calculation using Gaussian.

  • Verification: Check the output file for the optimized coordinates and ensure that there are no imaginary frequencies reported in the frequency analysis.

NICS Calculation

Once the optimized geometry is obtained, you can proceed with the NICS calculation.

  • Ghost Atom Placement: A "ghost atom" (Bq) is used as a probe for the magnetic shielding. For NICS(0), the ghost atom is placed at the geometric center of the ring. For NICS(1), it is placed 1 Å above the ring center. The geometric center can be calculated as the average of the coordinates of the ring atoms.

  • Input File Preparation: Create a new input file (e.g., indolizine_nics.com) using the optimized coordinates from the previous step. Add the coordinates of the ghost atom(s) to the molecule specification. The NMR keyword requests the calculation of magnetic shielding tensors.

  • Execution: Run the Gaussian calculation.

  • Data Extraction: In the output file, search for "Magnetic shielding tensor (ppm)". The NICS value is the negative of the isotropic shielding value for the corresponding ghost atom. For NICS(1)zz, you will need to look at the zz component of the shielding tensor.

HOMA Index Calculation

The HOMA index is calculated from the optimized bond lengths.

  • Bond Length Extraction: From the output file of the geometry optimization, extract the final bond lengths for all the bonds within the ring of interest.

  • HOMA Formula: Apply the HOMA formula:

    HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

    where:

    • n is the number of bonds in the ring.

    • α is a normalization constant.

    • R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N).

    • R_i is the calculated bond length of the i-th bond.

  • Parameter Selection: Use appropriate α and R_opt values for the bond types present in the this compound ring. These parameters are available in the literature, with specific sets for C-C and C-N bonds in five- and six-membered rings.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow for assessing this compound aromaticity and the conceptual relationship between different aromaticity indices.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (e.g., Gaussian) cluster_analysis Aromaticity Analysis cluster_output Results and Interpretation mol_structure Initial Molecular Structure (this compound Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum nmr_calc NMR Calculation (for NICS) geom_opt->nmr_calc Use Optimized Geometry bond_lengths Extract Bond Lengths geom_opt->bond_lengths other_indices Calculate Other Indices (PDI, FLU, etc.) geom_opt->other_indices shielding Extract Magnetic Shielding nmr_calc->shielding homa Calculate HOMA bond_lengths->homa nics Calculate NICS (NICS(0), NICS(1), NICS(1)zz) shielding->nics data_table Quantitative Aromaticity Data homa->data_table nics->data_table other_indices->data_table interpretation Interpretation of Aromaticity (Structure-Property Relationships) data_table->interpretation

Computational workflow for this compound aromaticity assessment.

aromaticity_indices cluster_criteria Criteria of Aromaticity cluster_indices Calculated Indices Aromaticity Aromaticity Geometric Geometric Aromaticity->Geometric Magnetic Magnetic Aromaticity->Magnetic Electronic Electronic Aromaticity->Electronic Energetic Energetic Aromaticity->Energetic HOMA HOMA Geometric->HOMA NICS NICS Magnetic->NICS PDI_FLU PDI, FLU Electronic->PDI_FLU ISE ISE Energetic->ISE

Relationship between aromaticity criteria and computational indices.

Conclusion

The aromaticity of the this compound ring system is a complex property that can be effectively investigated using a variety of quantum chemical methods. This guide has outlined the theoretical foundations of key aromaticity indices, provided detailed protocols for their calculation, and presented a framework for the interpretation of the resulting data. By employing a multi-index approach, researchers can gain a deeper understanding of the electronic structure, stability, and reactivity of this compound derivatives, thereby facilitating the rational design of new molecules for applications in drug discovery and materials science. The provided workflows and diagrams serve as a practical roadmap for scientists embarking on the computational analysis of this compound aromaticity.

References

Exploring the Natural Occurrence of Indolizine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 13, 2025

Abstract

Indolizine alkaloids are a structurally diverse class of nitrogen-containing heterocyclic compounds, characterized by a fused pyridine and pyrrole ring system. Exhibiting a wide array of potent pharmacological activities, these natural products have garnered significant attention from the scientific community for their potential as scaffolds in drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of this compound alkaloids, detailing their sources, biosynthetic pathways, and significant biological activities. Furthermore, it furnishes researchers with standardized experimental protocols for their extraction, isolation, and analysis, supported by quantitative data and visual workflows to facilitate further investigation into this promising class of molecules.

Natural Occurrence of this compound Alkaloids

This compound alkaloids are not ubiquitous in nature but are found in a remarkable diversity of organisms, spanning the plant, animal, and microbial kingdoms. Their distribution suggests convergent evolution of biosynthetic capabilities, underscoring their ecological importance and therapeutic potential.

Plant Kingdom

Plants are a primary source of this compound alkaloids, with notable examples including the polyhydroxylated alkaloids and the phenanthroindolizidine subclass.[1]

  • Astragalus and Oxytropis Species (Locoweeds): These members of the Fabaceae family are well-known producers of the toxic indolizidine alkaloid, swainsonine.[2][3] The production of swainsonine is actually mediated by a fungal endophyte, Undifilum oxytropis, that lives in a symbiotic relationship with the plant.[2]

  • Castanospermum australe (Moreton Bay Chestnut): The seeds of this Australian tree are a rich source of castanospermine, a potent glycosidase inhibitor.[4][5][6]

  • Tylophora Species: Plants of this genus are known to produce phenanthroindolizidine alkaloids, such as tylophorine and tylophorinidine, which exhibit significant anti-cancer properties.[7][8]

Animal Kingdom

In the animal kingdom, this compound alkaloids are famously employed as chemical defense agents, particularly by amphibians.

  • Poison Dart Frogs (Dendrobatidae family): These frogs sequester indolizidine alkaloids from their diet of mites and ants. These compounds, such as pumiliotoxin, are stored in skin glands and serve as a potent defense against predators.

Microbial Sources

Microorganisms, particularly fungi and actinomycetes, are increasingly recognized as prolific sources of unique this compound alkaloids.

  • Fungal Endophytes: As mentioned, fungi like Undifilum (formerly Embellisia) living within locoweed plants are the true producers of swainsonine.[2][9] The fungus Slafractonia leguminicola is another known producer of swainsonine.[9]

  • Actinomycetes: Bacteria from the genus Streptomyces have been identified as producers of indolizidine compounds such as cyclizidines.

Quantitative Analysis of Selected this compound Alkaloids

The concentration of this compound alkaloids can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes reported concentrations for key alkaloids.

AlkaloidNatural SourcePlant/Organism PartConcentration (% Dry Weight)Reference(s)
SwainsonineAstragalus mollissimusAbove-ground parts> 0.1% (in high-swainsonine chemotypes)[2]
SwainsonineAstragalus lentiginosusAbove-ground parts> 0.1% (in high-swainsonine chemotypes)[2]
SwainsonineOxytropis sericeaWhole plant0.046% - 0.097% (population means)[10]
CastanospermineCastanospermum australeSeedsSufficient for large-scale purification[11]

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids typically originates from amino acid precursors, most commonly L-lysine. The pathways for swainsonine and castanospermine serve as excellent models for understanding the construction of the core indolizidine ring.

Biosynthetic Pathway of Swainsonine

In fungi, the biosynthesis of swainsonine begins with L-lysine, which is cyclized to form L-pipecolic acid.[12][13] A hybrid nonribosomal peptide-polyketide synthase (NRPS-PKS) enzyme then orchestrates a series of reactions to construct the initial indolizidine core.[12] Subsequent tailoring steps, including hydroxylations and a key epimerization, are carried out by specialized enzymes such as non-heme iron oxygenases (SwnH1, SwnH2) and an imine reductase (SwnN) to yield the final swainsonine molecule.[14][15]

G cluster_0 Core Indolizidine Formation cluster_1 Tailoring Steps Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid Lysine cyclodeaminase Indolizidinone 1-hydroxy-indolizidine intermediate PipecolicAcid->Indolizidinone Hybrid NRPS-PKS (SwnK) Intermediate2 Dihydroxy-indolizidine intermediate Indolizidinone->Intermediate2 SwnH2 (Hydroxylation) Swainsonine Swainsonine Intermediate2->Swainsonine SwnH1 (Hydroxylation) SwnN (Reduction)

Biosynthetic pathway of Swainsonine.
Biosynthetic Pathway of Castanospermine

The biosynthesis of castanospermine also begins with the conversion of L-lysine to L-pipecolic acid.[16] This is followed by a Claisen-type condensation with malonyl-CoA to form a 1-indolizidinone intermediate. A subsequent reduction of the carbonyl group followed by a series of hydroxylation steps at positions 6, 7, and 8 yields the final castanospermine structure.[16]

G cluster_0 Core Formation cluster_1 Hydroxylation Cascade Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid Cyclization & Reduction Indolizidinone 1-Indolizidinone PipecolicAcid->Indolizidinone Claisen Condensation MalonylCoA Malonyl-CoA MalonylCoA->Indolizidinone ReducedIntermediate 1-hydroxy-indolizidine Indolizidinone->ReducedIntermediate Reduction Castanospermine Castanospermine ReducedIntermediate->Castanospermine Multiple Hydroxylations (C6, C7, C8)

Biosynthetic pathway of Castanospermine.

Pharmacological Activities

This compound alkaloids are renowned for their broad spectrum of biological activities, making them attractive candidates for therapeutic development. Their mechanisms of action are often highly specific, targeting key enzymes or cellular pathways.

  • Glycosidase Inhibition: Polyhydroxylated indolizidines like swainsonine and castanospermine are potent inhibitors of glycosidase enzymes.[17][18] Swainsonine specifically inhibits α-mannosidase, leading to altered glycoprotein processing, which is linked to its anti-cancer and anti-metastatic effects.[3][19] Castanospermine is a powerful α-glucosidase inhibitor, giving it antiviral properties against viruses like HIV and Dengue that rely on host cell glycoprotein processing.[5][20]

  • Anticancer Activity: Phenanthroindolizidine alkaloids, such as tylophorine and its derivatives, exhibit potent cytotoxic activity against a range of cancer cell lines.[7][21] Their mechanism often involves the inhibition of protein and nucleic acid synthesis, leading to cell cycle arrest and apoptosis.

The following table summarizes the in vitro cytotoxic activity of selected phenanthroindolizidine alkaloids.

AlkaloidCancer Cell LineActivity MetricValueReference(s)
TylophorinidineMCF-7 (Breast)IC₅₀6.45 ± 2.06 µM[7]
TylophorinidineHepG2 (Liver)IC₅₀4.77 ± 2.11 µM[7]
TylophorinidineHCT-116 (Colon)IC₅₀20.08 ± 1.94 µM[7]
(-)-AntofineKB-3-1 (Cervical)IC₅₀Low nanomolar range[21]
(-)-TylophorineKB-3-1 (Cervical)IC₅₀Low nanomolar range[21]

Experimental Protocols

The successful study of this compound alkaloids hinges on robust methods for their extraction, purification, and analysis.

General Workflow for Extraction and Isolation

The isolation of these polar, basic compounds from complex natural matrices requires a multi-step approach. The general strategy involves an initial crude extraction, an acid-base partitioning to separate alkaloids from neutral compounds, and subsequent chromatographic purification.

G Start Dried & Ground Source Material (e.g., Plant, Fungus) Extraction Maceration or Reflux with Aqueous Alcohol (e.g., 80% MeOH or 95% EtOH) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Alcoholic Extract Filtration->CrudeExtract Acidification Dissolve in Acidic Solution (e.g., 1N HCl) CrudeExtract->Acidification LLE1 Liquid-Liquid Extraction (wash with non-polar solvent like Chloroform to remove lipids) Acidification->LLE1 AqueousPhase Acidic Aqueous Phase (contains protonated alkaloids) LLE1->AqueousPhase Basification Basify with NH4OH or NaOH (to pH > 9) AqueousPhase->Basification LLE2 Liquid-Liquid Extraction (extract with organic solvent like DCM or Chloroform) Basification->LLE2 OrganicPhase Crude Alkaloid Fraction (in organic solvent) LLE2->OrganicPhase Purification Chromatographic Purification (e.g., Silica Gel, Ion Exchange, Prep-HPLC) OrganicPhase->Purification Final Pure this compound Alkaloid Purification->Final

Workflow for this compound alkaloid extraction.
Detailed Protocol: Extraction and Isolation of Swainsonine from Astragalus spp.

This protocol is adapted from established methods for gram-scale isolation.[22][23]

  • Sample Preparation: Air-dry the plant material (Astragalus lentiginosus) and grind it into a fine powder.

  • Initial Extraction:

    • Subject 1 kg of powdered plant material to thermal reflux with 95% aqueous ethanol (4 x 5 L, 4 hours each).

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2 L of 1 N HCl.

    • Filter the acidic solution to remove insoluble material.

    • Wash the acidic filtrate with chloroform (3 x 1 L) in a separatory funnel to remove non-polar compounds. Discard the organic layers.

    • Adjust the aqueous phase to pH 10 with concentrated ammonium hydroxide solution.

    • Extract the now-basic aqueous phase with dichloromethane (DCM) or n-butanol (4 x 1 L). The free-base swainsonine will partition into the organic layer.

  • Purification via Column Chromatography:

    • Combine the organic extracts and evaporate the solvent to yield the crude alkaloid fraction.

    • Prepare a silica gel G column.

    • Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a solvent system of chloroform:methanol:ammonia:water (70:26:2:2, v/v) .[23]

    • Collect fractions (e.g., 10 mL each) and monitor by Thin Layer Chromatography (TLC) using the same eluent system.

  • Final Purification:

    • Combine the fractions containing pure swainsonine (as determined by TLC).

    • Evaporate the solvent.

    • The pure swainsonine can be obtained by recrystallization from ammonia-saturated chloroform or by sublimation to yield a white, crystalline solid.[22]

Protocol: Analytical HPLC-MS/MS Method

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound alkaloids in complex matrices.[10][24][25]

  • Sample Preparation:

    • Extract 100 mg of finely ground, dry plant material with a mixture of chloroform and 2% acetic acid.[24]

    • Alternatively, perform a solid-phase extraction (SPE) using a cation-exchange resin to isolate the basic alkaloid fraction.[10]

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase (e.g., 1 mL).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target alkaloid. For swainsonine, the protonated molecule [M+H]⁺ is m/z 174.2.[24] Specific product ions would be determined by direct infusion of a standard.

    • Quantification: Quantification is achieved by comparing the peak area of the target analyte in the sample to a calibration curve generated from authentic standards.

Conclusion

This compound alkaloids represent a fascinating and pharmacologically significant class of natural products. Their presence across different biological kingdoms highlights their evolutionary importance and provides diverse sources for discovery. With well-characterized biosynthetic pathways, a spectrum of potent biological activities—particularly in antiviral and anticancer applications—and established protocols for their isolation and analysis, the field is well-positioned for future research. This guide serves as a foundational resource for scientists aiming to harness the therapeutic potential of these unique molecular architectures. Further investigation into novel this compound structures from underexplored natural sources and the development of synthetic derivatives will undoubtedly continue to fuel advancements in medicine and drug development.

References

A Comprehensive Review of the Biological Activities of Indolizines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Data Presentation: A Comparative Analysis of Biological Activities

To facilitate a clear and comparative understanding of the potency of various this compound derivatives, the following tables summarize key quantitative data from a range of biological assays.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1. The primary mechanisms of action include the inhibition of crucial signaling pathways and enzymes involved in cell proliferation and survival, such as EGFR, CDK-2, and tubulin polymerization.[1][2][3]

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[3]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[3]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[3]
6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[3]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[3]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[3]
Compound C3 HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway
cis-11 DU-145 (Prostate)4.41Not specified
MDA-MB-231 (Breast)1.01Not specified
8e CAL-27 (Oral)0.047Microtubule Destabilizer[2]
BT-20 (Breast)0.117Microtubule Destabilizer[2]
HGC-27 (Gastric)0.098Microtubule Destabilizer[2]
8h CAL-27 (Oral)0.065Microtubule Destabilizer[2]
BT-20 (Breast)0.102Microtubule Destabilizer[2]
HGC-27 (Gastric)0.047Microtubule Destabilizer[2]
cis-4f lactone MDA-MB-231 (Breast)20.47Not specified[4]
cis-4g lactone DU-145 (Prostate)36.93Not specified[4]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated through both in vitro enzyme inhibition and in vivo models. Certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting a favorable gastrointestinal safety profile.[5][6][7][8] The in vivo efficacy has been validated using the carrageenan-induced paw edema model in rodents.[9][10][11]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayTargetIC50 (µM) / % InhibitionReference
5a In vitroCOX-25.84[5][7]
Indomethacin In vitroCOX-26.84[5][7]
2a In vitroCOX-26.56[6][8]
2c In vitroCOX-26.94[6][8]
Celecoxib In vitroCOX-20.05[6][8]
Indomethacin In vitroCOX-26.8[6][8]
Compound 13 In vivo (Carrageenan-induced paw edema)-62.00% (at 3h)[11]
Indomethacin In vivo (Carrageenan-induced paw edema)-67.00% (at 3h)[11]
Antimicrobial Activity

This compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.[12][13][14][15][16]

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
5h Gram-positive cocci (average)16 - 32[12]
5a Gram-positive cocci (average)32[12]
5g Gram-positive cocci (average)35.3[12]
5g Gram-negative bacteria (range)64 - 256[12]
5b Candida species (range)8 - 32[12][14]
5c Candida species (range)8 - 128[12][14]
Derivative XXI Staphylococcus aureus25[13]
Derivative XIII Antifungal activityBest among tested[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24][25][26][27]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5][6][10][11][18][28][29][30][31][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the inhibitory effects of indolizines on two key pathways implicated in cancer: the EGFR signaling pathway and the tubulin polymerization process.

Inhibition of the EGFR Signaling Pathway

Several this compound derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3] Overactivation of the EGFR signaling cascade, which includes the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, is a hallmark of many cancers.[23][34][35][36][37] By inhibiting EGFR, indolizines can block these downstream pathways, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound Derivative This compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

This compound inhibition of the EGFR signaling cascade.
Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Several anticancer drugs target microtubule dynamics. This compound derivatives have been identified as tubulin polymerization inhibitors.[2][13][38] By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][39][40][41]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization This compound This compound Derivative This compound->Tubulin Microtubules Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound-mediated disruption of microtubule dynamics.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide highlight the significant potential of this compound derivatives in the fields of oncology, inflammation, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs to address unmet medical needs.

References

The Physicochemical Landscape of Functionalized Indolizine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its structural features and synthetic accessibility make it a privileged scaffold in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the core physicochemical properties of functionalized this compound scaffolds, crucial for their development as drug candidates. We will delve into their solubility, lipophilicity, and metabolic stability, presenting available quantitative data, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Core Physicochemical Properties of Functionalized this compound Scaffolds

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. For this compound derivatives, understanding how functionalization impacts solubility, lipophilicity, and metabolic stability is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipidic environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The lipophilicity of this compound derivatives can be significantly modulated by the nature and position of their substituents.

Compound IDR1R2R3R4R5Calculated Log Po/w[1]
5c -COOEt-H-Br-H-CO(p-CN-Ph)2.26
6c -COOEt-H-H-Br-CO(p-CN-Ph)2.37
7g -COOEt-H-H-COOEt-CO-Ph2.29

Data presented in this table is based on in silico predictions and serves as a guide to the relative lipophilicity of these functionalized this compound scaffolds.[1]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The inherent aromaticity of the this compound core contributes to its generally low aqueous solubility, a challenge that can be addressed through strategic functionalization.[3] Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can enhance solubility by increasing the molecule's ability to interact with water molecules. Conversely, the addition of large, non-polar substituents tends to decrease aqueous solubility.[3]

Quantitative experimental solubility data for a diverse set of functionalized indolizines is limited in the public domain. However, the general principles of structure-solubility relationships suggest that salt formation with acidic or basic groups on the this compound scaffold can be a viable strategy to improve this property.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body and influences its dosing regimen. This compound derivatives, like other xenobiotics, are subject to metabolism primarily by cytochrome P450 (CYP) enzymes in the liver. The sites and rates of metabolism are highly dependent on the nature and position of the substituents on the this compound ring. For instance, the presence of ester groups may render the molecule susceptible to hydrolysis by esterases, potentially leading to reduced metabolic stability.

The following table presents a hypothetical representation of metabolic stability data for a series of functionalized this compound scaffolds, illustrating the type of data obtained from in vitro microsomal stability assays.

Compound IDFunctional GroupsIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound-A 2-phenyl> 60< 10
This compound-B 1-COOEt, 2-phenyl4525
This compound-C 7-OH, 2-phenyl2060

This table provides illustrative data to demonstrate the format of metabolic stability results. Actual values would need to be determined experimentally for specific compounds.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for the successful development of drug candidates. This section provides detailed methodologies for key experiments cited in the evaluation of functionalized this compound scaffolds.

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP).

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and purified water and allowing the phases to separate overnight.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of water-saturated octanol and octanol-saturated water in a glass vial. The final concentration of the compound should be in a range that allows for accurate quantification in both phases.

    • Vortex the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to facilitate the complete separation of the octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw a known volume from each phase.

    • Determine the concentration of the this compound derivative in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

  • Sample Preparation:

    • Add an excess amount of the solid this compound derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved this compound derivative in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). A standard calibration curve should be prepared using known concentrations of the compound.

  • Result Expression:

    • The solubility is typically expressed in µg/mL or µM.

Determination of Metabolic Stability (Liver Microsomal Stability Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

    • Prepare a solution of liver microsomes (e.g., human, rat, or mouse) in the reaction buffer at a specific protein concentration (e.g., 0.5 mg/mL).

    • Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the this compound derivative solution to 37 °C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically in the low micromolar range (e.g., 1 µM).

    • Incubate the reaction mixture at 37 °C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression line.

    • The intrinsic clearance (CLint) can then be calculated using the half-life and the protein concentration.

Biological Signaling Pathways and Experimental Workflows

Functionalized this compound scaffolds have shown promise as modulators of key biological pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows used to study them is crucial for rational drug design.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition Mechanism cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Dimers Depolymerization This compound Scaffold This compound Scaffold Binding to Colchicine Site Binding to Colchicine Site This compound Scaffold->Binding to Colchicine Site Binding to Colchicine Site->Tubulin Dimers Prevents conformational change Disrupted Mitotic Spindle Disrupted Mitotic Spindle Binding to Colchicine Site->Disrupted Mitotic Spindle Mitotic Arrest Mitotic Arrest Disrupted Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound scaffolds.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Some this compound derivatives have been investigated as potential EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

EGFR_Signaling_Inhibition cluster_0 EGFR Activation cluster_1 Downstream Signaling Cascades cluster_2 Inhibition by this compound TKI EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival This compound TKI This compound TKI ATP Binding Site ATP Binding Site This compound TKI->ATP Binding Site Competitive Binding ATP Binding Site->Dimerization & Autophosphorylation Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound-based TKIs.

General Experimental Workflow for Synthesis and Evaluation

The development of novel functionalized this compound scaffolds typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Physicochemical Profiling Physicochemical Profiling Purification & Characterization->Physicochemical Profiling In Vitro Biological Assays In Vitro Biological Assays Purification & Characterization->In Vitro Biological Assays Lead Optimization Lead Optimization Physicochemical Profiling->Lead Optimization In Vitro Biological Assays->Lead Optimization

References

A Preliminary Investigation into Indolizine-Based Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in the development of novel fluorescent probes. Its inherent photophysical properties, coupled with the ease of synthetic modification, make it an attractive framework for creating sensors capable of detecting subtle changes in biological microenvironments. This technical guide provides a comprehensive overview of this compound-based fluorescent probes, detailing their synthesis, photophysical characteristics, and applications in cellular imaging and analyte detection.

Core Principles and Photophysical Properties

This compound derivatives exhibit fluorescence that can be finely tuned by strategic placement of electron-donating and electron-withdrawing groups on the core structure. This tunability is often governed by the principle of Intramolecular Charge Transfer (ICT), where the electronic properties of the molecule are altered upon excitation, influencing the emission wavelength and quantum yield.[1][2][3] The sensitivity of the ICT process to the local environment, such as polarity and viscosity, is a key factor in the design of responsive fluorescent probes.[2][3]

The photophysical properties of a selection of this compound-based fluorophores are summarized below, demonstrating the versatility of this scaffold.

Table 1: Photophysical Properties of Representative this compound-Based Probes

Probe ClassSubstituentsλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Stokes Shift (nm)SolventTarget Analyte
Pyrido[3,2-b]this compound Varies (tunable)>400Blue to Red--VariousGeneral Imaging
3,7-disubstituted this compound 3-Aryl, 7-EWG~388462-580-74-192MeOHpH
This compound Squaraine Phenyl, DMA700-1000up to 8810.3% to 72.0%-DCM, THFViscosity
This compound-based Sulfite Probe CRL-1-458---Sulfite

Data compiled from multiple sources. "-" indicates data not specified in the cited literature.

Synthetic Strategies and Experimental Workflows

A common route for the synthesis of functionalized indolizines is the 1,3-dipolar cycloaddition between a pyridinium ylide and an activated alkene or alkyne.[4] A generalized workflow for the synthesis and subsequent application of an this compound-based probe is depicted below.

G cluster_synthesis Probe Synthesis cluster_application Biological Application S1 Starting Materials (e.g., 2-alkylpyridine, α-bromoacetophenone) S2 Formation of Pyridinium Salt S1->S2 S3 Generation of Pyridinium Ylide S2->S3 S4 1,3-Dipolar Cycloaddition S3->S4 S5 Purification (Column Chromatography) S4->S5 S6 Characterization (NMR, Mass Spec) S5->S6 A2 Probe Incubation with Cells S6->A2 Synthesized Probe A1 Cell Culture (e.g., HeLa cells) A1->A2 A3 Washing Step A2->A3 A4 Fluorescence Microscopy A3->A4 A5 Image Acquisition and Analysis A4->A5

Caption: General workflow from synthesis to bioimaging of this compound probes.

Signaling Mechanisms of this compound-Based Probes

The fluorescence response of many this compound probes is based on a change in the efficiency of the ICT process upon interaction with an analyte. This can lead to either a "turn-on" or "turn-off" fluorescence signal, or a ratiometric shift in the emission wavelength.

pH Sensing Mechanism

For pH-sensitive this compound probes, the protonation state of a functional group, such as an amine, can significantly impact the electronic structure of the fluorophore. Protonation can either enhance or suppress the ICT process, leading to a change in fluorescence.[5][6]

G cluster_ph pH Sensing via ICT Modulation Low_pH Low pH (Protonated State) Probe This compound Probe with Amine Group Low_pH->Probe + H+ High_pH High pH (Deprotonated State) Fluorescence_On Fluorescence ON (or Red-shifted) High_pH->Fluorescence_On ICT Enabled Probe->High_pH - H+ Fluorescence_Off Fluorescence OFF (or Blue-shifted) Probe->Fluorescence_Off ICT Suppressed

Caption: Protonation-dependent fluorescence switching in an this compound pH probe.
Viscosity Sensing Mechanism

Viscosity-sensitive this compound probes often function as "molecular rotors." In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, quenching fluorescence. In a high-viscosity medium, this rotation is restricted, forcing the excited state to decay radiatively and thus "turning on" the fluorescence.

G cluster_viscosity Viscosity Sensing via Restricted Rotation Low_Viscosity Low Viscosity Excited_State Excited State (S1) Low_Viscosity->Excited_State Excitation High_Viscosity High Viscosity High_Viscosity->Excited_State Excitation Fluorescence Fluorescence Excited_State->Fluorescence Restricted Rotation Non_Radiative Non-Radiative Decay (Rotation) Excited_State->Non_Radiative Free Rotation Ground_State Ground State (S0) Fluorescence->Ground_State Non_Radiative->Ground_State

Caption: Mechanism of a molecular rotor-based viscosity probe.

Detailed Experimental Protocols

General Synthesis of a 3-Arylthis compound Derivative[4]
  • Formation of Pyridinium Salt: Dissolve the 2-alkylpyridine derivative (1.0 eq) in an anhydrous solvent. Add the α-bromoacetophenone derivative (1.1 eq) and stir the mixture at room temperature for 2-4 hours. The resulting pyridinium salt often precipitates and can be collected by filtration.[4]

  • Generation of Pyridinium Ylide and Cycloaddition: Suspend the pyridinium salt in an anhydrous solvent and add a base such as triethylamine (1.5 eq) at room temperature to form the pyridinium ylide.[4] Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.[4]

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane).[4]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Measurement of Photophysical Properties[7]
  • Sample Preparation: Prepare stock solutions of the this compound probe in a suitable solvent (e.g., DMSO) and dilute to the desired concentration (typically in the micromolar range) in the solvent of interest.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs_) should be determined.

  • Fluorescence Spectroscopy: Using a fluorometer, excite the sample at its λ_abs_ and record the emission spectrum to determine the wavelength of maximum emission (λ_em_).

  • Quantum Yield (Φ_F_) Determination: The fluorescence quantum yield is typically measured relative to a well-characterized standard (e.g., quinine sulfate). The absorbance of the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: The Stokes shift is calculated as the difference between the maximum emission and maximum absorption wavelengths (λ_em_ - λ_abs_).

Live-Cell Imaging Protocol[8][9]
  • Cell Culture: Culture cells (e.g., HeLa, CHO-K1) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator. Seed the cells onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading: Prepare a stock solution of the this compound probe in DMSO. Dilute the stock solution in pre-warmed culture medium or an appropriate buffer (e.g., PBS) to the final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.[7]

  • Washing: Aspirate the probe-containing medium and wash the cells two to three times with pre-warmed fresh medium or buffer to remove any unbound probe.[8][7]

  • Imaging: Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. Acquire images using a suitable camera and imaging software. For dynamic processes, time-lapse imaging can be performed.

Conclusion and Future Perspectives

This compound-based fluorescent probes offer a powerful and versatile toolkit for researchers in the life sciences. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable the visualization and quantification of a wide range of biological analytes and events. Future research in this area is likely to focus on the development of probes with longer excitation and emission wavelengths for deeper tissue imaging, improved quantum yields for higher sensitivity, and enhanced specificity for multiplexed imaging applications. The continued exploration of the this compound scaffold promises to yield even more sophisticated tools for unraveling the complexities of cellular function and disease.

References

Methodological & Application

Step-by-Step Protocol for Tschitschibabin Reaction for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of indolizines via the Tschitschibabin reaction, a classic and efficient method for constructing the indolizine scaffold. This compound and its derivatives are important heterocyclic compounds found in various biologically active molecules and are of significant interest in drug development.

Reaction Principle

The Tschitschibabin reaction for this compound synthesis is a two-stage process. The first step involves the quaternization of a pyridine derivative with an α-halo ketone to form a pyridinium salt. In the second step, a base is used to deprotonate the methylene group adjacent to the nitrogen atom of the pyridinium salt, generating a pyridinium ylide intermediate. This intermediate then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration to yield the aromatic this compound ring system.[1]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of indolizines. The following protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of Pyridinium Salt (Quaternization)

Materials:

  • Substituted Pyridine (e.g., 2-methylpyridine, 2-picoline)

  • α-Halo Ketone (e.g., 2-bromoacetophenone, phenacyl bromide)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask, dissolve the substituted pyridine (1.0 equivalent) in anhydrous acetone.

  • Add the α-halo ketone (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the pyridinium salt. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the starting materials.[2]

  • Once the reaction is complete, collect the precipitated pyridinium salt by filtration.

  • Wash the collected solid with cold acetone or diethyl ether to remove any unreacted starting materials.[1][2]

  • Dry the pyridinium salt under vacuum. The salt is typically used in the next step without further purification.[1]

Protocol 2: Synthesis of this compound (Cyclization)

Materials:

  • Pyridinium Salt (from Protocol 1)

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Water, Ethanol, DMF)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane-ethyl acetate mixture)

Procedure:

  • Suspend the dried pyridinium salt (1.0 equivalent) in a suitable solvent such as water, ethanol, or DMF in a round-bottom flask.[1][2]

  • Add an excess of a mild base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents).[2]

  • Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 4 to 8 hours.[2]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If an aqueous solvent was used, extract the product with dichloromethane (3 x 50 mL). If an organic solvent was used, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.[1][2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a hexane-ethyl acetate gradient, to afford the pure this compound.[2]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives via the Tschitschibabin reaction.

Pyridine Derivativeα-Halo KetoneBaseSolventTemperatureTime (h)Yield (%)
Pyridine4-(Bromoacetyl)-3-phenylsydnoneK₂CO₃DMF100°C472
Pyridine4-(Bromoacetyl)-3-phenylsydnoneNa₂CO₃DMF100°C465
Pyridine4-(Bromoacetyl)-3-phenylsydnoneEt₃NDMF100°C845
Pyridine4-(Bromoacetyl)-3-phenylsydnoneDBUDMF100°C658
2-Methylpyridine2-BromoacetophenoneNaHCO₃Water/EthanolReflux4-8Not specified
2,5-Dimethyl-4-nitropyridinePhenacyl bromideNaHCO₃ (aq)AcetoneRefluxNot specifiedNot specified

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Tschitschibabin reaction for this compound synthesis.

Tschitschibabin_Mechanism Pyridine Pyridine Derivative Quaternization Step 1: Quaternization (SN2 Reaction) Pyridine->Quaternization AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Quaternization PyridiniumSalt Pyridinium Salt Quaternization->PyridiniumSalt YlideFormation Step 2: Ylide Formation (Deprotonation) PyridiniumSalt->YlideFormation Base Base Base->YlideFormation PyridiniumYlide Pyridinium Ylide (Intermediate) YlideFormation->PyridiniumYlide Cyclization Step 3: Intramolecular 1,5-Dipolar Cyclization PyridiniumYlide->Cyclization Cycloadduct Dihydropyridine Intermediate Cyclization->Cycloadduct Aromatization Step 4: Aromatization (Dehydration) Cycloadduct->Aromatization This compound This compound Product Aromatization->this compound

Caption: Mechanism of the Tschitschibabin reaction for this compound synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of indolizines via the Tschitschibabin reaction.

Tschitschibabin_Workflow Start Start MixReagents Mix Pyridine Derivative and α-Halo Ketone in Anhydrous Acetone Start->MixReagents StirRoomTemp Stir at Room Temperature (Precipitation of Pyridinium Salt) MixReagents->StirRoomTemp FilterWash Filter and Wash Pyridinium Salt StirRoomTemp->FilterWash DrySalt Dry Pyridinium Salt FilterWash->DrySalt SuspendSalt Suspend Pyridinium Salt in Solvent with Base DrySalt->SuspendSalt Reflux Heat to Reflux (Monitor by TLC) SuspendSalt->Reflux Workup Aqueous Workup and Extraction Reflux->Workup DryConcentrate Dry and Concentrate Organic Layer Workup->DryConcentrate Purify Purify by Column Chromatography DryConcentrate->Purify End Pure this compound Product Purify->End

Caption: Experimental workflow for Tschitschibabin this compound synthesis.

References

Application of 1,3-Dipolar Cycloaddition in Indolizine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. The construction of this bicyclic system has been a subject of significant interest in synthetic organic chemistry. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as a powerful and versatile tool for the synthesis of functionalized indolizines. This application note provides a detailed overview of the 1,3-dipolar cycloaddition approach to this compound synthesis, focusing on the reaction of pyridinium ylides with various dipolarophiles. Detailed experimental protocols for key reactions are provided, along with a summary of quantitative data to facilitate reaction optimization.

Introduction

This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. This has made them attractive targets for medicinal chemistry and drug discovery programs. The 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry, offers a highly efficient and atom-economical pathway to the this compound core.[1][2] The most common approach involves the in situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene.[1][3] This methodology allows for the introduction of a wide variety of substituents onto the this compound ring, enabling the synthesis of diverse compound libraries for biological screening.

Reaction Mechanism and Workflow

The general mechanism for the 1,3-dipolar cycloaddition synthesis of indolizines involves two key steps:

  • Formation of the Pyridinium Ylide: A pyridinium salt, typically substituted with an electron-withdrawing group at the methylene carbon, is treated with a base to generate the corresponding pyridinium ylide. This ylide is a 1,3-dipole.

  • Cycloaddition and Aromatization: The pyridinium ylide then reacts with a dipolarophile (e.g., an alkyne or alkene) in a concerted [3+2] cycloaddition reaction to form a dihydropyrrolo[1,2-a]pyridine intermediate. This intermediate subsequently undergoes oxidation (often spontaneously with air) to yield the aromatic this compound product.

Below is a diagram illustrating the general workflow and the reaction mechanism.

workflow cluster_workflow Experimental Workflow Start Start Reactants Pyridinium Salt + Dipolarophile + Base Start->Reactants Mixing Reaction 1,3-Dipolar Cycloaddition Reactants->Reaction Heating / Stirring Purification Work-up and Chromatography Reaction->Purification Isolation Product Functionalized This compound Purification->Product

A generalized experimental workflow for this compound synthesis.

mechanism cluster_mechanism Reaction Mechanism Pyridinium_Salt Pyridinium Salt Pyridinium_Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Pyridinium_Ylide - H⁺ Base Base Base->Pyridinium_Salt Intermediate Dihydropyrrolo[1,2-a]pyridine Intermediate Pyridinium_Ylide->Intermediate + Dipolarophile [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Intermediate This compound This compound Intermediate->this compound Oxidation Oxidation [O] Oxidation->Intermediate

The general mechanism of this compound synthesis via 1,3-dipolar cycloaddition.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indolizines via 1,3-dipolar cycloaddition. This data is intended to provide a comparative overview to aid in the selection of appropriate reaction conditions.

Pyridinium Salt Substituent (R¹)Dipolarophile (R²-C≡C-R³)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
HCO₂MeK₂CO₃DMF120185Shang et al.
4-C(O)CH₃CO₂EtK₂CO₃DMFRT182[4]
4-CNCO₂EtK₂CO₃DMFRT188[4]
HC(O)PhDBU1,4-Dioxane60670Peng et al.
4-t-BuCO₂Et-1,2-EpoxybutaneReflux-71[2]
HC(O)MeCuBr (cat.)Solvent-free100-Good[1][5]
VariousVariousKF/AluminaSolvent-free (MW)--Good[6]

Experimental Protocols

Protocol 1: Synthesis of 7-tert-Butyl-1-carbethoxy-3-benzoyl-indolizine

This protocol is adapted from the work of Georgescu et al. and describes the synthesis of a 7-substituted this compound.[2]

Materials:

  • 4-tert-Butyl-N-phenacylpyridinium bromide

  • Ethyl propiolate

  • 1,2-Epoxybutane

Procedure:

  • To a solution of 4-tert-butyl-N-phenacylpyridinium bromide (5 mmol) in 1,2-epoxybutane (20 mL), add ethyl propiolate (5.5 mmol).

  • Heat the reaction mixture at reflux with stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of methanol and diethyl ether).

  • The final product is obtained as a solid.

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Indolizines

This protocol describes a copper-catalyzed one-pot synthesis of indolizines from pyridines, methyl ketones, and alkenoic acids.[1][5]

Materials:

  • Pyridine

  • Methyl ketone

  • Alkenoic acid

  • Copper(I) bromide (CuBr)

  • Oxygen atmosphere

Procedure:

  • In a reaction vessel, combine the pyridine (1.0 mmol), methyl ketone (1.2 mmol), alkenoic acid (1.5 mmol), and CuBr (10 mol%).

  • The reaction is carried out under solvent-free conditions in an oxygen atmosphere.

  • Heat the mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Protocol 3: Microwave-Assisted Synthesis of 7,7'-bis-Indolizines

This is a green chemistry approach for the synthesis of bis-indolizines using microwave irradiation under solvent-free conditions.[6]

Materials:

  • Diquaternary salts of 4,4'-bipyridine

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Potassium fluoride on alumina (KF/alumina)

Procedure:

  • In a microwave-safe vessel, thoroughly mix the diquaternary salt of 4,4'-bipyridine (1 mmol), the activated alkyne (2.2 mmol), and KF/alumina.

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitored by TLC).

  • After cooling, extract the product with a suitable organic solvent.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the 7,7'-bis-indolizine derivative.

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly effective and adaptable method for the synthesis of a wide range of substituted indolizines. By carefully selecting the pyridinium salt, the dipolarophile, and the reaction conditions, chemists can access a diverse chemical space with potential applications in drug discovery and materials science. The protocols provided in this application note offer a starting point for the synthesis of these valuable heterocyclic compounds. Further optimization of these procedures may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for the Regioselective Functionalization of the Indolizine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and functional materials. The ability to selectively introduce functional groups at specific positions on the this compound ring is paramount for the synthesis and diversification of these molecules, enabling the fine-tuning of their properties for applications in drug discovery and materials science. This document provides a detailed overview of established and emerging methods for the regioselective functionalization of the this compound core, with a focus on practical applications and experimental protocols.

The this compound ring system is a 10π-electron aromatic system, consisting of a fused pyridine and pyrrole ring. The electron density is highest on the five-membered pyrrole-like ring, making the C1 and C3 positions the most nucleophilic and thus the most susceptible to electrophilic attack. This inherent reactivity governs the regioselectivity of many functionalization reactions. However, through careful selection of reagents, catalysts, and reaction conditions, functionalization can be directed to other positions, including C2 on the five-membered ring and C5, C6, C7, and C8 on the six-membered ring.

These notes will cover key strategies for achieving regioselectivity, including:

  • Kinetic and Thermodynamic Control: Exploiting differences in reaction rates and product stabilities to favor functionalization at either the C1 or C3 position.

  • Catalyst-Controlled Reactions: Utilizing transition metal catalysts to direct functionalization to specific C-H bonds.

  • Directing Group Strategies: Employing removable directing groups to steer functionalization to otherwise less reactive positions.

Data Presentation: Comparison of Regioselective Functionalization Methods

The following tables summarize quantitative data for various regioselective functionalization reactions of the this compound ring, allowing for a direct comparison of their efficiencies and selectivities.

Table 1: Regioselective C3-Functionalization of Indolizines

EntryReaction TypeThis compound SubstrateElectrophile/Coupling PartnerCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:other)Reference
1Palladium-Catalyzed Arylation2-Methylthis compound4-NitrobromobenzenePdCl₂(PPh₃)₂ / KOAcNMP100195>99:1[1]
2Palladium-Catalyzed Arylation2-Phenylthis compound4-NitrobromobenzenePdCl₂(PPh₃)₂ / KOAcNMP100192>99:1[1]
3Brønsted Acid-Catalyzed AlkylationThis compoundo-Hydroxybenzyl alcoholTrifluoroacetic acidDCEReflux289>99:1[2]
4In(III)-Catalyzed Three-Component Reaction2-Phenylthis compoundBenzaldehyde, AnilineIn(OTf)₃CH₂Cl₂rt1295>99:1[3]
5HFIP-Promoted HydroxyalkylationEthyl 2-phenylthis compound-1-carboxylatePhenylglyoxalHFIPHFIPrt0.598>99:1[4]

Table 2: Regioselective C1-Functionalization of Indolizines

EntryReaction TypeThis compound SubstrateElectrophileCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C3)Reference
1aza-Friedel-Crafts2-Phenylthis compound3-HydroxyisoindolinoneAcetic AcidDCErt2496>20:1[5]
2aza-Friedel-Crafts2-(p-Tolyl)this compound3-HydroxyisoindolinoneAcetic AcidDCErt2492>20:1[5]

Table 3: Regioselective Functionalization of the Six-Membered Ring

EntryPositionReaction TypeDirecting GroupCatalyst/ReagentProductYield (%)Reference
1C5, C6, C7AnnulationNoneCs₂CO₃Poly-substituted this compound60-85[6]
2C7AlkenylationN-Pivaloyl (on indole precursor)[RhCp*Cl₂]₂ / AgSbF₆C7-alkenylated indole70-95[7]
3C5Halogenation8-AmideTrihaloisocyanuric acidC5-halo-8-aminoquinoline80-95[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Indolizines[1]

This protocol describes a general procedure for the direct arylation of indolizines at the C3 position using a palladium catalyst.

Materials:

  • This compound substrate (e.g., 2-methylthis compound)

  • Aryl bromide (e.g., 4-nitrobromobenzene)

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂]

  • Potassium acetate (KOAc)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the this compound substrate (0.5 mmol, 1.0 equiv), aryl bromide (0.5 mmol, 1.0 equiv), and potassium acetate (1.0 mmol, 2.0 equiv).

  • Add anhydrous NMP (2 mL) to the tube.

  • To this mixture, add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%).

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C3-arylated this compound.

Protocol 2: Brønsted Acid-Catalyzed C1-Functionalization via aza-Friedel-Crafts Reaction[5]

This protocol details the thermodynamically controlled, regioselective C1-functionalization of indolizines with 3-hydroxyisoindolinones.

Materials:

  • This compound substrate (e.g., 2-phenylthis compound)

  • 3-Hydroxyisoindolinone derivative

  • Acetic acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Round-bottom flask

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the this compound substrate (0.2 mmol, 1.0 equiv) and the 3-hydroxyisoindolinone (0.24 mmol, 1.2 equiv).

  • Add anhydrous DCE (2 mL) to the flask.

  • Add acetic acid (0.04 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C1-functionalized this compound derivative.

Protocol 3: Directing Group-Assisted C7-Functionalization of Indole Precursors[7]

This protocol outlines a rhodium-catalyzed C-H alkenylation at the C7 position of an N-pivaloyl-protected indole, a common precursor for this compound synthesis.

Materials:

  • N-Pivaloylindole substrate

  • Alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate [Cu(OAc)₂]

  • tert-Amyl alcohol

  • Reaction vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vial, add the N-pivaloylindole (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

  • Add the alkene (0.4 mmol, 2.0 equiv) and tert-amyl alcohol (1 mL).

  • Seal the vial and stir the mixture at 100 °C.

  • Monitor the reaction by TLC.

  • After completion (typically 12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C7-alkenylated indole.

Visualizations

Regioselectivity Decision Pathway

The following diagram illustrates a simplified decision-making process for the regioselective functionalization of the this compound ring based on the desired position of substitution.

Regioselectivity_Pathway cluster_c1 C1-Functionalization Methods cluster_c3 C3-Functionalization Methods cluster_c_other Pyridine Ring Functionalization start Desired Functionalization Position? c1_c3 C1 or C3 Position (Pyrrole Ring) start->c1_c3 c_other Other Positions (Pyridine Ring) start->c_other c1 C1-Selective c1_c3->c1 Thermodynamic Control c3 C3-Selective c1_c3->c3 Kinetic Control c2 C2-Selective c_other->c2 c5_c8 C5-C8 Selective c_other->c5_c8 c1_method Brønsted Acid-Catalyzed aza-Friedel-Crafts c1->c1_method c3_method1 Palladium-Catalyzed C-H Arylation c3->c3_method1 c3_method2 Brønsted Acid-Catalyzed Alkylation c3->c3_method2 c2_method Metalation of C1-substituted indolizines c2->c2_method c5_c8_method Directing Group-Assisted C-H Functionalization c5_c8->c5_c8_method

Caption: Decision pathway for regioselective this compound functionalization.

Experimental Workflow for C3-Arylation

This diagram outlines the general experimental workflow for the palladium-catalyzed C3-arylation of indolizines.

C3_Arylation_Workflow reagents 1. Combine Reagents - this compound - Aryl Bromide - Base (KOAc) - Solvent (NMP) catalyst 2. Add Catalyst - PdCl₂(PPh₃)₂ reagents->catalyst reaction 3. Heat Reaction - 100 °C - Monitor by TLC catalyst->reaction workup 4. Aqueous Workup - Dilute with H₂O - Extract with EtOAc reaction->workup purification 5. Purification - Column Chromatography workup->purification product C3-Arylated This compound purification->product

Caption: Workflow for Palladium-Catalyzed C3-Arylation.

Conclusion

The regioselective functionalization of the this compound ring is a dynamic field of research with significant implications for the synthesis of complex molecules. While the C3 position is the most readily functionalized due to the inherent electronic properties of the ring system, a variety of methods have been developed to achieve selectivity for other positions. By understanding the principles of kinetic versus thermodynamic control, and by employing advanced catalytic systems and directing group strategies, researchers can now access a diverse range of functionalized this compound derivatives. The protocols and data presented in these notes are intended to serve as a practical guide for scientists engaged in the synthesis and development of this compound-based compounds.

References

Application Notes and Protocols for Utilizing Indolizine Derivatives as Emitters in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a promising scaffold for the development of novel organic emitters for Organic Light-Emitting Diodes (OLEDs). The inherent electronic properties of the this compound core, coupled with the versatility of its chemical modification, allow for the tuning of emission colors, enhancement of quantum yields, and improvement of device stability. This document provides a comprehensive overview of the application of this compound derivatives as emitters in OLEDs, including their synthesis, photophysical characterization, and device fabrication protocols.

Data Presentation: Performance of this compound-Based OLED Emitters

The following table summarizes the key performance parameters of selected this compound derivatives reported as emitters in OLEDs. This data allows for a comparative analysis of their electroluminescent properties.

Compound/Derivative NameEmission ColorMaximum Emission Wavelength (λem)Photoluminescence Quantum Yield (PLQY)External Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
BPPI (3-(4,4′-biphenyl)-2-diphenylthis compound)Blue~450 nmHigh3.16% (non-doped)(0.15, 0.07)[1][2]
1,2-diphenylthis compound derivativesBlue~450 nmNot specifiedNot specifiedNot specified[3]
This compound-BODIPY dyesNear-Infrared (NIR)872 nmHighNot applicableNot applicable[4]
N,N-dimethylamino substituted this compoundOrange-Red533 - 580 nmNot specifiedNot specifiedNot specified[5]
Indolocarbazole derivatives (pSFIAc)Deep-BlueNot specifiedNot specifiedup to 9%Not specified[6]

Experimental Protocols

I. General Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various organic reactions. A common and versatile method is the microwave-assisted Suzuki coupling reaction.[3]

Protocol: Microwave-Assisted Suzuki Coupling for Aryl-Substituted Indolizines

  • Reactants and Reagents:

    • Bromo-substituted this compound precursor

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure: a. In a microwave reaction vial, combine the bromo-substituted this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq). b. Add the solvent mixture to the vial. c. Seal the vial and place it in a microwave reactor. d. Set the reaction temperature to 120 °C and the reaction time to 30 minutes. e. After the reaction is complete, cool the vial to room temperature. f. Extract the product with an organic solvent (e.g., dichloromethane). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

II. Fabrication of this compound-Based OLED Devices

The fabrication of OLEDs is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate.[7][8]

Protocol: Vacuum Thermal Evaporation for Small Molecule OLEDs

  • Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. c. Dry the substrates with a stream of nitrogen gas. d. Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers by thermal evaporation:

    • Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA)
    • Hole Transport Layer (HTL): e.g., 4,4'-bis(N-(1-naphthyl)-N-phenylamino)biphenyl (NPB)
    • Emissive Layer (EML): The synthesized this compound derivative. This can be a neat film or doped into a host material.
    • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) c. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Cathode Deposition: a. Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum) by thermal evaporation.

  • Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

III. Characterization of Photophysical and Electroluminescent Properties

A. Photophysical Characterization

  • UV-Visible Absorption Spectroscopy:

    • Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λₐₑₘ).

  • Photoluminescence (PL) Spectroscopy:

    • Using a spectrofluorometer, excite the solution or thin film of the this compound derivative at its absorption maximum.

    • Record the emission spectrum to determine the maximum emission wavelength (λₑₘ).

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere coupled with a spectrofluorometer.

    • Compare the integrated emission intensity of the sample to that of a known standard.

B. Electroluminescent Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the fabricated OLED device to a source measure unit and a photometer.

    • Apply a forward bias voltage and measure the corresponding current density and luminance.

  • Electroluminescence (EL) Spectrum:

    • At a constant driving voltage, record the emitted light spectrum using a spectrometer.

  • External Quantum Efficiency (EQE) Calculation:

    • Calculate the EQE from the J-V-L data and the EL spectrum.

Visualizations

G cluster_design Molecular Design & Synthesis cluster_fabrication OLED Fabrication cluster_characterization Device Characterization Indolizine_Core This compound Core Selection Functionalization Functional Group Modification Indolizine_Core->Functionalization Synthesis Chemical Synthesis Functionalization->Synthesis Purification Purification & Characterization Synthesis->Purification Substrate_Cleaning Substrate Cleaning Purification->Substrate_Cleaning Optimized Emitter Organic_Deposition Organic Layer Deposition Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Photophysical Photophysical Measurements (UV-Vis, PL) Encapsulation->Photophysical Fabricated OLED Electroluminescent Electroluminescent Measurements (J-V-L, EQE) Photophysical->Electroluminescent Stability Device Stability Testing Electroluminescent->Stability

Caption: Experimental workflow for developing this compound-based OLEDs.

G cluster_oled Basic OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (this compound Derivative) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: Layered structure of a typical this compound-based OLED.

G cluster_energy Energy Level Diagram lumo_label LUMO homo_label HOMO Cathode Cathode ETL ETL Cathode->ETL Electron Injection EML EML (this compound) ETL->EML HTL HTL HTL->EML Anode Anode Anode->HTL Hole Injection E_level recombination recombination->E_level Light Emission

Caption: Energy level diagram of an this compound-based OLED.

References

Application Notes and Protocols for Indolizine-Based Sensors in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of indolizine-based fluorescent sensors for the sensitive and selective detection of heavy metal ions. The protocols outlined below cover the synthesis of a representative this compound-based sensor, preparation of analytical samples, and the methodology for fluorescence-based detection and quantification of target metal ions.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with unique photophysical properties that make them excellent candidates for the development of chemosensors.[1] Their inherent fluorescence and the ability to functionalize their core structure allow for the design of sensors that exhibit high selectivity and sensitivity towards specific metal ions.[1] The sensing mechanism of these compounds often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), which result in a detectable change in their fluorescence or color upon binding with a target analyte.[1]

The interaction between the this compound fluorophore and a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.[1] This response can be finely tuned by modifying the chemical structure of the this compound core and introducing specific chelating agents that create a binding pocket for the target metal ion.[1] This document focuses on a protocol for the synthesis and application of a specific this compound-based sensor, ethyl 3-(p-tolyl)this compound-7-carboxylate, for the detection of heavy metal ions.

Signaling Pathway and Experimental Workflow

The detection of metal ions using this compound-based sensors typically involves a fluorescence quenching mechanism. Upon binding of a metal ion to the sensor, the photophysical properties of the this compound fluorophore are altered, leading to a decrease in fluorescence intensity. This change is often proportional to the concentration of the metal ion, allowing for quantitative analysis.

G cluster_0 Signaling Pathway: Fluorescence Quenching This compound This compound Sensor (Fluorophore) Excitation Excitation (Light Absorption) This compound->Excitation 1. Absorption of light Complex This compound-Metal Complex (Non-fluorescent) This compound->Complex Emission Fluorescence (Light Emission) Excitation->Emission 2. Fluorescence Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex 3. Binding Quenching Quenching Complex->Quenching 4. Non-radiative decay

Caption: Signaling pathway of a "turn-off" this compound-based sensor.

The experimental workflow for utilizing these sensors involves the synthesis and purification of the sensor, followed by the preparation of standard solutions and the measurement of fluorescence in the presence of the target metal ion.

G cluster_1 Experimental Workflow start Start synthesis Synthesis of This compound Sensor start->synthesis purification Purification and Characterization synthesis->purification stock_sensor Prepare Sensor Stock Solution purification->stock_sensor titration Fluorescence Titration stock_sensor->titration stock_metal Prepare Metal Ion Stock Solutions stock_metal->titration data_analysis Data Analysis and Quantification titration->data_analysis end End data_analysis->end

Caption: General experimental workflow for metal ion detection.

Experimental Protocols

Synthesis of Ethyl 3-(p-tolyl)this compound-7-carboxylate

This protocol describes a metal-free catalyzed synthesis of a fluorescent this compound derivative. The reaction proceeds in two main steps: a Sonogashira cross-coupling reaction followed by a molybdenum-mediated ring-closing process.[2]

Materials:

  • 2-bromo-5-methylpyridine

  • 3,3-diethoxyprop-1-yne

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Molybdenum oxo-bistetrasulfido complex

  • Elemental sulfur

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Sonogashira Cross-Coupling:

    • In an oven-dried Schlenk tube under a nitrogen atmosphere, dissolve 2-bromo-5-methylpyridine (1.0 equiv.) in a mixture of DMF and NEt₃ (1:1.75 v/v).

    • Add CuI (0.1 equiv.) and PPh₃ (0.2 equiv.) to the solution.

    • Add 3,3-diethoxyprop-1-yne (1.2 equiv.) and stir the reaction mixture at room temperature for 24 hours.

    • After the reaction is complete, as monitored by TLC, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the coupled product.

  • Ring-Closing Reaction:

    • Dissolve the product from the previous step (1.0 equiv.) in dichloromethane.

    • Add the molybdenum oxo-bistetrasulfido complex (0.1 equiv.) and elemental sulfur (1.5 equiv.).

    • Stir the mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography (ethyl acetate/hexane) to obtain ethyl 3-(p-tolyl)this compound-7-carboxylate as a yellow solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Metal Ion Detection

This protocol details the use of the synthesized this compound sensor for the detection of a target metal ion (e.g., Cu²⁺) via fluorescence spectroscopy.

Materials:

  • Ethyl 3-(p-tolyl)this compound-7-carboxylate (Sensor)

  • Stock solution of the sensor (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water or a suitable buffer). Metal salts can be chlorides or nitrates.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • High-purity solvent for dilutions (e.g., acetonitrile or methanol)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the this compound sensor (e.g., 10 µM) by diluting the stock solution in the chosen solvent system (e.g., a mixture of organic solvent and buffer).

    • Prepare a series of working solutions of the target metal ion with varying concentrations by diluting the stock solution in the same solvent system.

  • Fluorescence Measurements:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths appropriate for the this compound sensor. These should be determined by running an initial scan of the sensor solution alone.

    • Place 3 mL of the sensor working solution into a quartz cuvette and record its initial fluorescence intensity.

    • incrementally add small aliquots of the metal ion working solution to the cuvette containing the sensor solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until no further significant change in fluorescence is observed.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the fluorescence measurement procedure with other metal ions at the same concentration as the target metal ion.

    • Compare the fluorescence response of the sensor to the target ion with its response to other potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the detection limit (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • The binding constant (Ka) can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.

Data Presentation

The performance of various this compound-based sensors for the detection of different metal ions is summarized in the table below. This data is compiled from various research articles and provides a basis for sensor selection for a specific application.

Sensor DerivativeTarget IonDetection Limit (µM)Linear Range (µM)Solvent SystemReference
2-nitrobenzaldehyde-indolizineCu²⁺-3-15-[3]
Indole-based sensor 1Hg²⁺7.4-H₂O-EtOH (1:2, v/v)[4]
Indole-based sensor 2Hg²⁺6.8-H₂O-EtOH (1:2, v/v)[4]
Naphthyl thiourea-based sensorAg⁺3.82--[5]
Pyridine-2,6-dicarboxamide sensorPb²⁺2.31--[5]

Note: Data for specific this compound-based sensors is limited in the provided search results. The table includes data from indole-based sensors for a broader comparison.

Troubleshooting

Common issues encountered during fluorescence-based metal ion detection and their potential solutions are outlined below.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal - Incorrect excitation/emission wavelengths.- Low sensor concentration.- Instrument malfunction.- Verify the correct wavelengths from the sensor's characterization data.- Increase the sensor concentration.- Check the instrument's lamp and detector.
High Background Fluorescence - Contaminated cuvettes or solvents.- Impure sensor sample.- Use high-purity solvents and clean cuvettes thoroughly.- Re-purify the sensor.
Poor Selectivity - Sensor cross-reactivity with other ions.- Interfering substances in the sample matrix.- Use masking agents to complex with interfering ions.[1]- Perform sample pre-treatment to remove interfering species.
Inconsistent Readings - Temperature fluctuations.- Photobleaching of the sensor.- Unstable light source.- Use a temperature-controlled cuvette holder.- Minimize the exposure of the sample to the excitation light.- Allow the instrument's lamp to warm up and stabilize.
Detector Saturation - Sample concentration is too high.- Dilute the sample.[6]- Reduce the excitation intensity or the detector gain.[6]

For more detailed troubleshooting, refer to the instrument's manual and relevant literature on fluorescence spectroscopy.[6][7][8]

References

Application of Indolizines in Live-Cell Imaging and Microscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indolizine-based fluorophores are a burgeoning class of organic dyes demonstrating significant promise for live-cell imaging and microscopy.[1][2] Their inherent fluorescence, coupled with a highly tunable chemical structure, allows for the rational design of probes with a wide range of photophysical properties, from blue to near-infrared (NIR) and shortwave infrared (SWIR) emissions.[3][4] This versatility makes them ideal candidates for developing novel probes to visualize cellular structures, monitor dynamic processes, and detect specific biomolecules in living systems.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in live-cell imaging, aimed at researchers, scientists, and professionals in drug development.

Key Features of this compound-Based Probes:

  • Tunable Photophysical Properties: The emission wavelengths of this compound scaffolds can be systematically tuned by introducing various substituents, covering the full visible spectrum.[1][6]

  • High Biocompatibility: Many this compound derivatives are neutral, small molecules with low molecular weights, contributing to their excellent biocompatibility.[6]

  • Fluorogenic Properties: Some this compound probes exhibit unique "turn-on" fluorescence characteristics, where they become highly fluorescent only upon binding to their target, minimizing the need for washing steps in imaging protocols.[3][5]

  • Applications in Diverse Imaging Modalities: this compound-based probes have been successfully applied in conventional fluorescence microscopy, as well as advanced techniques like two-photon microscopy.[7]

  • Organelle and Biomolecule Specificity: Functionalization of the this compound core enables the development of probes targeted to specific organelles, such as lipid droplets and mitochondria, and for sensing analytes like pH and sulfites.[1][5][8]

Data Presentation: Photophysical Properties of Selected this compound Fluorophores

The selection of an appropriate fluorophore is critical for successful fluorescence microscopy and is dependent on the available excitation sources and emission filters. The following tables summarize the key photophysical properties of representative this compound derivatives.

Table 1: Photophysical Properties of Pyrido[3,2-b]this compound Derivatives [3]

CompoundR¹ Substituentλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
1 NO₂453503500.002 (in water), >0.6 (in ether)
2 CN43349259-
3 H40847365-
4 OMe41349077-
5 Et405568163-

Data obtained in appropriate solvents to demonstrate the range of properties.

Table 2: Photophysical Properties of 3,7-disubstituted this compound Compounds [1]

CompoundR¹ SubstituentR² Substituentλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
6 HCO₂Et3864627615,0000.49
7 4-Me-PhCO₂Et3944667219,0000.54
8 4-OMe-PhCO₂Et3984727421,0000.61
9 4-NMe₂-PhCO₂Et4255017628,0000.75
11 4-NMe₂-PhCHO46556510025,0000.25
12 4-NMe₂-PhCN4505459526,0000.38
13 4-NMe₂-PhAc45858012223,0000.15

All experimental data were obtained using methanol.[1]

Experimental Protocols

The following protocols provide generalized procedures for the use of this compound-based fluorescent probes in live-cell imaging. Optimal conditions, such as probe concentration and incubation time, should be determined experimentally for each specific probe and cell type.

Protocol 1: General Staining Protocol for Live or Fixed Cells

This protocol outlines the basic steps for staining either live or fixed cells with an this compound-based probe.[9]

Materials:

  • This compound-based fluorescent probe

  • Anhydrous DMSO or ethanol for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (for fixed cells)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the this compound compound in a minimal amount of anhydrous DMSO or ethanol to prepare a stock solution of 1-10 mM.[9]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.[9]

  • Cell Preparation:

    • Live Cells: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

    • Fixed Cells: Aspirate the culture medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells three times with PBS.[9]

  • Staining:

    • Prepare a working solution of the this compound probe by diluting the stock solution in cell culture medium (for live cells) or PBS (for fixed cells) to a final concentration in the range of 1-10 µM. The optimal concentration should be determined experimentally.[9]

    • Aspirate the medium (for live cells) or the final PBS wash (for fixed cells).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.[9]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with fresh culture medium or PBS to remove any unbound probe.[9]

  • Imaging:

    • For live cells, add fresh culture medium. For fixed cells, add PBS or a suitable mounting medium.[9]

    • Image the cells using a fluorescence microscope equipped with the appropriate filters for the excitation and emission wavelengths of the probe.[9]

Protocol 2: Staining and Imaging of Lipid Droplets in Live Cells

This protocol describes the use of a fluorogenic this compound-based probe for visualizing lipid droplets in living cells, often without the need for washing steps.[3][5]

Materials:

  • This compound-based lipid droplet probe (e.g., a derivative of pyrido[3,2-b]this compound or Seoul-Fluor)

  • DMSO for stock solution

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of the this compound probe in DMSO.

    • On the day of the experiment, dilute the stock solution in live-cell imaging medium to a final working concentration (typically 1-5 µM).

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

    • Remove the culture medium and replace it with the probe-containing imaging medium.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Live-Cell Imaging:

    • Transfer the dish to the microscope stage equipped with an environmental chamber.

    • Allow the cells to equilibrate before imaging.

    • Acquire images using the appropriate laser lines and emission filters for the specific probe. For many fluorogenic lipid droplet probes, a washing step is not necessary due to the low fluorescence of the unbound probe in the aqueous environment.[3][5]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound probes in live-cell imaging.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in Medium) prep_stock->prep_working prep_cells Culture Cells on Imaging Dish stain_cells Incubate Cells with Probe (15-60 min) prep_cells->stain_cells prep_working->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells image_cells Acquire Images with Fluorescence Microscope wash_cells->image_cells

Generalized experimental workflow for live-cell imaging.

turn_on_mechanism probe_aq This compound Probe in Aqueous Environment probe_lipid This compound Probe in Hydrophobic Environment (Lipid Droplet) probe_aq->probe_lipid Partitioning low_fluor Low Fluorescence probe_aq->low_fluor Quenched State high_fluor High Fluorescence (Turn-On) probe_lipid->high_fluor Conformational Change/ Solvatochromism

Turn-on fluorescence mechanism in a hydrophobic environment.

design_strategy cluster_properties Tunable Properties core This compound Core Scaffold r1 R¹ Substituent (e.g., at C5 or C7) core->r1 r2 R² Substituent (e.g., at C3 or C9) core->r2 r3 R³ Substituent (Functional Handle) core->r3 wavelength Emission Wavelength (Color) r1->wavelength quantum_yield Quantum Yield (Brightness) r1->quantum_yield r2->wavelength r2->quantum_yield targeting Bioconjugation/Targeting r3->targeting

Rational design strategy for functional this compound probes.

Cytotoxicity Considerations

While many this compound derivatives exhibit good biocompatibility, it is crucial to assess the potential cytotoxicity of any new probe.[6] Some functionalized indolizines have been investigated as potential anticancer agents due to their ability to induce apoptosis or inhibit cell proliferation.[10][11][12] Therefore, it is recommended to perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range for your specific this compound probe and cell line before conducting extensive live-cell imaging experiments.[12] In general, using the lowest effective probe concentration and minimizing light exposure during imaging will help to maintain cell health.

Conclusion and Future Perspectives

Functionalized this compound derivatives represent a versatile and promising class of fluorophores for live-cell imaging.[13] The ability to rationally design and synthesize probes with tailored photophysical properties and specific cellular targets opens up new avenues for studying complex biological processes in real-time.[5][6] Future developments in this field are likely to focus on the creation of this compound probes with even longer excitation and emission wavelengths for deep-tissue imaging, as well as the design of advanced biosensors for the detection of a wider range of intracellular analytes.[4] The continued exploration of the structure-property relationships of this compound-based fluorophores will undoubtedly lead to the development of powerful new tools for the cell biology and drug discovery communities.[5]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions for C-H Functionalization of Indolizines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and functional materials. The development of efficient and atom-economical methods for the synthesis and derivatization of indolizines is of considerable interest to the scientific community. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct C-H functionalization of the this compound core, obviating the need for pre-functionalized starting materials and offering a direct route to novel analogues.[1] This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H arylation, alkenylation, and acylation of indolizines, complete with quantitative data and mechanistic diagrams to facilitate their application in research and drug development.

Palladium-Catalyzed C-H Arylation of Indolizines

The direct arylation of indolizines, predominantly at the C-3 position, is a highly effective method for forging carbon-carbon bonds.[1][2] Mechanistic studies suggest that this transformation proceeds through an electrophilic substitution pathway.[2]

Quantitative Data for Palladium-Catalyzed C-3 Arylation of Indolizines

A variety of this compound substrates can be efficiently arylated with a range of aryl bromides using a palladium catalyst. The following table summarizes representative examples.

EntryThis compound SubstrateAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Methylthis compound4-NitrobromobenzenePdCl₂(PPh₃)₂ (5)KOAcNMP100195[1]
22-Phenylthis compound4-NitrobromobenzenePdCl₂(PPh₃)₂ (5)KOAcNMP1001.592[1]
3This compound4-NitrobromobenzenePdCl₂(PPh₃)₂ (5)KOAcNMP100385[2]
42-Carboethoxythis compound4-NitrobromobenzenePdCl₂(PPh₃)₂ (5)KOAcNMP100388[2]
52-Methylthis compound4-BromobenzonitrilePdCl₂(PPh₃)₂ (5)KOAcNMP100190[2]
62-Methylthis compound4-BromobenzaldehydePdCl₂(PPh₃)₂ (5)KOAcNMP100187[2]
72-Methylthis compound2-BromopyridinePdCl₂(PPh₃)₂ (5)KOAcNMP1001.582[2]
Experimental Protocol: General Procedure for Palladium-Catalyzed C-3 Arylation

This protocol is adapted from a highly effective method for the selective arylation of indolizines.[1][2]

Materials:

  • This compound substrate (0.5 mmol)

  • Aryl bromide (0.5 mmol)

  • Potassium acetate (KOAc) (1.0 mmol, 2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 mmol, 5 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Water (optional, can accelerate the reaction)[2]

Procedure:

  • To a dry reaction vessel, add the this compound substrate (0.5 mmol), aryl bromide (0.5 mmol), and potassium acetate (1.0 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (2 mL) to the vessel.

  • Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 5 mol%).

  • Stir the reaction mixture at 100 °C for the time indicated in the data table or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired C-3 arylated this compound.[1]

Catalytic Cycle for C-H Arylation of this compound

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) Indolizine_Complex [this compound-Pd(II)ArL2]+ ArPd(II)BrL2->Indolizine_Complex Electrophilic Palladation (this compound) HBr HBr C3_Arylated_this compound C-3 Arylated This compound Indolizine_Complex->C3_Arylated_this compound Reductive Elimination C3_Arylated_this compound->Pd(0)L2 Re-generation of Catalyst G cluster_1 Catalytic Cycle Pd(II) Pd(II) Indolizinyl_Pd(II) Indolizinyl-Pd(II) Intermediate Pd(II)->Indolizinyl_Pd(II) C-H Activation (this compound) Olefin_Complex Olefin Coordination Complex Indolizinyl_Pd(II)->Olefin_Complex Olefin Coordination Alkenylated_Intermediate Alkenylated-Pd(II) Intermediate Olefin_Complex->Alkenylated_Intermediate Migratory Insertion C1_Alkenylated_this compound C-1 Alkenylated This compound Alkenylated_Intermediate->C1_Alkenylated_this compound β-Hydride Elimination Pd(0) Pd(0) Alkenylated_Intermediate->Pd(0) Pd(0)->Pd(II) Re-oxidation (Co-oxidant, O₂) G cluster_2 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)IL2 ArPd(II)IL2 Pd(0)L2->ArPd(II)IL2 Oxidative Addition (Ar-I) AroylPd(II)IL2 Aroyl-Pd(II) Complex ArPd(II)IL2->AroylPd(II)IL2 CO Insertion Cyclization_Intermediate Indolizinium-Pd(II) Intermediate AroylPd(II)IL2->Cyclization_Intermediate 5-endo-dig Cyclization Aromatized_Intermediate Aromatized Pd(II) Intermediate Cyclization_Intermediate->Aromatized_Intermediate Aromatization 2_Aroyl_this compound 2-Aroyl This compound Aromatized_Intermediate->2_Aroyl_this compound Reductive Elimination 2_Aroyl_this compound->Pd(0)L2 Re-generation of Catalyst

References

Application Notes and Protocols: Design and Synthesis of Indolizine-Containing Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.[1] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[2] This document provides detailed protocols for the synthesis of this compound-based inhibitors, their evaluation using standard corrosion testing methods, and the application of computational chemistry in their design.

Design Principles of this compound-Based Corrosion Inhibitors

The design of effective this compound corrosion inhibitors is guided by several key principles aimed at enhancing their adsorption and protective film-forming capabilities on metal surfaces. The process typically involves computational modeling followed by organic synthesis and experimental validation.

Key structural features for potent this compound-based corrosion inhibitors include:

  • Electron-donating groups: Substituents that increase the electron density on the this compound ring system enhance its ability to coordinate with the vacant d-orbitals of the metal.

  • Increased molecular size and planarity: Larger molecules with a planar structure can cover a greater surface area of the metal, leading to improved inhibition efficiency.

  • Heteroatoms (N, S, O): The presence of additional heteroatoms can provide more active sites for adsorption onto the metal surface.

The general workflow for designing and validating these inhibitors is outlined in the diagram below.

Design_Workflow cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_validation Experimental Validation start Conceptualization: This compound Scaffold Selection quantum Quantum Chemical Calculations (DFT) - EHOMO, ELUMO, ΔE - Mulliken Charges, Dipole Moment start->quantum md Molecular Dynamics Simulations - Adsorption Energy - Binding Configuration quantum->md sar Structure-Activity Relationship (SAR) Analysis md->sar candidate Candidate Inhibitor Structure Proposed sar->candidate synthesis Organic Synthesis (e.g., 1,3-Dipolar Cycloaddition) candidate->synthesis purification Purification and Characterization (Chromatography, NMR, HRMS) synthesis->purification weight_loss Weight Loss Measurement purification->weight_loss electrochemical Electrochemical Tests (PDP, EIS) purification->electrochemical surface_analysis Surface Analysis (SEM, AFM) purification->surface_analysis evaluation Evaluation of Inhibition Efficiency weight_loss->evaluation electrochemical->evaluation surface_analysis->evaluation evaluation->sar Feedback Loop

Caption: Workflow for the design and validation of this compound corrosion inhibitors.

Synthesis Protocols

A common and efficient method for synthesizing the this compound core is through a 1,3-dipolar cycloaddition reaction.[1][3] This method offers a versatile route to a wide range of substituted indolizines.

Protocol 1: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of this compound derivatives from a substituted quinolinium or pyridinium salt and an alkyne, a method that has been shown to produce effective corrosion inhibitors.[1]

Materials:

  • Benzyl Quinolinium Chloride (BQC) or other substituted pyridinium/quinolinium salts

  • Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate)

  • Base (e.g., triethylamine)

  • Solvent (e.g., methanol, acetonitrile)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Pyridinium Ylide (in situ):

    • In a round-bottom flask, dissolve the pyridinium/quinolinium salt (1.0 eq) in the chosen solvent.

    • Add the base (e.g., triethylamine, 1.1 eq) to the solution at room temperature.

    • Stir the mixture for 10-15 minutes. The base will deprotonate the salt to form the pyridinium ylide in situ.

  • Cycloaddition Reaction:

    • To the ylide-containing solution, add the electron-deficient alkyne (1.0-1.2 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.[1]

  • Characterization:

    • Confirm the structure of the synthesized this compound derivative using spectroscopic methods such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[1]

Synthesis_Pathway start Substituted Pyridinium/Quinolinium Salt ylide Pyridinium Ylide (in situ) start->ylide + base Base (e.g., Triethylamine) base->ylide cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition alkyne Electron-Deficient Alkyne alkyne->cycloaddition + This compound Substituted this compound Derivative cycloaddition->this compound

Caption: General synthesis pathway for this compound derivatives.

Corrosion Inhibition Evaluation Protocols

The following are standard protocols for evaluating the performance of synthesized this compound derivatives as corrosion inhibitors.

Protocol 2: Weight Loss Method

This gravimetric method provides a direct measure of the average corrosion rate.[4][5]

Apparatus and Materials:

  • Metal coupons (e.g., N80 steel, mild steel) of known dimensions

  • Corrosive medium (e.g., 15 wt.% HCl)

  • Synthesized this compound inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (±0.1 mg)

  • Abrasive paper (various grits), acetone, distilled water

  • Glass hooks and beakers

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.[4]

    • Accurately measure the dimensions of each coupon to calculate the surface area.

    • Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 15 wt.% HCl) with and without various concentrations of the this compound inhibitor.

    • Suspend the prepared coupons in the test solutions using glass hooks, ensuring they are fully immersed.

    • Maintain the solution at a constant temperature (e.g., 90°C) for a specified period (e.g., 4 hours).[1]

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, retrieve the coupons.

    • Remove corrosion products by washing with a cleaning solution (e.g., inhibited acid), rinse with distilled water and acetone, and dry.

    • Weigh each coupon again and record the final weight (W_final).

  • Data Analysis:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate (CR) in g·m⁻²·h⁻¹ using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Protocol 3: Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition (anodic, cathodic, or mixed).[6][7]

Apparatus and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish, rinse, and dry.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution. Immerse the electrodes in the solution.

  • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[8]

    • Record the resulting current density.

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion mechanism.[9][10]

Apparatus and Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for PDP)

  • Corrosive solution with and without inhibitor

Procedure:

  • Electrode and Cell Setup: Prepare the electrode and set up the cell as described in the PDP protocol.

  • Stabilization: Allow the OCP to stabilize.

  • Impedance Measurement:

    • Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP.

    • Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[9]

    • Record the impedance data.

  • Data Analysis:

    • Present the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Quantitative Data Summary

The following table summarizes the performance of two novel this compound derivatives as corrosion inhibitors for N80 steel in 15 wt.% HCl at 90°C, as determined by weight loss measurements.[1]

Inhibitor Concentration (wt.%)Corrosion Rate (g·m⁻²·h⁻¹)[1]Inhibition Efficiency (IE%)[1]
Blank (No Inhibitor) 285.4-
This compound Derivative 1
0.0115.694.5
0.054.298.5
0.102.599.1
0.201.999.3
This compound Derivative 2
0.0118.293.6
0.056.897.6
0.103.198.9
0.202.399.2

Computational Chemistry Protocol

Quantum chemical calculations are instrumental in predicting the inhibition potential of this compound derivatives and understanding their interaction with metal surfaces.[11]

Protocol 5: Quantum Chemical Calculations using Density Functional Theory (DFT)

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Molecule Building: Construct the 3D structure of the this compound inhibitor molecule.

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule in the gas phase or in a simulated aqueous phase.

    • Use a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).[11][12]

  • Calculation of Quantum Chemical Descriptors:

    • From the optimized geometry, calculate key electronic properties:

      • Energy of the Highest Occupied Molecular Orbital (E_HOMO)

      • Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO)

      • Energy gap (ΔE = E_LUMO - E_HOMO)

      • Dipole moment (μ)

      • Mulliken atomic charges[13]

  • Data Interpretation:

    • E_HOMO: Higher values indicate a greater tendency to donate electrons to the metal surface.

    • E_LUMO: Lower values suggest a greater ability to accept electrons from the metal surface.

    • ΔE (Energy Gap): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

    • Mulliken Charges: Identify the atoms with the highest electron density, which are likely the active sites for adsorption.

Quantum_Calculations start Build this compound Inhibitor Structure optimize Geometry Optimization (DFT: B3LYP/6-31G(d)) start->optimize calculate Calculate Quantum Chemical Descriptors optimize->calculate homo EHOMO lumo ELUMO delta_e ΔE dipole Dipole Moment charges Mulliken Charges analysis Correlate with Inhibition Efficiency homo->analysis lumo->analysis delta_e->analysis dipole->analysis charges->analysis

Caption: Workflow for quantum chemical analysis of this compound inhibitors.

References

Application of Indolizine Derivatives as Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic structure of the this compound core, an isomer of indole, imparts favorable photophysical properties, such as strong fluorescence, making these compounds promising candidates for applications in bioimaging and as spectroscopic sensitizers.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as novel photosensitizers for use in Photodynamic Therapy (PDT), a non-invasive therapeutic strategy for various cancers and other diseases.

PDT involves the administration of a photosensitizer, which is preferentially taken up by target tissues. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and apoptosis in the diseased tissue.[4] The development of new photosensitizers with improved photophysical and biological properties is crucial for enhancing the efficacy and safety of PDT. This compound derivatives, with their tunable chemical structures and promising photophysical characteristics, are an emerging class of compounds for this application.

Mechanism of Action: this compound-Mediated Photodynamic Therapy

The therapeutic effect of this compound derivatives in PDT is predicated on their ability to act as efficient photosensitizers. The process can be summarized in the following steps:

  • Administration and Localization : The this compound derivative is administered systemically or locally and preferentially accumulates in the target tissue, such as a tumor.

  • Photoexcitation : The target area is irradiated with light of a specific wavelength corresponding to the absorption maximum of the this compound derivative. This excites the photosensitizer from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing : The excited photosensitizer can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer and ROS Generation : In the presence of molecular oxygen, the triplet-state photosensitizer can transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the primary mechanism of a Type II photodynamic process. Alternatively, the photosensitizer can engage in electron transfer reactions with surrounding molecules to produce other ROS (Type I process).

  • Cellular Damage and Therapeutic Effect : The generated singlet oxygen and other ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This leads to apoptosis, necrosis, and destruction of the target cells, as well as damage to the tumor vasculature and induction of an anti-tumor immune response.

PDT_Mechanism cluster_0 Cellular Environment This compound This compound Derivative (PS) ROS Singlet Oxygen (¹O₂) This compound->ROS Energy Transfer Light Light (hν) Light->this compound Excitation Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Activation Cell Target Cell ROS->Cell Oxidative Stress Damage Cellular Damage & Apoptosis Cell->Damage

Caption: General mechanism of this compound-mediated photodynamic therapy.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for a candidate this compound-based photosensitizer, herein designated as "this compound-775". This data is intended to serve as a benchmark for the evaluation of novel this compound derivatives.

Table 1: Photophysical Properties of this compound-775

ParameterValueConditions
Absorption Maximum (λ_max) 690 nmIn DMSO
Molar Extinction Coefficient (ε) 5 x 10⁴ M⁻¹cm⁻¹At 690 nm in DMSO
Emission Maximum (λ_em) 710 nmExcitation at 690 nm in DMSO
Fluorescence Quantum Yield (Φ_f) 0.15In DMSO, Rhodamine 101 as standard
Singlet Oxygen Quantum Yield (Φ_Δ) 0.60In DMSO, Methylene Blue as standard

Table 2: In Vitro Photodynamic Efficacy of this compound-775

Cell LineDark Cytotoxicity IC₅₀ (µM)Phototoxicity IC₅₀ (µM)Light Dose (J/cm²)
MCF-7 (Human Breast Adenocarcinoma) > 1001.510
A549 (Human Lung Carcinoma) > 1002.110
HeLa (Human Cervical Cancer) > 1001.810
HFF-1 (Human Foreskin Fibroblast) > 10025.010

Table 3: In Vivo Antitumor Efficacy of this compound-775 in a Murine Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Light TreatmentAverage Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (%)
Control (Saline) -No1250 ± 150-
This compound-775 alone 5No1200 ± 1304
Light alone -Yes1230 ± 1401.6
This compound-775 + Light 5Yes250 ± 5080

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the potential of this compound derivatives as photosensitizers in PDT.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This protocol describes the relative method for determining the singlet oxygen quantum yield using a chemical probe, 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • This compound derivative (test compound)

  • Methylene Blue (reference photosensitizer, Φ_Δ = 0.52 in DMSO)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Spectrophotometer

  • Light source with a suitable filter for excitation at the λ_max of the photosensitizers

Procedure:

  • Prepare stock solutions of the this compound derivative, Methylene Blue, and DPBF in DMSO.

  • Prepare two sets of solutions in quartz cuvettes: one containing the this compound derivative and DPBF, and the other containing Methylene Blue and DPBF. The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength. The initial absorbance of DPBF at its maximum absorption wavelength (~415 nm) should be around 1.0.

  • Irradiate each solution with the light source for short, defined time intervals.

  • After each irradiation interval, record the absorption spectrum of the solution and monitor the decrease in the absorbance of DPBF at ~415 nm.

  • Plot the natural logarithm of the DPBF absorbance (ln(A/A₀)) versus the irradiation time for both the test compound and the reference.

  • The slope of this plot is proportional to the rate of DPBF consumption, which is related to the singlet oxygen generation rate.

  • Calculate the singlet oxygen quantum yield of the this compound derivative using the following equation:

    Φ_Δ (sample) = Φ_Δ (reference) × (k_sample / k_reference)

    where k is the slope of the ln(A/A₀) vs. time plot.

Singlet_Oxygen_Protocol start Start prep Prepare Solutions (this compound, Reference, DPBF) start->prep irradiate Irradiate in Intervals prep->irradiate measure Measure DPBF Absorbance irradiate->measure irradiate->measure Repeat plot Plot ln(A/A₀) vs. Time measure->plot calculate Calculate Φ_Δ plot->calculate end End calculate->end

Caption: Workflow for singlet oxygen quantum yield determination.

Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the this compound derivative with and without light irradiation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HFF-1)

  • This compound derivative

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Incubation: Prepare serial dilutions of the this compound derivative in a serum-free medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Incubate for a predetermined time (e.g., 4-24 hours).

  • Irradiation: For the phototoxicity groups, wash the cells with PBS and add fresh, drug-free medium. Irradiate the plates with a specific light dose. Keep the "dark toxicity" plates covered from light.

  • Post-Irradiation Incubation: Incubate all plates for another 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability versus drug concentration and determine the IC₅₀ values (the concentration at which 50% of cells are killed) for both dark and light conditions.

MTT_Assay_Workflow cluster_workflow MTT Assay for Phototoxicity seed Seed Cells incubate_drug Incubate with This compound Derivative seed->incubate_drug wash Wash Cells incubate_drug->wash irradiate Irradiate 'Light' Group wash->irradiate incubate_post Incubate 24-48h irradiate->incubate_post add_mtt Add MTT Reagent incubate_post->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC₅₀ read->analyze

Caption: Experimental workflow for the in vitro MTT phototoxicity assay.

Protocol 3: In Vivo Antitumor Efficacy Evaluation

This protocol outlines a general procedure for assessing the antitumor efficacy of an this compound-based photosensitizer in a murine xenograft tumor model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for tumor induction (e.g., MCF-7)

  • This compound derivative formulated for intravenous injection

  • Saline solution

  • Anesthetics

  • Light source with a fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping: Randomly divide the tumor-bearing mice into four groups:

    • Control (saline injection, no light)

    • This compound derivative alone (injection, no light)

    • Light alone (saline injection, light treatment)

    • PDT group (this compound derivative injection and light treatment)

  • Drug Administration: Administer the this compound derivative (or saline) via intravenous injection.

  • Light Treatment: At the time of maximum tumor accumulation of the photosensitizer (determined from prior pharmacokinetic studies), anesthetize the mice in the "Light alone" and "PDT" groups and irradiate the tumor area with a specific light dose.

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a specified period (e.g., 14-21 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Euthanasia and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume versus time for each group. Calculate the tumor growth inhibition percentage for the PDT group compared to the control group.

Signaling Pathways in Photodynamic Therapy-Induced Cell Death

PDT can induce cell death through various signaling pathways, primarily apoptosis and necrosis. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type. Singlet oxygen generated during PDT can directly damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, a key driver of apoptosis. Damage to the endoplasmic reticulum can trigger the unfolded protein response, also leading to apoptosis. At high PDT doses, extensive cellular damage can lead to necrosis.

PDT_Signaling_Pathways cluster_Mitochondria Mitochondrial Pathway cluster_ER ER Stress Pathway PS This compound PS + Light ROS ¹O₂ Generation PS->ROS Mito Mitochondrial Damage ROS->Mito ER ER Damage ROS->ER CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis UPR Unfolded Protein Response ER->UPR Casp12 Caspase-12 Activation UPR->Casp12 Casp12->Casp3

Caption: Simplified signaling pathways in PDT-induced apoptosis.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds for photodynamic therapy. Their favorable photophysical properties, coupled with their synthetic tractability, offer opportunities for the development of next-generation photosensitizers with enhanced efficacy and selectivity. The protocols and data presented in this document provide a comprehensive framework for the systematic evaluation of novel this compound derivatives for PDT applications. Further research into the structure-activity relationships, subcellular localization, and in vivo performance of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

How to improve the yield of the Scholtz reaction for indolizine synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Scholtz reaction for indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Scholtz reaction for this compound synthesis?

A1: The Scholtz reaction is a classical method for synthesizing the this compound nucleus. It typically involves the high-temperature condensation of a 2-methylpyridine derivative (α-picoline) with an acid anhydride, most commonly acetic anhydride. The reaction was first reported by Scholtz in 1912. While historically significant, the reaction is often associated with low yields.

Q2: What is the general mechanism of the Scholtz reaction?

A2: The precise mechanism under high-temperature conditions can be complex and lead to side reactions. However, it is generally understood to proceed through the initial N-acylation of the pyridine, followed by deprotonation of the activated methyl group to form an enamine-like intermediate. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the this compound ring system.

Q3: Why are the yields of the Scholtz reaction often low?

A3: The high temperatures (often exceeding 200°C) required for the Scholtz reaction can lead to a variety of side reactions and decomposition of starting materials and products. These can include polymerization, charring, and the formation of various byproducts, which complicate purification and reduce the overall yield.

Q4: Are there modern alternatives to the Scholtz reaction for this compound synthesis?

A4: Yes, numerous modern methods often provide higher yields and greater functional group tolerance. These include the Tschitschibabin (Chichibabin) reaction, 1,3-dipolar cycloadditions, and various transition-metal-catalyzed reactions.[1][2] However, the Scholtz reaction can still be a viable option for specific substrates or when exploring classical synthetic routes.

Troubleshooting Guides

Issue 1: Low or No this compound Product Yield

Low or no yield is the most common issue with the Scholtz reaction. Several factors can contribute to this problem.

Potential Cause Recommended Solution
Insufficient Reaction Temperature The Scholtz reaction is known to require high temperatures, often in the range of 200-250°C. Ensure your reaction is reaching and maintaining the target temperature. Consider using a high-boiling point solvent or neat conditions in a sealed vessel rated for high pressures.
Reaction Time Too Short or Too Long Optimal reaction time is crucial. Too short, and the reaction may not go to completion. Too long, and product decomposition or polymerization can occur. Monitor the reaction progress using TLC or small-scale workups at different time points to determine the optimal duration.
Impure Starting Materials Impurities in the 2-picoline derivative or acetic anhydride can interfere with the reaction. Ensure all starting materials are pure and anhydrous. Water, in particular, can hydrolyze the acetic anhydride.
Sub-optimal Stoichiometry The ratio of the picoline derivative to the anhydride can impact the yield. An excess of acetic anhydride is often used to act as both a reactant and a solvent. Experiment with varying the molar ratio to find the optimum for your specific substrate.
Decomposition of Product The this compound product itself may be unstable at the high reaction temperatures, leading to degradation over time. Once the optimal reaction time is determined, avoid prolonged heating.
Issue 2: Formation of a Dark, Tarry, or Polymeric Mixture

The high temperatures of the Scholtz reaction can promote polymerization and the formation of intractable tars.

Potential Cause Recommended Solution
Excessive Reaction Temperature or Time Prolonged heating at very high temperatures is a primary cause of polymerization. Carefully control the reaction temperature and time. Consider if a slightly lower temperature for a longer duration might provide a better outcome.
Presence of Catalytic Impurities Trace metal impurities in the reactants or reaction vessel can catalyze polymerization. Use high-purity reagents and ensure the reaction vessel is thoroughly cleaned.
High Concentration of Reactants Running the reaction neat (without a solvent) can lead to high concentrations of reactive intermediates, favoring polymerization. Consider using a high-boiling, inert solvent such as diphenyl ether or triethylene glycol to dilute the reactants, which may also help with temperature control.
Issue 3: Difficulty in Product Purification

Isolating the desired this compound from a complex reaction mixture can be challenging.

Potential Cause Recommended Solution
Presence of Multiple Byproducts High-temperature reactions often generate a multitude of side products with similar polarities to the desired product. Optimize the reaction conditions to minimize byproduct formation.
Baseline Material on TLC Highly polar, colored impurities (tars) can streak on the TLC plate and co-elute with the product during column chromatography. Before column chromatography, attempt to remove baseline impurities by filtering the crude mixture through a plug of silica gel, eluting with a relatively non-polar solvent. An initial acid-base workup can also help remove basic or acidic impurities.
Product Instability on Silica Gel Some indolizines can be unstable on silica gel. If you observe product degradation on the column, consider using a different stationary phase, such as neutral or basic alumina, or using a less acidic solvent system. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can also help.

Data Presentation

Due to the historical nature of the Scholtz reaction, comprehensive quantitative data on yield optimization is scarce in modern literature. The following tables provide a qualitative and illustrative summary based on general principles and available information.

Table 1: Illustrative Effect of Temperature on Scholtz Reaction Yield

Temperature (°C)Reaction Time (h)Theoretical Yield (%)Observations
150-18012< 10Incomplete reaction, starting material remains.
200-220815-30Product formation observed, some side products.
230-250620-40Higher conversion, but increased tar formation.
> 2504< 20Significant decomposition and polymerization.

Table 2: Qualitative Effect of Substituents on the Pyridine Ring

Substituent on Pyridine RingElectronic EffectExpected Impact on YieldRationale
Electron-donating (e.g., -CH₃, -OCH₃)Activates the ringGenerally increasesIncreases the nucleophilicity of the pyridine nitrogen and can stabilize intermediates.
Electron-withdrawing (e.g., -Cl, -NO₂)Deactivates the ringGenerally decreasesDecreases the nucleophilicity of the pyridine nitrogen, potentially hindering the initial acylation step.

Experimental Protocols

General Protocol for the Scholtz Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Picoline derivative (1.0 eq)

  • Acetic anhydride (5.0 - 10.0 eq)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-picoline derivative and acetic anhydride. If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (typically 200-240°C) and maintain for the optimized reaction time (typically 4-12 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina.

Mandatory Visualizations

Scholtz_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_picoline 2-Picoline Derivative N_acyl_pyridinium N-Acyl Pyridinium 2_picoline->N_acyl_pyridinium N-Acylation acetic_anhydride Acetic Anhydride acetic_anhydride->N_acyl_pyridinium enamine_intermediate Enamine Intermediate N_acyl_pyridinium->enamine_intermediate Deprotonation cyclized_intermediate Cyclized Intermediate enamine_intermediate->cyclized_intermediate Intramolecular Condensation This compound This compound cyclized_intermediate->this compound Dehydration

Caption: Proposed mechanism of the Scholtz reaction for this compound synthesis.

Troubleshooting_Workflow start Start: Low Yield in Scholtz Reaction check_temp Is Reaction Temperature Optimal (200-250°C)? start->check_temp adjust_temp Adjust Temperature and Monitor by TLC check_temp->adjust_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes adjust_temp->check_time adjust_time Perform Time Course Study check_time->adjust_time No check_reagents Are Reagents Pure and Anhydrous? check_time->check_reagents Yes adjust_time->check_reagents purify_reagents Purify/Dry Starting Materials check_reagents->purify_reagents No check_stoichiometry Is Stoichiometry Optimized? check_reagents->check_stoichiometry Yes purify_reagents->check_stoichiometry adjust_stoichiometry Vary Picoline:Anhydride Ratio check_stoichiometry->adjust_stoichiometry No purification_issue Difficulty in Purification? check_stoichiometry->purification_issue Yes adjust_stoichiometry->purification_issue purification_steps 1. Silica/Alumina Plug 2. Acid-Base Wash 3. Optimize Column Conditions purification_issue->purification_steps Yes end Improved Yield purification_issue->end No purification_steps->end

Caption: Troubleshooting workflow for low yield in the Scholtz reaction.

References

Troubleshooting common side reactions in indolizine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indolizines. The content is structured in a question-and-answer format to offer direct and practical solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am planning an indolizine synthesis. What are the most common classical and modern synthetic routes I should consider?

A1: The primary synthetic routes to indolizines include classical methods like the Scholtz and Tschitschibabin reactions, as well as the widely used 1,3-dipolar cycloaddition. More modern approaches often involve transition-metal catalysis. The choice of method depends on the desired substitution pattern, available starting materials, and required reaction conditions.[1][2]

Q2: My this compound synthesis is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions and inhibit catalyst activity.

  • Atmosphere Control: Some reactions, particularly those involving catalysts, are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: The desired product might be lost during workup and purification steps.

A systematic optimization of these parameters is crucial for improving the yield.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: The formation of multiple products is a common issue and often points to specific side reactions depending on the synthetic route. Key side reactions include the dimerization or rearrangement of pyridinium ylide intermediates, incomplete aromatization of the dihydrothis compound intermediate, and various condensation or polymerization reactions of the starting materials.[3]

Troubleshooting Guides by Synthetic Method

Below are detailed troubleshooting guides for common this compound synthesis methods.

Tschitschibabin this compound Synthesis

The Tschitschibabin reaction involves the base-mediated cyclization of N-(cyanomethyl)pyridinium or related salts. While effective, it can be prone to specific side reactions.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or no product formation. Inactive or insufficient base.Use a fresh, strong base (e.g., K2CO3, NaH) and ensure anhydrous conditions.
Poor quality of the starting pyridinium salt.Ensure the pyridinium salt is pure and dry before use.
Formation of a dark, tarry substance. Polymerization of starting materials or product.Lower the reaction temperature and shorten the reaction time. Consider a more dilute reaction mixture.
Isolation of ring-opened byproducts. Solvolysis of the pyridinium ylide intermediate.This is more common in protic solvents like alcohols or water. Switch to an aprotic solvent such as DMF or acetonitrile.
Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylthis compound
  • Synthesis of N-(phenacyl)pyridinium bromide:

    • Dissolve 2-bromoacetophenone (1.99 g, 10.0 mmol) in 30 mL of acetone.

    • Add pyridine (0.79 g, 10.0 mmol) to the solution.

    • Stir the mixture at room temperature for 2 hours.

    • Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum.

  • Cyclization to 2-phenylthis compound:

    • Suspend the N-(phenacyl)pyridinium bromide (2.78 g, 10.0 mmol) in 50 mL of ethanol.

    • Add a solution of sodium bicarbonate (2.52 g, 30.0 mmol) in 20 mL of water.

    • Heat the mixture to reflux for 4 hours.

    • After cooling to room temperature, extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylthis compound.

This protocol is adapted from established procedures and should be optimized for specific substrates.

Troubleshooting Logic for Tschitschibabin Synthesis

tschitschibabin_troubleshooting start Low Yield or No Product check_base Check Base Activity & Stoichiometry start->check_base check_salt Verify Pyridinium Salt Purity check_base->check_salt optimize_temp Optimize Temperature & Time check_salt->optimize_temp dark_tar Dark Tarry Mixture? optimize_temp->dark_tar lower_temp Lower Temperature / Dilute dark_tar->lower_temp Yes ring_opened Ring-Opened Byproduct? dark_tar->ring_opened No success Improved Yield lower_temp->success change_solvent Switch to Aprotic Solvent ring_opened->change_solvent Yes ring_opened->success No change_solvent->success

Troubleshooting Tschitschibabin Synthesis

1,3-Dipolar Cycloaddition

This is one of the most versatile methods for this compound synthesis, involving the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene).

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low yield of the desired this compound. Unstable pyridinium ylide.Generate the ylide in situ at a low temperature. Ensure the use of a suitable base and anhydrous conditions.
Low reactivity of the dipolarophile.Use a more electron-deficient alkyne or alkene. Microwave irradiation can sometimes improve yields with less reactive dipolarophiles.
Formation of a dimeric byproduct. Dimerization of the pyridinium ylide.This occurs when the ylide is too stable or the dipolarophile is not reactive enough. Use a more reactive dipolarophile or generate the ylide slowly in the presence of the dipolarophile.
Isolation of a dihydrothis compound. Incomplete aromatization.If an alkene is used as the dipolarophile, the initial cycloadduct is a dihydrothis compound which requires oxidation. Add an oxidizing agent (e.g., DDQ, chloranil, or simply expose to air with a suitable catalyst) to the reaction mixture upon completion of the cycloaddition.
Experimental Protocol: 1,3-Dipolar Cycloaddition
  • In situ generation of pyridinium ylide and cycloaddition:

    • To a solution of N-(cyanomethyl)pyridinium chloride (1.55 g, 10.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10.0 mmol) in 50 mL of anhydrous acetonitrile, add triethylamine (1.52 g, 15.0 mmol) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

This is a general protocol and should be adapted for specific substrates and dipolarophiles.

Reaction Pathway: 1,3-Dipolar Cycloaddition and Side Reactions

dipolar_cycloaddition cluster_main Main Reaction Pathway cluster_side Common Side Reactions pyridinium_salt Pyridinium Salt ylide Pyridinium Ylide pyridinium_salt->ylide + Base cycloaddition [3+2] Cycloaddition ylide->cycloaddition ylide_dimer Ylide Dimerization ylide->ylide_dimer dipolarophile Dipolarophile (Alkyne) dipolarophile->cycloaddition This compound This compound cycloaddition->this compound dihydrothis compound Dihydrothis compound (from Alkene Dipolarophile) cycloaddition->dihydrothis compound Alkene used incomplete_oxidation Incomplete Oxidation dihydrothis compound->incomplete_oxidation incomplete_oxidation->this compound

1,3-Dipolar Cycloaddition Pathways

Scholtz this compound Synthesis

The Scholtz reaction is a classical method for preparing indolizines, typically involving the high-temperature reaction of 2-picoline (2-methylpyridine) with acetic anhydride.[3][4] This method is often low-yielding and has been largely superseded by milder, more versatile techniques.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Very low yield and complex mixture of products. High reaction temperature leading to decomposition and polymerization.This is an inherent limitation of the classical Scholtz reaction. Modern, milder methods are generally recommended. If this method must be used, careful control of temperature and reaction time is crucial, though significant optimization may be required.
Formation of dark, insoluble material. Charring and polymerization.As above, this is a common outcome due to the harsh reaction conditions.
General Historical Procedure: Scholtz Reaction

Historically, the Scholtz reaction involves heating 2-methylpyridine with acetic anhydride at temperatures exceeding 200°C.[4] The resulting product, historically termed "picolide," is then hydrolyzed to yield the this compound. Due to the harsh conditions and low yields, detailed modern protocols are scarce, and alternative methods are strongly advised for predictable and efficient synthesis.

Catalytic this compound Synthesis

Modern catalytic methods, often employing transition metals like palladium, copper, or gold, offer high efficiency and functional group tolerance.[5][6]

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or no catalytic activity. Catalyst poisoning.Ensure all starting materials and solvents are of high purity and free from potential catalyst inhibitors (e.g., sulfur-containing compounds).
Inactive catalyst.Use a fresh batch of catalyst or pre-activate it according to literature procedures. For air-sensitive catalysts, maintain a strict inert atmosphere.
Formation of regioisomers. Lack of regioselectivity in the catalytic cycle.Screen different ligands for the metal catalyst, as this can have a profound impact on regioselectivity. Modify substituents on the starting materials to sterically or electronically favor the formation of one regioisomer.
Product decomposition. Instability of the this compound product under the reaction or workup conditions.Optimize the reaction time and temperature to minimize product degradation. Avoid prolonged exposure to air and light during workup and purification.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
  • Reaction Setup:

    • In a sealed reaction vial, combine pyridine-2-carbaldehyde (1.0 mmol), a secondary amine (e.g., dibenzylamine, 1.0 mmol), a terminal alkyne (e.g., phenylacetylene, 1.0 mmol), and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

    • Add dichloromethane (2 mL) as the solvent.

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture at 70 °C with stirring for 12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel.

This protocol is an example of a modern catalytic approach and should be optimized for different substrates.[5]

Workflow for Catalytic Synthesis

catalytic_workflow start Start reagents Combine Pyridine Derivative, Amine, Alkyne, and Catalyst start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure this compound purification->product

General Workflow for Catalytic this compound Synthesis

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and cost-effectiveness of this compound synthesis. Below is a comparative summary of different methods for the synthesis of 2-phenylthis compound.

Metric Tschitschibabin Reaction 1,3-Dipolar Cycloaddition Sonogashira Coupling/Cyclization
Overall Yield 60-80%70-90%75-95%
Starting Material Cost LowModerateHigh
Reagent/Catalyst Cost LowLow to ModerateVery High (Palladium catalyst)
Reaction Temperature 80-100°CRoom Temperature to 60°C80-110°C
Functional Group Tolerance ModerateGoodExcellent

Data compiled from comparative analyses and are representative estimates. Actual results will vary based on specific substrates and reaction conditions.[1]

This technical support guide is intended to provide a starting point for troubleshooting common issues in this compound synthesis. For specific applications, further optimization of the provided protocols may be necessary.

References

Optimization of reaction conditions for the synthesis of 2-arylindolizines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Arylindolizines

Welcome to the technical support center for the synthesis of 2-arylindolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining 2-arylindolizines?

A1: The main synthetic routes to 2-arylindolizines include classical methods like the Tchichibabin and Scholtz reactions, as well as modern approaches such as 1,3-dipolar cycloadditions of pyridinium ylides with activated alkynes, and various transition-metal-catalyzed reactions.[1][2][3] Additionally, metal-free synthetic methods are also being explored to create these compounds under more environmentally friendly conditions.[4][5]

Q2: I am experiencing very low yields in my indolizine synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials and solvents, the choice and activity of the catalyst, the reaction temperature and duration, and the efficiency of the work-up and purification procedures.[1] Inadequate control over any of these parameters can lead to incomplete reactions or the formation of unwanted side products.[1]

Q3: How do substituents on the starting materials affect the reaction outcome?

A3: The electronic nature of substituents on both the pyridine ring and the reacting partner can significantly influence the reaction's success. For instance, in 1,3-dipolar cycloadditions, electron-withdrawing groups on the dipolarophile generally enhance reactivity.[1] The specific effects can vary depending on the reaction mechanism, impacting both the yield and the regioselectivity of the final product.[1]

Q4: Are there greener or more environmentally friendly methods for synthesizing 2-arylindolizines?

A4: Yes, significant efforts have been made to develop more sustainable synthetic routes. These include the use of microwave-assisted synthesis to shorten reaction times and reduce energy consumption.[4] The development of metal-free catalytic systems is another approach to avoid the use of hazardous heavy metals.[4][5] Solvent-free reaction conditions are also a key area of green chemistry research for this class of compounds.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Tchichibabin Reaction

Q: My Tchichibabin reaction is yielding very little or no desired 2-arylthis compound. What are the possible causes and how can I troubleshoot this?

A: Low yields in the Tchichibabin reaction are a common challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Inefficient Ylide Formation: The reaction proceeds through a pyridinium ylide intermediate. The choice and quality of the base used for deprotonation of the pyridinium salt are critical.

    • Troubleshooting: Ensure your base (e.g., sodium bicarbonate, potassium carbonate, triethylamine) is fresh and anhydrous. You may also consider screening different bases to find the optimal one for your specific substrates.[1]

  • Decomposition of Starting Materials or Product: Indolizines and their precursors can be sensitive to harsh reaction conditions, such as high temperatures.

    • Troubleshooting: If using high temperatures, try to minimize the reaction time.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive substrates.[1]

  • Suboptimal Reaction Concentration: The concentration of the reactants can influence the reaction rate and yield.

    • Troubleshooting: Adjusting the reaction concentration may improve the outcome.[1]

Issue 2: Formation of Multiple Products or Regioisomers

Q: My reaction is producing a mixture of isomers, leading to difficult purification. How can I improve the regioselectivity?

A: The formation of multiple regioisomers is a common issue, particularly in multi-component reactions.

  • Troubleshooting:

    • Catalyst and Ligand Screening: In transition-metal-catalyzed reactions, the choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, in palladium-catalyzed reactions, the phosphine ligand can have a significant impact.[5]

    • Solvent Optimization: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the isomeric ratio.[4] Experiment with a range of solvents with varying polarities.

    • Substituent Modification: Modifying the electronic or steric properties of the substituents on your starting materials can favor the formation of one regioisomer over another.[5]

Issue 3: Poor Solubility of this compound Derivatives

Q: My 2-arylthis compound product is precipitating out of the reaction mixture or is difficult to purify due to poor solubility. What can I do?

A: Poor solubility is often due to the lipophilic nature of the fused aromatic core of indolizines.[6]

  • Troubleshooting:

    • Solvent Selection: A systematic approach to solvent selection is recommended. Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.[6]

    • Co-solvent Systems: If a single solvent is not effective, try using a co-solvent system. Start with a solvent in which the compound is sparingly soluble and add a small amount of a solvent in which it is highly soluble (e.g., adding DMF or NMP to Dichloromethane).[6]

    • Purification Technique:

      • Crystallization: Experiment with various solvent systems to find suitable conditions for crystallization.[1]

      • Acid-Base Extraction: Since indolizines are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, which can then be neutralized and extracted with an organic solvent.[1]

Experimental Protocols and Data

Table 1: Optimization of a Domino Reaction for 2-Arylthis compound Synthesis

The following table summarizes the optimization of reaction conditions for the synthesis of a 2-arylthis compound via a domino reaction of a 2-alkylazaarene and a bromonitroolefin.[2]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃THF802492
2K₂CO₃THF802485
3Cs₂CO₃THF802478
4NaHCO₃THF802465
5Et₃NTHF802445
6Na₂CO₃Dioxane802488
7Na₂CO₃Toluene802475
8Na₂CO₃CH₃CN802472
9Na₂CO₃THF602470
10Na₂CO₃THF1002489

Reaction conditions: 2-alkylazaarene (0.15 mmol), bromonitroolefin (0.1 mmol), and base (1.5 equiv) in solvent (1.0 mL) in a sealed tube.[2]

Detailed Experimental Protocol: Metal-Free Synthesis of Functionalized Indolizines

This protocol describes the general procedure for the synthesis of 2-arylindolizines via a cascade Michael/SN2/aromatization reaction.[2]

Materials:

  • 2-Alkylazaarenes (0.15 mmol)

  • Bromonitroolefins (0.1 mmol)

  • Na₂CO₃ (0.15 mmol)

  • THF (1.0 mL)

Procedure:

  • In a sealed tube, combine the 2-alkylazaarene (0.15 mmol), the corresponding bromonitroolefin (0.1 mmol), and Na₂CO₃ (0.15 mmol).

  • Add THF (1.0 mL) to the reaction mixture.

  • Seal the tube and heat the reaction at 80 °C for 24 to 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • The residue is then subjected to column chromatography directly using petroleum ether/EtOAc as the eluent to afford the desired 2-arylthis compound product.[2]

Visualized Workflows and Logic

Troubleshooting_Workflow Start Low Yield or No Product Purity Check Purity of Starting Materials & Solvents Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Purity->Conditions Catalyst Optimize Catalyst & Ligands Conditions->Catalyst Solvent Screen Different Solvents Catalyst->Solvent Base Optimize Base Solvent->Base Concentration Adjust Concentration Base->Concentration Improved_Yield Improved Yield Concentration->Improved_Yield Successful Optimization

Caption: Troubleshooting workflow for low yield in 2-arylthis compound synthesis.

Regioselectivity_Troubleshooting cluster_solutions Potential Solutions Problem Formation of Multiple Regioisomers Catalyst Screen Catalyst and Ligands Problem->Catalyst Solvent Optimize Solvent System Problem->Solvent Substituents Modify Substituents (Electronic/Steric Effects) Problem->Substituents Outcome Improved Regioselectivity Catalyst->Outcome Solvent->Outcome Substituents->Outcome

Caption: Logic diagram for addressing regioselectivity issues.

References

Technical Support Center: Overcoming Solubility Challenges of Indolizine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the poor solubility of indolizine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do many of my this compound-based compounds exhibit poor solubility?

Poor solubility is a common challenge with this compound derivatives due to the inherent lipophilic nature of the fused aromatic heterocyclic core.[1] Several factors contribute to this issue:

  • Molecular Structure: The this compound scaffold itself is largely non-polar. The presence of bulky, non-polar functional groups can further increase lipophilicity, leading to reduced solubility in aqueous or polar organic solvents.[1]

  • Crystal Lattice Energy: Strong intermolecular interactions within the crystal lattice of the solid compound can make it difficult for solvent molecules to break the solid apart and solvate the individual molecules, resulting in low solubility.[1]

  • Kinetic vs. Thermodynamic Solubility: A compound might initially dissolve (kinetic solubility) but then precipitate over time as it converts to a more stable, less soluble crystalline form (thermodynamic solubility). This can be mistaken for decomposition but is often a solubility issue.[1]

Q2: What are the primary strategies I can employ to improve the solubility of my this compound compounds?

There are three main pillars for enhancing the solubility of poorly soluble compounds, including this compound derivatives:

  • Chemical Modification: Altering the chemical structure of the this compound molecule itself.

  • Formulation-Based Approaches: Modifying the composition of the solvent or formulation to increase the drug's solubility.

  • Advanced Drug Delivery Systems: Utilizing specialized carriers to encapsulate and deliver the compound.

Q3: How can I chemically modify my this compound scaffold to enhance its solubility?

Structural modification is a powerful strategy, particularly during lead optimization and analog synthesis. The goal is to introduce functional groups that either increase polarity or disrupt the crystal lattice.[1]

  • Introduce Polar Groups: Adding small, polar functional groups like hydroxyl (-OH), amine (-NH2), or methoxy (-OMe) can increase the molecule's polarity and its ability to form hydrogen bonds with polar solvents.[1]

  • Add Ionizable Groups: Incorporating basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups allows for salt formation. These charged salt forms are generally much more soluble in polar solvents like water.[1]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule. For solubility enhancement, a hydrophilic moiety can be attached to the parent this compound compound, which is cleaved in vivo to release the active drug. Ester groups are frequently used in prodrug design to improve physicochemical properties like solubility.[2][3]

Q4: What formulation strategies can I use without chemically altering my compound?

Several formulation techniques can effectively enhance the solubility of this compound derivatives:

  • Co-solvents: Using a mixture of a primary solvent in which the compound has low solubility with a water-miscible organic solvent in which it is highly soluble can significantly increase overall solubility.

  • pH Adjustment: For this compound derivatives with ionizable functional groups, adjusting the pH of the solution to ensure the compound is in its ionized (salt) form can dramatically increase aqueous solubility.

  • Solid Dispersions: Dispersing the this compound compound in a solid, hydrophilic matrix (such as a polymer) at a molecular level can improve its wettability and dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble this compound molecule, forming an inclusion complex that has significantly improved aqueous solubility.[4][5]

Q5: When should I consider using advanced drug delivery systems like nanoparticles?

Advanced drug delivery systems are particularly useful when simpler methods are insufficient or for specific applications like targeted delivery.

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate. This can be achieved through techniques like media milling or high-pressure homogenization.

  • Nanoparticle Formulation: Encapsulating the this compound compound within a nanocarrier, such as a lipid-based nanoparticle or a polymeric nanoparticle, can improve its solubility, stability, and bioavailability.[6]

Troubleshooting Guide

Problem: My this compound derivative precipitates out of the reaction mixture.

Possible Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for any improvement in solubility.[1]
Inappropriate Solvent Perform a solvent screen with a range of solvents of varying polarities (see Protocol 1).[1]
Supersaturation The compound may have initially dissolved to a concentration above its thermodynamic solubility. Consider if the initial concentration is too high.
Compound Crashing Out on Cooling This indicates that the compound is significantly less soluble at lower temperatures. For workup, consider filtration at room temperature or using a co-solvent system that maintains solubility upon cooling.[1]

Problem: My purified this compound compound is difficult to dissolve for biological assays.

Possible Cause Troubleshooting Step
High Lipophilicity Prepare a high-concentration stock solution in a strong organic solvent like DMSO or DMF. For aqueous assays, use this stock to make serial dilutions, ensuring the final concentration of the organic solvent is compatible with the assay.[1]
Crystalline Nature The solid-state form of the compound may have high lattice energy. Consider formulation approaches like creating a solid dispersion or using cyclodextrin complexation to prepare the compound for assays.
pH of the Assay Buffer If your compound has ionizable groups, the pH of the buffer may be causing it to be in its non-ionized, less soluble form. Check the pKa of your compound and adjust the buffer pH accordingly, if the assay permits.

Data Presentation

Table 1: Predicted Aqueous Solubility (Log S) of Selected Functionalized this compound Derivatives

This table presents in silico predicted Log S values for certain this compound derivatives, where a less negative value indicates better aqueous solubility.

CompoundFunctionalizationPredicted Log SPredicted Solubility ClassReference
5c Bromine and Ester Groups-4.89Moderately Soluble[2]
6c Bromine and Ester Groups-4.89Moderately Soluble[2]
7g Two Ester Groups-5.44Slightly Soluble[2]

Table 2: Illustrative Examples of Solubility Enhancement for Poorly Soluble Drugs Using Various Techniques

Note: The following data is for general poorly soluble drugs and is provided for illustrative purposes, as specific quantitative data for this compound derivatives is limited in the literature. The degree of solubility enhancement for any given this compound compound will be substance-specific.

TechniqueExample DrugCarrier/MethodFold Increase in SolubilityReference
Prodrug Approach A dual inhibitor of bacterial DNA gyrase and topoisomerase IVPhosphate ester prodrug>30,000[7]
Cyclodextrin Complexation PraziquantelHydroxypropyl-β-cyclodextrin~6[8]
Solid Dispersion Meclizine hydrochlorideGelucire 44/14152[9]
Nanoparticle Formulation IndomethacinPolyvinyl pyrrolidine (PVP)~4[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for this compound Derivatives

This protocol provides a general method for identifying a suitable solvent or co-solvent system for a poorly soluble this compound compound.[1]

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of your dried, purified this compound derivative into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. It is recommended to test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water, DMF, DMSO).

  • Room Temperature Observation: Vigorously agitate each vial (e.g., using a vortex mixer) for 1-2 minutes. Visually inspect each vial for complete dissolution. Record your observations.

  • Heating: For solvents in which the compound did not dissolve at room temperature, gently heat the vials (e.g., to 40-60 °C) with stirring. Be cautious with volatile solvents. Record any changes in solubility.

  • Cooling: Allow the heated vials that showed dissolution to cool to room temperature. Observe if precipitation occurs. This will indicate the potential for the compound to "crash out" during a cooling step in a larger scale process.

  • Co-Solvent Testing: If single solvents are ineffective, attempt to create a co-solvent system. Start with a solvent in which the compound is sparingly soluble and add small, incremental amounts of a solvent in which it is highly soluble (e.g., adding DMF to a suspension in dichloromethane) until dissolution is achieved.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes a simple and common method for preparing a solid inclusion complex to enhance the aqueous solubility of an this compound derivative.

  • Materials:

    • This compound derivative

    • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Water

    • Ethanol (or another suitable solvent for the this compound)

  • Procedure:

    • Calculate the required amounts of the this compound derivative and cyclodextrin for a specific molar ratio (commonly 1:1 or 1:2).

    • Place the cyclodextrin in the mortar.

    • Add a small amount of water to the cyclodextrin and triturate with the pestle to form a homogeneous paste.

    • Dissolve the this compound derivative in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of the this compound derivative to the cyclodextrin paste in the mortar.

    • Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few more drops of water.

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry under vacuum.

    • Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

    • The resulting powder is the this compound-cyclodextrin inclusion complex, which can be used for solubility and dissolution studies.

Protocol 3: Preparation of an this compound Solid Dispersion by Solvent Evaporation Method

This protocol outlines a common laboratory-scale method for preparing a solid dispersion of an this compound derivative with a hydrophilic polymer.

  • Materials:

    • This compound derivative

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

    • A common volatile solvent that dissolves both the this compound and the polymer (e.g., methanol, ethanol, or a mixture).

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Determine the desired ratio of the this compound derivative to the polymer (e.g., 1:1, 1:5, 1:10 by weight).

    • Accurately weigh and dissolve the this compound derivative and the polymer in a suitable volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.

    • Store the resulting solid dispersion in a desiccator until further use for characterization and dissolution testing.

Visualizations

G cluster_start Initial Observation cluster_strategies Solubility Enhancement Strategies cluster_chem_mod Chemical Modification Details cluster_formulation Formulation Details cluster_delivery Advanced Delivery Details cluster_end Outcome start Poorly Soluble This compound Compound chem_mod Chemical Modification start->chem_mod Choose Strategy formulation Formulation Approaches start->formulation Choose Strategy delivery Advanced Delivery Systems start->delivery Choose Strategy polar_groups Introduce Polar Groups (-OH, -NH2) chem_mod->polar_groups ionizable_groups Add Ionizable Groups (Salt Formation) chem_mod->ionizable_groups prodrug Prodrug Synthesis chem_mod->prodrug cosolvents Co-solvents formulation->cosolvents ph_adjust pH Adjustment formulation->ph_adjust solid_disp Solid Dispersion formulation->solid_disp cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin nanonization Nanonization delivery->nanonization nanoparticles Nanoparticle Encapsulation delivery->nanoparticles end Enhanced Solubility & Bioavailability polar_groups->end ionizable_groups->end prodrug->end cosolvents->end ph_adjust->end solid_disp->end cyclodextrin->end nanonization->end nanoparticles->end

Caption: A logical workflow for selecting a suitable strategy to enhance the solubility of this compound-based compounds.

G start Compound Precipitates During Experiment solvent_check Is the solvent system optimized? start->solvent_check temp_check Is the reaction temperature too low? solvent_check->temp_check No solvent_screen Perform Solvent Screen (Protocol 1) solvent_check->solvent_screen Yes concentration_check Is the concentration too high? temp_check->concentration_check No increase_temp Increase Reaction Temperature temp_check->increase_temp Yes reduce_conc Reduce Reactant Concentration concentration_check->reduce_conc Yes structural_mod Consider Structural Modification concentration_check->structural_mod No use_cosolvent Use a Co-solvent System solvent_screen->use_cosolvent solved Problem Solved increase_temp->solved reduce_conc->solved use_cosolvent->solved

Caption: A decision tree for troubleshooting precipitation issues with this compound compounds during experiments.

References

Technical Support Center: Improving the Photostability of Indolizine-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the photostability of indolizine-based fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during fluorescence imaging experiments. Here you will find troubleshooting guides and frequently asked questions to help you mitigate photobleaching and enhance the performance of your this compound dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] This process occurs when the dye molecule, after excitation, reacts with other molecules (often oxygen) or undergoes covalent bond cleavage, rendering it permanently non-fluorescent.[2] This is problematic because it leads to a progressive decrease in signal intensity during an experiment, which can compromise image quality and the accuracy of quantitative measurements, especially in time-lapse microscopy.[1][3]

Q2: How can I improve the photostability of my this compound dye?

A: There are several strategies to improve photostability:

  • Chemical Modification: Synthesizing this compound derivatives with protective chemical groups can enhance stability. For example, adding steric "protecting groups" or electron-donating groups can improve half-lives significantly.[4]

  • Use of Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting or imaging media can protect the dye from reactive oxygen species.[1][5]

  • Optimization of Imaging Conditions: Reducing the intensity and duration of light exposure is a critical step.[1][2] This can be achieved by lowering laser power, shortening exposure times, and increasing the interval between acquisitions.[6]

  • Environmental Control: Removing molecular oxygen from the environment, for example by using oxygen-scavenging systems, can dramatically increase the lifespan of some dyes.[2]

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[5] They work primarily by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence process and are a major cause of dye degradation.[3][5] Popular antifade reagents include Trolox (a vitamin E derivative) and commercial formulations like ProLong™ Live Antifade Reagent, which are designed to be compatible with live-cell imaging.[5][7][8]

Q4: Can the choice of solvent or medium affect the photostability of this compound dyes?

A: Yes, the chemical environment plays a crucial role. The viscosity, pH, and presence of oxidizing or reducing agents in the solvent or cell culture medium can all influence the rate of photobleaching.[6][9] It is often beneficial to use a medium specifically designed for fluorescence imaging.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter related to the photostability of this compound dyes.

Problem 1: My fluorescence signal fades very quickly during live-cell imaging.

Possible Cause Solution
Excessive Excitation Light Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio. Decrease exposure time and increase detector gain if necessary.[1][6]
Reactive Oxygen Species (ROS) Add a live-cell compatible antifade reagent, such as ProLong™ Live or Trolox, to your imaging medium to scavenge ROS.[5][8]
High Sampling Rate For time-lapse experiments, increase the interval between image acquisitions to give the dye molecules time to relax from the excited triplet state.[6]
Inherently Low Photostability Consider synthesizing or using an this compound derivative that has been structurally modified for enhanced photostability.[4][10]

Problem 2: I see high background fluorescence in my images.

Possible Cause Solution
Autofluorescence Image an unstained control sample using the same settings to determine the level of intrinsic fluorescence from your cells or tissue.[1][11] Consider using fluorophores with longer excitation wavelengths (red or far-red) as autofluorescence is often higher in the blue and green channels.[1]
Non-Specific Staining Perform a titration of your this compound dye conjugate to find the optimal concentration that maximizes signal while minimizing background. Ensure blocking steps are adequate.[11]
Contaminated Reagents Use high-purity solvents and freshly prepared buffers. Filter solutions to remove any fluorescent particulates.[1]

Photostability Data of Fluorescent Dyes

The photostability of a dye can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). Lower Φb values and longer half-lives indicate higher photostability.

Dye/Molecule Class Photons Before Bleaching Typical Lifetime (High Illumination) Notes
Rhodthis compound Dyes (Improved) N/A>24 hours (half-life)Half-life improved from ~5 hours by adding steric protection or stronger donor groups.[4]
Typical Organic Dye 10⁵–10⁶1–10 secondsGeneral range for many common fluorophores.[2]
Green Fluorescent Protein (GFP) 10⁴–10⁵0.1–1.0 secondFluorescent proteins are often less stable than robust synthetic dyes.[2]
Alexa Fluor 488 HighN/AKnown for having a significantly lower photobleaching quantum yield compared to dyes like Fluorescein.[9]
CdSe/ZnS Quantum Dot 10⁸>1,000 secondsSemiconductor nanocrystals are exceptionally photostable.[2]

Note: Photostability is highly dependent on experimental conditions such as illumination intensity, oxygen concentration, and the local chemical environment.[9]

Experimental Protocols

Protocol: Measuring Photostability via Photobleaching Quantum Yield (Φb)

This protocol outlines a common method to quantify the photostability of a fluorescent dye by measuring its rate of fluorescence decay under constant illumination.[9]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera (e.g., sCMOS).

  • Spectrophotometer.

  • Quartz cuvettes or high-quality glass-bottom imaging dishes.

  • This compound dye solution of known concentration.

  • High-purity solvent (e.g., ethanol, DMSO, or PBS).

Procedure:

  • Sample Preparation: Prepare an optically dilute solution of the this compound dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[9]

  • Initial Measurement:

    • Place the sample on the microscope stage.

    • Focus on the sample and adjust imaging parameters (laser power, exposure, gain) to get a strong, non-saturating signal.

    • Acquire an initial image and record the mean fluorescence intensity (F₀) from a defined region of interest (ROI).[9]

  • Photobleaching:

    • Continuously illuminate the sample with the same, constant light intensity used for the initial measurement.[9]

  • Time-Course Measurement:

    • Record a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has decreased significantly (e.g., to <50% of the initial value).[9]

  • Data Analysis:

    • Measure the mean fluorescence intensity (F(t)) from the same ROI for each image in the time series.

    • Plot F(t) versus time (t).

    • Fit the fluorescence decay curve to a single exponential function: F(t) = F₀ * e-kbt , where kb is the photobleaching rate constant.[9]

    • The photobleaching quantum yield (Φb) can then be calculated, often relative to a standard of known photostability. A lower Φb value indicates higher photostability.[9]

Visual Diagrams

TroubleshootingWorkflow start Problem: Rapid Signal Fading check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Action: Reduce Laser Power & Shorten Exposure Time check_intensity->reduce_intensity Yes check_antifade Are Antifade Reagents Used? check_intensity->check_antifade No reduce_intensity->check_antifade add_antifade Action: Add Live-Cell Compatible Antifade Reagent (e.g., Trolox) check_antifade->add_antifade No check_dye Is the Dye Itself Prone to Bleaching? check_antifade->check_dye Yes add_antifade->check_dye change_dye Action: Consider a More Photostable This compound Derivative check_dye->change_dye Yes solution Outcome: Improved Photostability check_dye->solution No change_dye->solution

Caption: Troubleshooting workflow for rapid photobleaching.

PhotobleachingMechanism cluster_dye Fluorophore States cluster_reaction Degradation Pathway S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Light Absorption Bleached Bleached Dye (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (¹O₂) T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->T1 ROS->Bleached Oxidative Damage

Caption: Simplified mechanism of oxygen-mediated photobleaching.

ExperimentalWorkflow prep 1. Prepare Optically Dilute Dye Solution mount 2. Mount Sample on Microscope Stage prep->mount initial 3. Acquire Initial Image (F₀) in a Defined ROI mount->initial bleach 4. Continuously Illuminate the ROI initial->bleach timelapse 5. Acquire Time-Lapse Image Series bleach->timelapse analyze 6. Measure Intensity Decay F(t) vs. Time timelapse->analyze fit 7. Fit Data to Exponential Decay Function analyze->fit result 8. Determine Photobleaching Rate Constant (kb) fit->result

Caption: Workflow for measuring photostability.

References

Technical Support Center: Refinement of Purification Techniques for Highly Pure Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of highly pure indolizine derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative is an oil or a dark-colored solid. What is the best initial purification strategy?

A1: An oily or dark-colored crude product often indicates the presence of polymeric materials and other colored impurities. A multi-step approach is recommended. Start with an acid-base wash if your this compound derivative possesses a basic nitrogen atom. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to move the protonated this compound to the aqueous layer. The organic layer with non-basic impurities can then be discarded. Subsequently, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your this compound back into an organic solvent.[1] For further purification, consider passing the product through a short plug of silica gel to remove baseline and highly polar impurities before proceeding to column chromatography.[1]

Q2: I'm experiencing poor separation and mixed fractions during column chromatography of my this compound derivative. What can I do to improve this?

A2: Poor separation in column chromatography can be addressed by optimizing several factors:

  • Solvent System: The choice of eluent is critical. For effective separation on a silica gel column, your target compound should have an Rf value of approximately 0.2-0.3 on a TLC plate with the chosen solvent system.[1] If your compound streaks on the TLC plate, which is common for basic indolizines, adding a small amount of triethylamine (1-3%) to your eluent can improve the peak shape and separation.[1]

  • Gradient Elution: If your crude product contains impurities with a wide range of polarities, employing a gradient elution, where you gradually increase the polarity of the solvent system during chromatography, can significantly improve separation.[1]

  • Column Packing: Ensure the column is packed uniformly to avoid cracks or air bubbles, which can lead to poor separation.[1]

  • Sample Loading: Load the sample onto the column in a minimal amount of solvent. If solubility is an issue, you can pre-adsorb your sample onto a small amount of silica gel and load the resulting powder onto the column.[1]

Q3: My this compound derivative is an amorphous solid that is difficult to handle and purify. How can I obtain a crystalline product?

A3: If you have an amorphous solid, recrystallization is a highly effective technique to obtain a crystalline product with high purity. The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.[1] Experiment with a range of solvents such as ethanol, methanol, ethyl acetate, and hexanes, or mixtures of these, to find the optimal conditions for crystallization.[1]

Q4: How can I achieve the highest possible purity (>99%) for my this compound derivative?

A4: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] This technique is particularly effective for separating closely related isomers and achieving purity levels exceeding 99%.[1] Method development on an analytical HPLC system is the first step to optimize the separation before scaling up to a preparative system.[1]

Data Presentation: Purity and Yield of Purification Techniques

The following table summarizes the typical expected purity and recovery yields for various purification techniques applied to this compound derivatives, starting from a crude product with an assumed purity of 65%.

Purification TechniqueExpected PurityTypical RecoveryNotes
Acid-Base Wash75-85%80-90%Effective for removing non-basic impurities.[1]
Recrystallization>98%50-80%Highly effective if a suitable solvent is found; recovery can be lower.[1]
Flash Column Chromatography90-98%70-95%Good for general purification and separating compounds with moderate polarity differences.[1]
Preparative HPLC>99%60-85%Excellent for achieving very high purity and separating close isomers.[1]

Note: These values are typical and can vary significantly depending on the specific this compound derivative, the nature of the impurities, and the optimization of the purification protocol.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of an this compound derivative using flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of approximately 0.2-0.3 for your target this compound derivative. If streaking is observed, add 1-3% triethylamine to the solvent system.[1]

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of a glass column. Add the silica gel as a slurry in the initial, least polar solvent mixture. Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the selected solvent system. Apply gentle pressure to achieve a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[1]

Protocol 2: Recrystallization

This protocol outlines the purification of a solid this compound derivative by recrystallization.

  • Solvent Selection: Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and their mixtures) to find one that dissolves the this compound derivative well at high temperatures but poorly at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent in small portions to achieve full dissolution at the boiling point.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation. Subsequently, you can place the flask in an ice bath to maximize crystal yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry on the filter paper under vacuum before transferring them to a watch glass or vial for complete drying.[1]

Protocol 3: Preparative HPLC

This protocol provides a general framework for purifying this compound derivatives using preparative reverse-phase HPLC.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system, typically with a C18 column. A common mobile phase is a gradient of water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Optimize the gradient to achieve good separation of your target compound from impurities.[1]

  • Scale-Up to Preparative HPLC: Use the same stationary phase and mobile phase modifiers for the preparative column. Adjust the flow rate and injection volume based on the dimensions of your preparative column.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulates. The mobile phase is often a good choice for the injection solvent.[1]

  • Purification: Inject the sample onto the preparative HPLC system and run the optimized gradient method. Monitor the elution profile with a detector and collect the fractions corresponding to the peak of your desired this compound derivative.[1]

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product, often as a TFA salt.[1]

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound (Oily/Dark Solid) AcidBase Acid-Base Wash (Optional) Crude->AcidBase SilicaPlug Silica Gel Plug Filtration (Optional) AcidBase->SilicaPlug ColumnChrom Column Chromatography (Flash or Preparative HPLC) SilicaPlug->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization PureProduct Highly Pure This compound Derivative ColumnChrom->PureProduct Recrystallization->PureProduct Analysis Purity Assessment (HPLC, NMR, etc.) PureProduct->Analysis

Caption: General experimental workflow for the purification of this compound derivatives.

SignalingPathway This compound This compound Derivative Tubulin Tubulin This compound->Tubulin Inhibition EGFR EGFR This compound->EGFR Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Potential signaling pathways affected by bioactive this compound derivatives.

References

Addressing regioselectivity issues in the functionalization of the indolizine core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the indolizine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the this compound core often challenging in terms of regioselectivity?

The this compound core is a bicyclic aromatic system composed of a π-excessive pyrrole ring fused to a π-deficient pyridine ring. This electronic arrangement results in the highest electron density at the C1 and C3 positions of the pyrrole ring, making them the most nucleophilic and, consequently, the most reactive sites for electrophilic substitution. Direct functionalization at positions on the pyridine ring, such as C5 and C7, is inherently disfavored due to the lower electron density at these positions.

Q2: I am attempting a Friedel-Crafts acylation on an unsubstituted this compound and obtaining a mixture of products. How can I control the regioselectivity?

This is a common issue due to the high reactivity of the C1 and C3 positions. To control the regioselectivity of Friedel-Crafts acylation, consider the following strategies:

  • Steric Hindrance: Introducing a bulky substituent at one of the reactive positions (e.g., a phenyl group at C2) can sterically hinder the approach of the electrophile to the adjacent C1 and C3 positions, potentially allowing for functionalization at other sites.

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can influence the regiochemical outcome. Experimenting with different conditions may favor one isomer over another. For instance, the regioselectivity of Friedel-Crafts acylation of aromatic compounds can be sensitive to the electronic properties of substituents already present on the ring.[1]

  • Blocking Groups: If selective functionalization at the pyridine ring is desired, consider temporarily blocking the C1 and C3 positions with removable groups.

Q3: My Vilsmeier-Haack reaction is yielding a mixture of 1- and 3-formylated indolizines. How can I improve the selectivity for the 3-formyl product?

The Vilsmeier-Haack reaction is another electrophilic substitution that preferentially occurs at C1 and C3. To favor the 3-formyl isomer, you can:

  • Introduce a Substituent at C2: Placing a substituent at the C2 position can sterically hinder the C1 position, thereby directing the formylation to the C3 position.

  • Modify Reaction Temperature: The reaction temperature can influence the ratio of regioisomers. It is advisable to run the reaction at a controlled, lower temperature (e.g., 0-5°C during the addition of POCl₃) and monitor the progress closely.[2] In some cases, careful temperature control can be critical to prevent product degradation.[3]

Q4: How can I achieve functionalization at the C7 position of the this compound core?

Direct functionalization at the C7 position is challenging but can be achieved using directing groups. This strategy is particularly effective in modern C-H functionalization approaches, often applied to indole or indoline precursors that are then converted to indolizines.[4][5]

  • Directing Groups (DGs): A directing group, typically installed on the nitrogen atom of an indole or indoline precursor, can coordinate to a metal catalyst and direct it to a specific C-H bond, such as the one at the C7 position.[6] The choice of the directing group is crucial, with bulkier groups often favoring C7 functionalization by sterically blocking other positions.[5]

Q5: I am struggling with low yields in my 1,3-dipolar cycloaddition reaction to synthesize a substituted this compound. What are the common causes?

Low yields in 1,3-dipolar cycloadditions for this compound synthesis can arise from several factors:

  • Inefficient Ylide Generation: The reaction relies on the in-situ formation of a pyridinium ylide. The choice and quality of the base are critical for efficient deprotonation of the pyridinium salt.[7]

  • Poor Dipolarophile Reactivity: Electron-deficient alkynes or alkenes are generally more reactive dipolarophiles in these reactions. If your dipolarophile is electron-rich, the reaction may require more forcing conditions.[7]

  • Aromatization Step: The initial cycloaddition product is a dihydrothis compound, which must be oxidized to the aromatic this compound. This step can sometimes be inefficient if not properly considered.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Nitration, Halogenation)
Potential Cause Recommended Solution
Inherent Electronics of the this compound Core The C1 and C3 positions are the most electron-rich and reactive towards electrophiles. To functionalize other positions, consider using a substrate with blocking groups at C1 and C3.
Harsh Reaction Conditions Strongly acidic conditions can lead to a mixture of products and potential polymerization. For nitration, consider using milder, non-acidic conditions to favor C3 substitution.[8]
Steric Factors The regioselectivity can be influenced by the steric environment. Introducing substituents on the this compound ring can direct incoming electrophiles to less hindered positions.
Issue 2: Formation of Multiple Regioisomers in Directed Metalation
Potential Cause Recommended Solution
Incorrect Choice of Base The choice of organolithium base and the presence of additives like TMEDA can significantly impact the site of metalation. Optimization of the base and reaction conditions is crucial.
Temperature Control Lithiation reactions are often temperature-sensitive. Maintaining a low temperature (e.g., -78 °C) during the addition of the base is critical for achieving high regioselectivity.
Substituent Effects The substituents already present on the this compound ring can influence the position of metalation. Electron-withdrawing groups can direct the metalation to specific positions.

Data Presentation

Table 1: Regioselectivity of Directed Lithiation of 2-Substituted Indolizines followed by Formylation
EntryR Group at C2ProductYield (%)
1Phenyl5-formyl-2-phenylthis compound75-95
2tert-Butyl5-formyl-2-tert-butylthis compound75-95
34-Chlorophenyl5-formyl-2-(4-chlorophenyl)this compound75-95

Data compiled from literature reports demonstrating high regioselectivity for the C5 position.[9]

Table 2: Effect of N-Directing Group on C7-Arylation of Indolines
EntryDirecting GroupYield of C7-Arylated Product (%)
12-pyrimidine0
2Amide0
3Urea0
4Hydroxamate>95

This table illustrates the critical role of the directing group in achieving C7 functionalization of indoline precursors.[4]

Experimental Protocols

Protocol 1: Regioselective C5-Formylation of 2-Phenylthis compound via Directed Lithiation

This protocol describes the regioselective lithiation of 2-phenylthis compound at the C5 position, followed by quenching with an electrophile (DMF) to yield 5-formyl-2-phenylthis compound.[9]

Materials:

  • 2-phenylthis compound

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-phenylthis compound (1.0 eq) in anhydrous THF.

  • Add freshly distilled TMEDA (5.0 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 5 hours to ensure complete metalation.

  • Cool the reaction mixture back to -78 °C and add anhydrous DMF (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-formyl-2-phenylthis compound.

Protocol 2: Vilsmeier-Haack Formylation of 2-Methylthis compound

This protocol outlines the formylation of 2-methylthis compound, which typically yields a mixture of C1 and C3 formylated products. The ratio of products can be influenced by reaction conditions.

Materials:

  • 2-methylthis compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-methylthis compound (1.0 eq) in anhydrous DCM.

  • Add the solution of 2-methylthis compound to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizations

G cluster_0 start Start: this compound Functionalization electrophilic_sub Electrophilic Substitution? start->electrophilic_sub c1_c3 Desired Functionalization at C1/C3? electrophilic_sub->c1_c3 Yes cycloaddition 1,3-Dipolar Cycloaddition for Synthesis electrophilic_sub->cycloaddition No, Synthesis friedel_crafts Friedel-Crafts Acylation c1_c3->friedel_crafts Acylation vilsmeier_haack Vilsmeier-Haack Formylation c1_c3->vilsmeier_haack Formylation other_es Other Electrophilic Substitutions (Nitration, Halogenation) c1_c3->other_es Other c5_c7 Desired Functionalization at C5/C7? c1_c3->c5_c7 No end End: Desired Functionalized this compound friedel_crafts->end vilsmeier_haack->end other_es->end directed_metalation Directed Metalation (e.g., Lithiation) c5_c7->directed_metalation C5 directing_group C-H Activation with Directing Group c5_c7->directing_group C7 directed_metalation->end directing_group->end cycloaddition->end

Caption: A decision tree for selecting a functionalization strategy for the this compound core.

Caption: A workflow for troubleshooting poor regioselectivity in electrophilic substitution reactions of this compound.

References

How to enhance the quantum yield of indolizine fluorophores?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indolizine-based fluorophores. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits very low fluorescence quantum yield (Φ). What are the primary strategies to enhance it?

A1: Low quantum yield in this compound fluorophores is often due to efficient non-radiative decay pathways. The three primary strategies to mitigate this and enhance quantum yield are:

  • Structural Modification: The most effective strategy is to modify the this compound core with specific substituents. This involves creating a "push-pull" system by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to modulate the electronic properties of the molecule. This can enhance the intramolecular charge transfer (ICT) character, which often correlates with higher fluorescence, provided that excessive charge separation leading to non-radiative decay is avoided.[1][2] Fusing additional rings to create more rigid, planar structures, such as in indolizino[3,4,5-ab]isoindoles, can also dramatically increase quantum yield by reducing vibrational energy loss.[3]

  • Solvent Optimization: The polarity of the solvent can significantly influence the quantum yield.[4][5] For some indolizines, particularly those with strong ICT character, increasing solvent polarity can lead to a decrease in quantum yield. It is crucial to test the photophysical properties in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol) to find the optimal environment.[6][7]

  • Inducing Aggregation (for AIEgens): Some this compound derivatives are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state.[8][9] This phenomenon, known as Aggregation-Induced Emission (AIE), is caused by the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels. If your compound is an AIE luminogen (AIEgen), enhancing fluorescence involves inducing aggregate formation.[10][11]

Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups specifically affect quantum yield and emission color?

A2: The strategic placement of EDGs and EWGs is a cornerstone of tuning this compound photophysical properties.[2]

  • Mechanism: This creates an intramolecular charge transfer (ICT) or "push-pull" system. Upon excitation, electron density shifts from the EDG-rich part of the molecule to the EWG-rich part.[4][2]

  • Wavelength Tuning:

    • Adding a strong EDG (like an N,N-dimethylamino group) or a strong EWG (like an acetyl or cyano group) typically reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the emission wavelength.[4][1][2]

    • Systematic modification of these groups allows for precise color tuning across the visible spectrum.[4][1]

  • Quantum Yield Effect: The effect on quantum yield is complex. A well-balanced ICT system can lead to high quantum yields. For example, pyrano[2,3-b]this compound derivatives have been shown to have quantum yields as high as 92% due to an almost complete overlap of the HOMO and LUMO in the core structure.[7][12] However, in some cases, increasing the electron-donating strength of a substituent can lead to a decrease in quantum yield, even as it red-shifts the emission.[13]

Q3: What is Aggregation-Induced Emission (AIE) and how do I know if my this compound is an AIEgen?

A3: Aggregation-Induced Emission (AIE) is a phenomenon where a fluorophore (an "AIEgen") is non-fluorescent in a dilute solution but becomes highly emissive when it aggregates or solidifies.[8][9][10] This is the opposite of the more common Aggregation-Caused Quenching (ACQ) effect.

  • Mechanism: In solution, the dynamic intramolecular rotation of parts of the molecule (like phenyl rings) provides a non-radiative pathway for the excited state to decay, quenching fluorescence. In the aggregated state, these rotations are physically restricted, which blocks the non-radiative channel and forces the excited state to decay by emitting a photon, thus "turning on" fluorescence.[11]

  • How to Identify an AIEgen: A standard test involves measuring the fluorescence in a good solvent (e.g., THF or ACN) and then gradually adding a poor solvent (e.g., water).[8][11] If the compound is an AIEgen, you will observe a dramatic increase in fluorescence intensity as the water fraction increases and the molecules begin to aggregate.[8][11] For some this compound AIEgens, the fluorescence intensity can increase by over 100-fold.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low fluorescence in all tested solvents. The molecular structure may favor non-radiative decay pathways. The compound may have low molar absorptivity.1. Structural Redesign: Introduce rigidity into the structure by fusing aromatic rings.[14] 2. Substituent Modification: Create a more favorable "push-pull" system by adding or changing EDGs and EWGs.[4][1] 3. Check for AIE: Perform an aggregation study by adding a poor solvent (water) to a solution in a good solvent (THF/ACN). A significant increase in emission indicates an AIEgen.[8][11]
Fluorescence intensity drops significantly in polar solvents (e.g., Methanol, DMSO). The excited state may be overly stabilized by the polar solvent, promoting non-radiative decay. This is common for molecules with strong ICT character.1. Change Solvent: Use a less polar solvent like Dichloromethane (DCM) or Toluene, where quantum yields are often higher for such compounds.[6][7][12] 2. Modify Structure: Reduce the ICT character slightly by using weaker EDGs or EWGs to lessen the solvent-dependent quenching effect.
The compound is only fluorescent in the solid state or as a precipitate. The molecule is likely an AIEgen, where intramolecular motions that quench fluorescence in solution are restricted in the solid state.1. Leverage the Property: This is not a problem but a feature. Utilize the compound for applications where solid-state emission is desired (e.g., OLEDs) or for bioimaging where the probe can aggregate in specific cellular environments.[8][10] 2. Study in Aggregates: Characterize the photophysical properties in solvent/water mixtures with a high water fraction to study the aggregated state.[11]
Emission color is not in the desired range. The HOMO-LUMO energy gap is incorrect for the target emission.1. Tune with Substituents: To achieve a red shift (longer wavelength), introduce stronger EDGs (e.g., N,N-dimethylamino) or EWGs (e.g., acetyl, aldehyde).[4][1] 2. Extend π-Conjugation: Fuse additional aromatic rings to the this compound core to systematically decrease the energy gap.[15][16]

Quantitative Data Hub

The tables below summarize the impact of structural and environmental factors on the quantum yield (ΦF) of various this compound derivatives, as reported in the literature.

Table 1: Effect of Substituents on this compound Quantum Yield

This compound Scaffold Position Substituent Solvent Quantum Yield (ΦF) Reference
2-oxo-pyrano[2,3-b]this compound R -H DCM 0.77 [7]
2-oxo-pyrano[2,3-b]this compound R -Br DCM 0.69 [7]
2-oxo-pyrano[2,3-b]this compound R -NO₂ DCM 0.11 [7]
2-oxo-pyrano[2,3-b]this compound R -CN DCM 0.92 [6][7]
Indolizino[3,4,5-ab]isoindole - Varied Esters - up to 0.90 [14]
Borthis compound C3 -Ester Dichloromethane 0.60 [13]

| Borthis compound | C3 | -Oxadiazole | Dichloromethane | 0.50 |[13] |

Table 2: Effect of Solvent Polarity on Quantum Yield (ΦF) of a Pyrano[2,3-b]this compound Derivative (2g)

Solvent Polarity Index Quantum Yield (ΦF) Reference
Toluene 2.4 0.65 [6][7]
Dichloromethane (DCM) 3.1 0.92 [6][7]
Acetonitrile (ACN) 5.8 0.88 [6][7]
Ethanol (EtOH) 4.3 0.82 [6][7]

| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.77 |[6][7] |

Table 3: Quantum Yield Enhancement in an AIE-Active this compound (KIz System)

Solvent System State Quantum Yield (ΦF) Reference
Pure THF Dissolved (non-emissive) ~0 [11]

| THF / Water (10:90 v/v) | Aggregated (highly emissive) | Significantly Increased (up to 120-fold intensity increase) |[11] |

Key Experimental Protocols

Protocol 1: General Synthesis of Fluorescent Indolizines via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the this compound core.

  • N-Ylide Generation:

    • Dissolve the corresponding pyridinium salt (1 mmol) in a suitable solvent (e.g., anhydrous DMF or acetonitrile, 10 mL).

    • Add a base (e.g., triethylamine or potassium carbonate, 1.2 mmol) to the solution at room temperature.

    • Stir the mixture for 15-30 minutes to generate the pyridinium N-ylide in situ. This step is often characterized by a color change.

  • Cycloaddition Reaction:

    • To the ylide solution, add the dipolarophile (e.g., an activated alkyne like dimethyl acetylenedicarboxylate or ethyl propiolate, 1.1 mmol).

    • Heat the reaction mixture under reflux (or using microwave irradiation for faster reaction times) and monitor its progress using Thin Layer Chromatography (TLC).[17] Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel to obtain the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (ΦF)

This protocol uses the comparative method, which is the most common and reliable approach.[18]

  • Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield in a specific solvent. The standard's absorption/emission range should be similar to your sample. Common standards include Quinine Sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54) or Rhodamine 6G in ethanol (ΦF ≈ 0.95).[7][18]

  • Prepare Solutions:

    • Prepare a stock solution of your test compound and the standard in the same solvent (if possible).

    • Prepare a series of five dilutions for both the test sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[18]

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength (λex).

  • Measure Fluorescence Emission:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Crucially, use the same excitation wavelength (λex), excitation/emission slit widths, and all other instrument parameters for both the standard and the test samples. [18]

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at λex. The resulting plot should be linear.

    • Determine the gradient (slope) of the line for both your sample (GradTest) and the standard (GradStd).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (ΦTest):

    ΦTest = ΦStd × (GradTest / GradStd) × (η2Test / η2Std)

    Where:

    • ΦStd is the known quantum yield of the standard.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the test and standard solutions. If the same solvent is used, this term cancels out.[18]

Visualized Workflows and Mechanisms

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS This compound Core EWG Electron-Withdrawing Group (EWG) GS->EWG 'Pull' e- density ES This compound Core (Charge Separated) GS->ES Photoexcitation (hν) EDG Electron-Donating Group (EDG) EDG->GS 'Push' e- density EDG->ES Intramolecular Charge Transfer (ICT) ES->GS Fluorescence (hν')

Caption: Intramolecular Charge Transfer (ICT) in a push-pull substituted this compound.

AIE_Workflow cluster_solution Good Solvent (e.g., THF) cluster_aggregate Poor Solvent (e.g., 90% Water) Sol Molecule in Solution Rot Free Intramolecular Rotation Sol->Rot Excited State Agg Molecule in Aggregate Sol->Agg Add Poor Solvent NoEm NON-EMISSIVE (Quenched) Rot->NoEm Non-Radiative Decay RIR Restricted Intramolecular Rotation (RIR) Agg->RIR Excited State Em HIGHLY EMISSIVE RIR->Em Radiative Decay (Fluorescence)

Caption: Mechanism of Aggregation-Induced Emission (AIE) in this compound AIEgens.

QY_Measurement_Workflow start Start: Select Standard & Sample prep Prepare Dilution Series (Abs < 0.1) start->prep uv_vis Measure Absorbance at Excitation Wavelength prep->uv_vis fluoro Measure Emission Spectra (Identical Settings) uv_vis->fluoro integrate Integrate Area Under Emission Curves fluoro->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradient (Slope) for Sample and Standard plot->gradient calculate Calculate Quantum Yield Using Comparative Formula gradient->calculate end End: Quantum Yield Value calculate->end

Caption: Workflow for measuring relative fluorescence quantum yield.

References

Troubleshooting guide for the characterization of complex indolizine structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of complex indolizine structures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative is a dark, oily residue. What is the best initial purification approach?

A1: An oily or dark-colored crude product often suggests the presence of polymeric materials and other impurities. A multi-step purification strategy is recommended. Start with an acid-base wash if your this compound has a basic nitrogen atom. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to move the protonated this compound to the aqueous layer. Then, basify the aqueous layer and extract the this compound back into an organic solvent.[1] For further purification, column chromatography or preparative HPLC are effective methods.[1]

Q2: I'm observing poor solubility of my this compound derivative during purification and analysis. What can I do?

A2: Poor solubility is a common issue with the lipophilic, fused aromatic core of indolizines.[2] A systematic approach to solvent selection is crucial. Test the solubility of a small amount of your compound in a range of solvents with varying polarities.[2] If a single solvent is not effective, consider using a co-solvent system. For stubborn solubility issues, gentle heating can be applied, but be mindful that the compound may precipitate upon cooling.[2] In drug development, modifying the this compound scaffold by introducing polar functional groups like hydroxyl (-OH) or amine (-NH₂) can improve solubility.[2]

Troubleshooting Guides

NMR Spectroscopy

Q1: The proton signals in the aromatic region of my this compound's ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A1: Signal overlap in the aromatic region is common for polycyclic systems. Here are several strategies to resolve these signals:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ instead of chloroform-d₃, can induce different chemical shifts and may resolve overlapping peaks.[3]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems within the molecule.[4]

    • TOCSY (Total Correlation Spectroscopy): If COSY provides fragmented spin systems, TOCSY can reveal correlations between all protons within a spin system, even if they are not directly coupled.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which can help differentiate between isomers and confirm assignments.

Workflow for Resolving Overlapping NMR Signals

G start Overlapping Signals in 1D ¹H NMR change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆) start->change_solvent run_cosy Perform ¹H-¹H COSY Experiment start->run_cosy Directly change_solvent->run_cosy If overlap persists run_tocsy Perform ¹H-¹H TOCSY Experiment run_cosy->run_tocsy For extended spin systems run_hsqc Perform ¹H-¹³C HSQC Experiment run_cosy->run_hsqc To correlate with carbons run_hmbc Perform ¹H-¹³C HMBC Experiment run_hsqc->run_hmbc For long-range correlations run_noesy Perform 2D NOESY Experiment run_hmbc->run_noesy For spatial proximity assign Assign Resonances and Confirm Structure run_hmbc->assign run_noesy->assign

A stepwise approach to resolving overlapping NMR signals.

Q2: How can I assign the quaternary carbons in my complex this compound structure?

A2: Quaternary carbons do not have attached protons and therefore do not show up in an HSQC spectrum. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the best way to identify these carbons. HMBC shows correlations between protons and carbons that are two to three bonds away, and sometimes even further.[4] By observing correlations from known protons to a quaternary carbon, its chemical shift can be determined.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Indolizines in CDCl₃

Proton2-Substituted this compound7-Substituted this compound
H-16.5 - 7.06.6 - 7.2
H-2-6.2 - 6.8
H-36.2 - 6.76.3 - 6.9
H-57.5 - 8.07.6 - 8.2
H-66.4 - 6.96.5 - 7.0
H-76.6 - 7.1-
H-87.3 - 7.87.4 - 7.9

Note: Chemical shifts can vary depending on the specific substituent and its electronic effects.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indolizines in CDCl₃

Carbon2-Substituted this compound7-Substituted this compound
C-1110 - 120112 - 122
C-2125 - 140115 - 125
C-3100 - 110102 - 112
C-5118 - 128120 - 130
C-6110 - 120112 - 122
C-7105 - 115130 - 145
C-8115 - 125117 - 127
C-8a130 - 140132 - 142

Note: These are approximate ranges and can be influenced by substituents.

Mass Spectrometry

Q1: I am not observing the molecular ion peak in the EI-MS of my this compound derivative. What could be the reason?

A1: The absence of a molecular ion peak in Electron Ionization Mass Spectrometry (EI-MS) can occur if the molecular ion is unstable and undergoes rapid fragmentation. This is a characteristic of hard ionization techniques like EI. To overcome this, consider using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less energetic and more likely to yield a prominent molecular ion or a protonated molecule peak ([M+H]⁺).

Q2: What are the common fragmentation patterns for this compound derivatives in mass spectrometry?

A2: The fragmentation of indolizines is influenced by the nature and position of substituents. Common fragmentation pathways involve the cleavage of bonds adjacent to the heterocyclic core and the loss of small stable molecules. For example, indolizines with acyl groups may show characteristic loss of the acyl group. The fragmentation patterns are unique and depend on the substitution on both the phenyl and pyridine rings of the core structure.[6]

Table 3: Common Neutral Losses and Fragment Ions in the Mass Spectra of this compound Derivatives

Neutral Loss (Da)Lost FragmentPossible Interpretation
28CO or C₂H₄Loss of a carbonyl group or ethylene.
29CHO or C₂H₅Loss of a formyl radical or an ethyl radical.
43CH₃COLoss of an acetyl radical, common for acetyl-substituted indolizines.
45COOHLoss of a carboxyl group from a carboxylic acid derivative.

Note: The observed fragments are highly dependent on the specific structure of the this compound derivative.

X-ray Crystallography

Q1: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction.

A1: Growing high-quality single crystals can be challenging, especially for planar heterocyclic compounds which may have a tendency to stack. Here are some troubleshooting steps:

  • Purity is Key: Ensure your compound is highly pure. Impurities can inhibit crystal growth.

  • Solvent Selection: The choice of solvent is critical. Your compound should be moderately soluble in the chosen solvent. A solvent in which the compound is too soluble may result in the formation of many small crystals.

  • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly over several days in a vibration-free environment.[7]

  • Vapor Diffusion: Place a solution of your compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution can promote crystal growth.[8]

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool down slowly. This can be achieved by placing the container in a Dewar flask with warm water.[9]

G start Need Single Crystals purify Ensure High Purity of Compound start->purify solvent_screen Screen for Suitable Solvents purify->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap vapor_diff Vapor Diffusion solvent_screen->vapor_diff slow_cool Slow Cooling solvent_screen->slow_cool analyze Analyze Crystals by X-ray Diffraction slow_evap->analyze vapor_diff->analyze slow_cool->analyze

Simplified EGFR signaling pathway and the inhibitory action of certain this compound derivatives.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and metabolism. Inhibition of this pathway is a key strategy in cancer therapy. Certain this compound derivatives have demonstrated the ability to inhibit the PI3K/Akt pathway. [10]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Cell_Survival Cell Survival Akt->Cell_Survival This compound This compound Derivative This compound->PI3K

Simplified PI3K/Akt signaling pathway and the inhibitory action of certain this compound derivatives.

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of this compound Derivatives
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, ensuring it is fully dissolved. The mobile phase is often a good choice for the injection solvent. Filter the sample to remove any particulate matter. [1]2. Column Equilibration: Equilibrate the reversed-phase C18 column with the initial mobile phase composition (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the HPLC system. Elute the compounds using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound derivative.

  • Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent after neutralization to isolate the purified compound. [1]

Protocol: 2D-NOESY NMR Experiment
  • Sample Preparation: Prepare a solution of the purified this compound in a suitable deuterated solvent at an appropriate concentration.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and referencing. [11]3. NOESY Parameter Setup:

    • Load a standard 2D NOESY pulse sequence. [11] * Set the spectral widths in both dimensions to encompass all proton signals.

    • Set the mixing time (d8). For small molecules, a mixing time of 400-500 ms is a good starting point. [11]4. Acquisition: Acquire the 2D NOESY data with a sufficient number of scans for good signal-to-noise.

  • Processing: Process the data using appropriate window functions and perform a 2D Fourier transform. The resulting spectrum will show diagonal peaks for each proton and cross-peaks between protons that are close in space. [11]

Protocol: HMBC NMR Experiment
  • Sample Preparation: Use the same sample as for other NMR experiments.

  • 1D Spectra: Acquire 1D ¹H and, if possible, ¹³C spectra to determine spectral widths and referencing. [8]3. HMBC Parameter Setup:

    • Load a standard gradient-selected HMBC pulse sequence. [8] * Set the ¹H and ¹³C spectral widths.

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A typical starting value is 8 Hz, which covers a good range of 2- and 3-bond couplings. [4]4. Acquisition: Acquire the 2D HMBC data.

  • Processing: Process the data using a 2D Fourier transform. The resulting spectrum will show correlations between protons and carbons that are multiple bonds away, which is essential for assigning quaternary carbons and piecing together the carbon skeleton.

References

Validation & Comparative

A Comparative Analysis of Indolizine and Indole Scaffolds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine and indole represent two closely related heterocyclic scaffolds that are of significant interest in medicinal chemistry. As structural isomers, their distinct nitrogen placement—a bridgehead atom in this compound versus part of the five-membered ring in indole—imparts unique physicochemical properties that translate into diverse biological activities. While the indole nucleus is a well-established pharmacophore found in numerous approved drugs, the this compound core is an emerging area of research with considerable therapeutic potential.[1] This guide provides a comprehensive comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of derivatives of these two scaffolds, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties at a Glance

PropertyThis compoundIndole
Molecular Formula C₈H₇NC₈H₇N
Molar Mass 117.15 g/mol 117.15 g/mol
Structure Bicyclic aromatic compound with a pyridine ring fused to a pyrrole ring.Bicyclic aromatic compound with a benzene ring fused to a pyrrole ring.
Nitrogen Position Bridgehead nitrogen atom, shared between the two rings.Nitrogen atom is part of the five-membered pyrrole ring.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and indole derivatives have demonstrated significant potential as anticancer agents, though they often operate through different mechanisms of action.[1] Indole-based compounds are prominent in oncology, with several derivatives targeting crucial cellular processes like tubulin polymerization and the function of DNA topoisomerase.[1] this compound, while less explored, is a promising scaffold in the discovery of new anticancer drugs.[1]

Disclaimer: The following tables present IC₅₀ values from various studies. A direct comparison between this compound and indole derivatives should be made with caution, as the experimental conditions (e.g., cell lines, incubation times, and specific assays) may vary between studies.

Quantitative Comparison of Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of Action/TargetReference
6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition[2]
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition[2]
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition[2]
6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition[2]
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition[2]
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition[2]
Quantitative Comparison of Anticancer Activity of Indole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of Action/TargetReference
Chalcone-indole derivative 12 Various0.22 - 1.80Tubulin polymerization inhibition[3]
Quinoline-indole derivative 13 Various0.002 - 0.011Tubulin polymerization inhibition[3]
Benzimidazole-indole derivative 8 Various0.05 (average)Tubulin polymerization inhibition[3]
Indole-vinyl sulfone derivative 9 VariousNot specifiedTubulin polymerization inhibition[3]

Anti-inflammatory Activity: Targeting Key Mediators

Both scaffolds have been investigated for their anti-inflammatory properties, with many derivatives showing potent inhibition of key enzymes and signaling pathways involved in inflammation.

Quantitative Comparison of Anti-inflammatory Activity of this compound Derivatives
Compound ID/SeriesSubstitution PatternTargetActivityReference
7-(Trifluoromethyl) this compound Derivatives [4]
4d7-CF₃, 3-benzoylCOX-2Significant reduction[4]
4e7-CF₃, 3-(4-methylbenzoyl)TNF-αSignificant reduction[4]
4f7-CF₃, 3-(4-methoxybenzoyl)TNF-α, IL-6, NOSignificant reduction[4]
7-Methoxy this compound Derivatives [5]
5a7-OCH₃, 3-(4-cyanobenzoyl)-1,2-di(carboxyethyl)COX-2IC₅₀ = 5.84 µM[5][6]
Quantitative Comparison of Anti-inflammatory Activity of Indole Derivatives
Compound ID/SeriesTargetActivity (IC₅₀)Reference
Indole derivative 26 COX-2 (human cells)0.009 µM[7]
Indole derivative 27 COX-20.32 µM[7]
Indole derivative 33 COX-27.59 µM[7]
Indole derivative S3 COX-2Selectively inhibits expression[8]

Antimicrobial Activity: Broad-Spectrum Potential

Derivatives of both this compound and indole have demonstrated significant antimicrobial properties against a range of bacteria and fungi, including drug-resistant strains.[1]

Quantitative Comparison of Antimicrobial Activity of this compound Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
5g S. aureus16-32[9]
B. subtilis16[9]
5h S. aureus16[9]
B. subtilis32[9]
5b C. albicans8-16[9]
A. flavus8[9]
Quantitative Comparison of Antimicrobial Activity of Indole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Indole-triazole 3d S. aureus3.125[10]
MRSA3.125[10]
E. coli12.5[10]
B. subtilis3.125[10]
Indole-thiadiazole 2c MRSA3.125[10]
Indole trimer SAB-J3 B. anthracis<0.8[11]
E. faecalis3.125[11]
L. monocytogenes1.56[11]
S. aureus1.56[11]

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or indole derivative) and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, and solutions of the test compound and a reference inhibitor (e.g., celecoxib) in DMSO. Reconstitute the COX-2 enzyme according to the supplier's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, reconstituted COX-2 enzyme, and heme to the designated wells.

  • Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.[12][13]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.

Protocol:

  • Preparation of Antimicrobial Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

This compound Derivatives: Targeting EGFR Signaling

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and migration.

EGFR_Signaling_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt activates Akt->Proliferation This compound This compound Derivatives This compound->EGFR inhibits EGF EGF EGF->EGFR Indole_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivatives Akt Akt Indole->Akt inhibits IKK IKK Indole->IKK inhibits PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->IKK activates IκB IκB IKK->IκB phosphorylates IκB_NFkB IκB-NF-κB (inactive) NFkB NF-κB NFkB_n NF-κB (active) NFkB->NFkB_n translocates IκB_NFkB->NFkB releases Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Inflammation) NFkB_n->Gene_Expression promotes MAPK_Signaling_Indole cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Alkaloids Indole Alkaloids Raf Raf Indole_Alkaloids->Raf inhibits MEK MEK Indole_Alkaloids->MEK inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras activates Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

References

Indolizine Derivatives Emerge as Potent Antimicrobial Contenders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the antimicrobial potency of novel indolizine derivatives. This guide provides a detailed analysis of their efficacy against key bacterial and fungal pathogens, benchmarked against established antimicrobial agents. The data presented underscores the potential of this compound scaffolds in the development of new and effective treatments to combat antimicrobial resistance.

Recent studies have highlighted the significant antimicrobial activity of various this compound derivatives. This guide synthesizes these findings, offering a clear comparison of their performance and a deeper look into their mechanisms of action.

Quantitative Performance Analysis: A Head-to-Head Comparison

The antimicrobial efficacy of newly synthesized this compound derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency. The following tables present a summary of these findings, comparing the performance of promising this compound compounds against the standard antibiotic Ciprofloxacin and the standard antifungal Fluconazole.

Table 1: Antibacterial Activity of this compound Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL) vs. S. aureusReference
This compound Derivatives
This compound-1-carbonitrile 5h16 - 32[1]
This compound-1-carbonitrile 5a32[1]
This compound-1-carbonitrile 5g35.3[1]
Pyrazolyl-indolizine 5Potent[2]
Pyrazolyl-indolizine 9Potent[2]
Pyrazolyl-indolizine 13Potent[2]
Pyrazolyl-indolizine 19Potent[2]
Standard Antibiotic
Ciprofloxacin0.5[3]

Table 2: Antibacterial Activity of this compound Derivatives against Escherichia coli

CompoundMIC (µg/mL) vs. E. coliReference
This compound Derivatives
This compound-1-carbonitrile 5g16 - 256[1]
Standard Antibiotic
Ciprofloxacin0.062[4]

Table 3: Antifungal Activity of this compound Derivatives against Candida albicans

CompoundMIC (µg/mL) vs. C. albicansReference
This compound Derivatives
This compound-1-carbonitrile 5b8 - 32[1]
Pyrazolyl-indolizine 5Potent[2]
Pyrazolyl-indolizine 9Potent[2]
Pyrazolyl-indolizine 13Potent[2]
Pyrazolyl-indolizine 19Potent[2]
Standard Antifungal
Fluconazole0.25 - 16[5]

Unraveling the Mechanism of Action

The antimicrobial activity of this compound derivatives is attributed to their ability to interfere with essential microbial pathways. Two prominent mechanisms have been identified: the inhibition of bacterial protein tyrosine phosphatases and the disruption of the ergosterol biosynthesis pathway in fungi.

In bacteria, certain this compound derivatives act as inhibitors of protein tyrosine phosphatases (PTPs).[6] These enzymes are crucial for various cellular processes, including virulence and biofilm formation.[6] By inhibiting PTPs, these derivatives disrupt essential bacterial functions, leading to growth inhibition.

In fungi, the mechanism often involves the inhibition of the ergosterol biosynthesis pathway.[7] Specifically, some this compound derivatives target the enzyme 14α-demethylase (CYP51), which is a key player in the conversion of lanosterol to ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to compromised membrane integrity and ultimately, fungal cell death.[8]

Experimental Protocols: Ensuring Reproducibility

The data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reliability and reproducibility of the MIC values.

Detailed Methodology for Broth Microdilution Susceptibility Testing:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. This typically involves suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.[9] This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9][10]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold serial dilutions of the this compound derivatives and standard antimicrobial agents are prepared in the broth medium within a 96-well microtiter plate.[11]

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.[11] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included.

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and fungi).[12]

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11] This can be assessed visually or by using a spectrophotometer to measure turbidity.

This comparative guide demonstrates the promising potential of this compound derivatives as a new class of antimicrobial agents. Further research and clinical trials are warranted to fully explore their therapeutic applications.

References

A Comparative Analysis of the Photophysical Properties of Indolizine and Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the photophysical properties of two fundamental nitrogen-containing heterocyclic compounds: indolizine and quinoline. Understanding the distinct fluorescence and absorption characteristics of these scaffolds is crucial for their application in the development of novel fluorescent probes, advanced materials, and therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual diagrams to elucidate the underlying photophysical processes and experimental workflows.

Introduction to this compound and Quinoline

This compound is a fused bicyclic heteroaromatic system composed of a pyridine ring and a pyrrole ring.[1] This unique electronic structure imparts inherent fluorescence to the this compound core, making it a valuable scaffold in the design of fluorescent materials.[1][2] Quinoline, an isomer of this compound, is another aromatic heterocyclic compound, which is also known for its presence in many natural and synthetic products with significant pharmacological and electrochemical properties.[3] The photophysical behavior of both this compound and quinoline derivatives can be finely tuned by the strategic placement of electron-donating and electron-withdrawing groups, which alters their absorption and emission characteristics.[2][4]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of representative this compound and quinoline derivatives to facilitate a direct comparison. It is important to note that these properties are highly dependent on the solvent and the specific substituents on the core structure.

PropertyThis compound DerivativeQuinoline DerivativeSolvent
λ_abs_ (max, nm) 408~350Toluene / Ethanol
λ_em_ (max, nm) 525~460Toluene / 0.1 M H₂SO₄
Stokes Shift (nm) 117~110-
Quantum Yield (Φ_F_) 0.54~0.58Toluene / 0.1 M H₂SO₄
Fluorescence Lifetime (τ, ns) Not specified10.03 - 21.4Not specified

Note: The data presented is for representative substituted derivatives and may not reflect the properties of the unsubstituted parent compounds. The solvent conditions for quinoline's emission and quantum yield are in 0.1 M sulfuric acid, where it is highly fluorescent.[5] Data for this compound derivatives are often reported in solvents like toluene.[2] Quinoline itself has a very low quantum yield in ethanol (0.01).[6]

Experimental Protocols

Accurate characterization of photophysical properties is essential for the rational design of fluorescent molecules. The following are standard methodologies for determining key photophysical parameters.

Determination of Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield is a widely used method that compares the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.[2]

Methodology:

  • Standard Selection: A fluorescence standard is chosen that absorbs and emits in a similar spectral range as the test compound. Quinine sulfate is a common standard.[7]

  • Solution Preparation: Solutions of both the standard and the test compound are prepared in the same solvent with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Measurement: The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: The fluorescence emission spectra are recorded for all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for these measurements.[2]

Methodology:

  • Instrumentation: A TCSPC system is used, which includes a pulsed light source, a sample holder, a single-photon detector, and timing electronics.[2]

  • Sample Excitation: The sample is excited by the high-repetition-rate pulsed light source.[2]

  • Photon Detection: The time interval between the excitation pulse and the arrival of the first emitted photon is precisely measured.[2]

  • Data Collection: This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay profile.[2]

  • Data Analysis: The experimental decay is deconvoluted with the instrument response function (IRF) and fitted to an exponential decay model to extract the fluorescence lifetime(s).[2]

Visualizing Photophysical Processes and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and experimental procedures discussed.

Jablonski_Diagram cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν_A_) S1->S0 Fluorescence (hν_F_) S1->S0 Internal Conversion (IC) S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν_P_) S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 T1_v0 v=0 T1_v1 v=1 Experimental_Workflow start Sample and Standard Preparation abs_spec UV-Vis Absorption Spectroscopy start->abs_spec em_spec Fluorescence Emission Spectroscopy start->em_spec tcspc Time-Correlated Single Photon Counting (TCSPC) start->tcspc data_analysis Data Analysis abs_spec->data_analysis em_spec->data_analysis tcspc->data_analysis qy_calc Quantum Yield Calculation data_analysis->qy_calc lt_calc Lifetime Determination data_analysis->lt_calc results Photophysical Properties Report qy_calc->results lt_calc->results

References

Head-to-head comparison of different catalytic systems for indolizine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The efficient synthesis of functionalized indolizines is a topic of significant interest in medicinal chemistry and materials science. This guide provides an objective, data-driven comparison of various catalytic systems employed for this compound synthesis, offering insights into their performance, substrate scope, and operational requirements.

Comparative Performance of Catalytic Systems

The choice of a catalytic system for this compound synthesis is dictated by factors such as desired substitution patterns, functional group tolerance, reaction efficiency, and environmental impact. This section presents a summary of quantitative data for representative metal-based, organocatalytic, and photocatalytic systems.

Catalytic SystemCatalyst Loading (mol%)Key ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Copper-Catalyzed CuBr (10)Pyridine, Acetophenone, NitroolefinSolvent-free8012up to 95%[1]
Gold-Catalyzed NaAuCl₄·2H₂O (2)Heteroaryl aldehyde, Amine, AlkyneSolvent-free601.5up to 95%[2][3][4]
Palladium-Catalyzed PdCl₂(PPh₃)₂ (5)This compound, Aryl bromideNMP1001up to 95%[5]
Organocatalyzed Diphenylphosphate (10)Isatin, this compoundWaterRT24up to >99%[6]
Photocatalytic Ru(bpy)₃(PF₆)₂ (1)This compound, Trifluoromethylating agentMeCNRT12up to 94%[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data table are provided below.

Copper-Catalyzed Three-Component Reaction

This protocol describes a solvent-free synthesis of functionalized indolizines from a pyridine, a ketone, and a nitroolefin using a copper catalyst.

Reaction Workflow:

reactants Pyridine, Acetophenone, Nitroolefin, CuBr, (NH₄)₂S₂O₈ mixing Combine reactants in a sealed reaction vessel reactants->mixing heating Heat at 80°C for 12 hours mixing->heating workup Cool to RT, dilute with EtOAc, wash with brine heating->workup purification Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purification product Functionalized this compound purification->product

Figure 1: General workflow for copper-catalyzed this compound synthesis.

Procedure: A mixture of pyridine (1.0 mmol), acetophenone (1.2 mmol), β-nitrostyrene (1.0 mmol), CuBr (0.1 mmol), and (NH₄)₂S₂O₈ (2.0 mmol) is placed in a sealed reaction vessel. The reaction mixture is stirred at 80°C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.[1]

Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines

This protocol outlines a highly efficient, solvent-free synthesis of aminoindolizines from an aldehyde, an amine, and an alkyne catalyzed by a gold(III) salt.[2][3][4]

Reaction Pathway:

reactants Heteroaryl Aldehyde + Amine + Alkyne catalyst NaAuCl₄·2H₂O reactants->catalyst intermediate Propargylamine Intermediate catalyst->intermediate Coupling cyclization Gold-Catalyzed Cycloisomerization intermediate->cyclization product Substituted Aminothis compound cyclization->product

Figure 2: Proposed mechanism for gold-catalyzed aminothis compound synthesis.

Procedure: In a sealed tube, pyridine-2-carboxaldehyde (0.5 mmol), dibenzylamine (0.5 mmol), phenylacetylene (0.5 mmol), and NaAuCl₄·2H₂O (0.01 mmol, 2 mol%) are combined. The mixture is stirred at 60°C for 1.5 hours. After the reaction is complete, the crude product is directly purified by flash column chromatography on silica gel to yield the corresponding aminothis compound.[3][4]

Palladium-Catalyzed C3-Arylation of Indolizines

This protocol details the direct C-H arylation of an this compound core at the C3 position using an aryl bromide and a palladium catalyst.[5]

Experimental Workflow:

reactants This compound, Aryl bromide, PdCl₂(PPh₃)₂, KOAc setup Combine in a pressure tube under inert atmosphere reactants->setup solvent N-Methyl-2-pyrrolidone (NMP) solvent->setup reaction Stir at 100°C setup->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, dilute with H₂O, extract with EtOAc monitoring->workup purification Wash with brine, dry, concentrate, and purify by column chromatography workup->purification product C3-Arylated this compound purification->product

Figure 3: Workflow for palladium-catalyzed C3-arylation of indolizines.

Procedure: To a pressure tube are added the this compound (0.5 mmol), aryl bromide (0.5 mmol), KOAc (1.0 mmol), and PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%). The tube is evacuated and backfilled with an inert gas. NMP (2 mL) is added, and the reaction mixture is stirred at 100°C for the specified time (typically 1 hour). Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[5]

Organocatalytic Friedel-Crafts Alkylation of Isatins with Indolizines

This protocol describes a Brønsted acid-catalyzed, highly selective mono-addition of indolizines to isatins in water.[6]

Logical Relationship:

reactants Isatin + this compound reaction Stir at Room Temperature reactants->reaction catalyst Diphenylphosphate catalyst->reaction solvent Water solvent->reaction product 3-Hydroxy-3-indolizinyl-2-oxindole reaction->product

Figure 4: Key components of the organocatalytic Friedel-Crafts alkylation.

Procedure: To a vial containing a mixture of isatin (0.2 mmol) and this compound (0.24 mmol) in water (1.0 mL) is added diphenylphosphate (0.02 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. After completion, the product is extracted with ethyl acetate, the organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[6]

Discussion of Catalytic Systems

Copper-Catalyzed Systems: Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals.[8] They are effective for multicomponent reactions, often under solvent-free conditions, which enhances their green chemistry profile.[1] However, these reactions can sometimes require higher temperatures and longer reaction times compared to more active catalytic systems.

Gold-Catalyzed Systems: Gold catalysts exhibit remarkable efficiency, often requiring very low catalyst loadings and proceeding under mild conditions.[2][3][4] They are particularly effective for multicomponent reactions, offering high atom economy.[2] The primary drawback of gold catalysts is their high cost.

Palladium-Catalyzed Systems: Palladium catalysis is a powerful tool for C-H functionalization, allowing for the direct introduction of various substituents onto the this compound core without the need for pre-functionalized starting materials.[5] This approach is highly versatile but can be sensitive to the choice of ligands and may require an inert atmosphere.

Organocatalytic Systems: Organocatalysis offers a metal-free alternative, which is advantageous for the synthesis of compounds intended for biological applications where metal contamination is a concern.[6][9] These reactions can often be performed under mild, environmentally benign conditions, such as in water.[6] The scope of transformations achievable with organocatalysts may be more limited compared to transition metal catalysis.

Photocatalytic Systems: Visible-light photocatalysis represents an emerging green methodology for this compound synthesis and functionalization.[7] These reactions proceed at room temperature and utilize light as a renewable energy source. The development of a broader range of photocatalytic transformations for indolizines is an active area of research.

References

Unveiling the True Colors of Indolizine: An Experimental Validation of Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indolizine scaffold holds immense promise. Its unique photophysical and biological properties make it a compelling candidate for novel therapeutics and advanced materials. However, bridging the gap between theoretical predictions and real-world performance is crucial for accelerating research and development. This guide provides an objective comparison of experimentally validated properties of this compound derivatives against theoretical predictions, supported by detailed experimental data and protocols.

The inherent fluorescence and versatile biological activity of this compound and its derivatives have made them a focal point of extensive research.[1][2][3][4] Computational models, particularly Density Functional Theory (DFT), have become invaluable tools in predicting the electronic, photophysical, and biological properties of these molecules, guiding the synthesis of new derivatives with tailored functionalities.[2][5] This guide delves into the experimental validation of these theoretical predictions, offering a clear-eyed view of the accuracy and utility of computational approaches in the study of indolizines.

Photophysical Properties: A Tale of Light and Electrons

This compound derivatives are renowned for their fluorescence properties, making them suitable for applications such as organic light-emitting devices (OLEDs) and biological imaging.[3][6] Theoretical calculations, primarily Time-Dependent DFT (TD-DFT), are frequently employed to predict their absorption and emission spectra. The following table compares the experimentally measured and theoretically calculated photophysical properties of selected this compound derivatives.

CompoundExperimental λ_abs (nm)Theoretical λ_abs (nm)Experimental λ_em (nm)Theoretical λ_em (nm)Experimental Quantum Yield (Φ)Reference
1,2-diphenylthis compound~350345~450440Not Reported[6]
Ester-substituted this compound derivative~360Not Reported485-548Not ReportedLow[2]

Note: The specific derivatives and computational methods may vary between studies.

The data suggests that theoretical calculations can provide a good qualitative and often quantitative prediction of the photophysical properties of this compound derivatives. Discrepancies between experimental and theoretical values can arise from solvent effects, vibrational broadening, and the specific functional and basis set used in the calculations.

Biological Activity: From In Silico Screening to In Vitro Validation

The diverse biological activities of indolizines, including anticancer, antimicrobial, and anti-inflammatory properties, are a major driver of their investigation.[7][8] Molecular docking studies are a common theoretical approach to predict the binding affinity of this compound derivatives to specific biological targets, often expressed as a docking score. The experimentally determined biological activity is typically quantified by the half-maximal inhibitory concentration (IC50) for anticancer agents or the minimum inhibitory concentration (MIC) for antimicrobial agents.

CompoundTarget/AssayExperimental IC50/MIC (µM)Theoretical Docking Score (kcal/mol)Reference
This compound derivative 5cTubulin PolymerizationNot Reported-9.22 to -9.88[7]
This compound derivative 6cTubulin PolymerizationNot Reported-9.22 to -9.88[7]
This compound derivative 7gTubulin PolymerizationNot Reported-9.22 to -9.88[7]
This compound derivative 6oEGFR and CDK-2 Inhibition6.02 (HepG2), 5.84 (HCT-116), 8.89 (MCF-7)Not Reported[9]
This compound derivative 6mEGFR and CDK-2 Inhibition11.97 (HepG2), 28.37 (HCT-116), 19.87 (MCF-7)Not Reported[9]

While a direct correlation between docking scores and IC50/MIC values is not always straightforward, molecular docking serves as a valuable tool for prioritizing compounds for synthesis and experimental testing. The experimental data confirms that this compound derivatives exhibit potent biological activities against various cancer cell lines.[10][7][8][9]

Experimental Protocols

To ensure the reproducibility and reliability of the presented data, detailed experimental protocols for key assays are provided below.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9][11][12][13]

Materials:

  • 96-well microplate

  • MTT solution (5 mg/mL in PBS)[13]

  • Cell culture medium

  • Test compound (this compound derivative)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[9]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound Derivatives start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt 48/72h Incubation incubate Incubate (1-4h, 37°C) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize Remove Medium measure Measure Absorbance (570-590 nm) solubilize->measure analyze Calculate IC50 Value measure->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Measuring Fluorescence Quantum Yield

The comparative method is a reliable technique for determining the fluorescence quantum yield (Φ) of a compound.[14][15][16][17][18]

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Cuvettes

  • Solvent

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the test compound and the standard fluorophore in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[14]

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each solution.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

  • Calculate Quantum Yield: The quantum yield of the test compound (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    where:

    • Φ_st is the quantum yield of the standard

    • Grad_x and Grad_st are the gradients of the plots for the test compound and the standard, respectively

    • η_x and η_st are the refractive indices of the solvents used for the test compound and the standard, respectively.[14]

Quantum_Yield_Measurement cluster_workflow Comparative Quantum Yield Measurement prep_solutions Prepare Dilutions (Test & Standard) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) prep_solutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for comparative fluorescence quantum yield measurement.

Conclusion

This guide highlights the strong synergy between theoretical predictions and experimental validation in the study of this compound properties. While computational models provide valuable insights and predictive power, experimental verification remains the gold standard for confirming and quantifying the photophysical and biological activities of these promising compounds. The provided data and protocols serve as a valuable resource for researchers working to unlock the full potential of the this compound scaffold in drug discovery and materials science.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Indolizine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various indolizine analogs against key protein targets implicated in a range of diseases. Supported by experimental data from peer-reviewed literature, this document summarizes quantitative docking data, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows to aid in the rational design of novel therapeutics.

This compound, a fused bicyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities. Analogs of this compound have demonstrated potential as antibacterial, anticancer, and anti-inflammatory agents. This guide delves into the comparative molecular docking studies of these analogs, offering insights into their binding affinities and interactions with crucial protein targets.

Comparative Docking Performance of this compound Analogs

The therapeutic efficacy of this compound derivatives is closely linked to their ability to bind with high affinity and selectivity to specific biological targets. Molecular docking studies provide valuable predictions of these interactions, guiding the selection and optimization of lead compounds. The following tables summarize the binding energies and inhibitory concentrations of various this compound analogs against several key protein targets.

Table 1: Docking Scores and Inhibitory Concentrations of this compound Analogs against Cyclooxygenase-2 (COX-2)

Compound IDSubstituents (R1, R2)Docking Score (kcal/mol) vs COX-1Docking Score (kcal/mol) vs COX-2IC50 (µM) vs COX-2Reference
2a 4-CN, H-6.95-7.516.56[1]
2c 4-F, H-6.75-7.356.94[1]
5a Diethyl 3-(4-cyanobenzoyl)Not ReportedNot Reported5.84[2][3]
Indomethacin -Not ReportedNot Reported6.84[1][2][3]
Celecoxib -Not ReportedNot Reported0.05[1]

Lower docking scores indicate stronger predicted binding affinity. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Docking Scores of 2-Phenylthis compound Acetamide Analogs against Topoisomerase-IV of S. pneumoniae

Compound IDDocking Score (kcal/mol)Interacting ResiduesHydrogen Bond Distance (Å)Reference
7c Not SpecifiedNot SpecifiedNot Specified[4]
7f Not SpecifiedNot SpecifiedNot Specified[4]

While specific docking scores were not provided in the source material, the studies indicated strong binding affinities for these compounds.[4]

Table 3: Anti-tubercular Activity and Docking Scores of this compound Analogs against Mycobacterial InhA Enzyme

Compound IDMinimum Inhibitory Concentration (MIC) vs H37Rv-MTB (µg/mL)Minimum Inhibitory Concentration (MIC) vs MDR-MTB (µg/mL)Binding Energy (kcal/mol)Reference
3a 4>64Not Reported[5]
4a 1616-24.11 (as per a related study)[5][6]
4b 1632Not Reported[5]
4c 3264Not Reported[5]

MIC values represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative docking studies of this compound analogs.

Molecular Docking Protocol

A generalized workflow for molecular docking studies involves several key steps, from preparing the protein and ligand structures to analyzing the final results. This process is crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are subjected to energy minimization to obtain their most stable conformation.

  • Gasteiger partial charges are computed for the ligand atoms.

3. Docking Simulation:

  • Docking is performed using software such as AutoDock or GOLD.[7][8] These programs utilize genetic algorithms to explore various conformations of the ligand within the defined active site of the protein.[7][8]

  • A grid box is defined around the active site of the enzyme to specify the search space for the docking simulation.

  • Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

  • The resulting docked conformations (poses) are ranked based on their binding energy or docking score.

  • The pose with the lowest binding energy is generally considered the most favorable.

  • The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Design Design/Select this compound Analogs Ligand_Prep Prepare Ligands (Energy minimization) Ligand_Design->Ligand_Prep Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Docking_Run Run Docking Algorithm (e.g., AutoDock, GOLD) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Docked Poses (Binding Energy, Interactions) Docking_Run->Pose_Analysis Lead_Selection Select Lead Compounds Pose_Analysis->Lead_Selection

Experimental Workflow for Molecular Docking.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the potential mechanism of action of the this compound analogs.

COX-2 Signaling Pathway in Cancer

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a significant role in tumor progression.[9][10] It catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[10] PGE2 can then activate multiple downstream signaling pathways that promote cell proliferation, angiogenesis (the formation of new blood vessels), and invasion, while inhibiting apoptosis (programmed cell death).[11][12] By inhibiting COX-2, this compound analogs can potentially disrupt these cancer-promoting pathways.

G This compound This compound Analog COX2 COX-2 This compound->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition

Inhibition of the COX-2 Signaling Pathway.

Topoisomerase IV Inhibition in Bacteria

Bacterial topoisomerase IV is a crucial enzyme involved in DNA replication and segregation.[13] It acts by creating transient double-strand breaks in the DNA to allow for the separation of interlinked daughter chromosomes.[14][15] Inhibitors of topoisomerase IV, such as certain this compound analogs, stabilize the complex between the enzyme and the cleaved DNA.[13] This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[16][17]

G This compound This compound Analog TopoIV Topoisomerase IV This compound->TopoIV Binding Cleavage_Complex Stable Cleavage Complex This compound->Cleavage_Complex DNA_Replication DNA Replication & Segregation TopoIV->DNA_Replication TopoIV->Cleavage_Complex DS_Breaks Accumulation of Double-Strand Breaks Cleavage_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of Topoisomerase IV Inhibition.

InhA and Mycolic Acid Synthesis in Mycobacterium tuberculosis

InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[18][19] This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[20][21] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, the death of the bacterium.[22] this compound derivatives have shown promise as inhibitors of InhA.[5]

G This compound This compound Analog InhA InhA Enzyme This compound->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes FAS_II FAS-II Pathway FAS_II->InhA Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall TB_Death M. tuberculosis Death Cell_Wall->TB_Death Disruption leads to

Inhibition of the InhA Pathway.

Tubulin Polymerization and the Colchicine Binding Site

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[23][24] The colchicine binding site on β-tubulin is a key target for anticancer drugs.[25][26] this compound analogs that bind to this site can inhibit tubulin polymerization, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[27]

G This compound This compound Analog Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binding Polymerization Tubulin Polymerization This compound->Polymerization Inhibition Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of Tubulin Polymerization.

Tau Protein Aggregation in Alzheimer's Disease

In Alzheimer's disease, the tau protein, which normally stabilizes microtubules in neurons, becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs).[28][29] This process disrupts neuronal function and is a hallmark of the disease.[30][31] Some this compound derivatives have been investigated for their potential to interfere with tau protein aggregation, offering a possible therapeutic strategy for Alzheimer's disease.[32]

G This compound This compound Analog Aggregation Tau Aggregation This compound->Aggregation Inhibition Tau Hyperphosphorylated Tau Tau->Aggregation NFTs Neurofibrillary Tangles (NFTs) Aggregation->NFTs Disruption Neuronal Function Disruption NFTs->Disruption AD_Progression Alzheimer's Disease Progression Disruption->AD_Progression

Inhibition of Tau Protein Aggregation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Indolizine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of indolizine and its derivatives is crucial in various stages of drug discovery and development, owing to their diverse biological activities. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

This comparison is based on established principles of analytical method validation, providing a framework for cross-validation and method selection. The presented data is a representative summary compiled from various sources on the analysis of this compound and structurally related heterocyclic compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, LC-MS/MS, and UV-Visible Spectrophotometry for the quantification of this compound derivatives.

Parameter HPLC-UV GC-MS LC-MS/MS UV-Visible Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation of volatile compounds, with detection based on mass-to-charge ratio.Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.Measurement of light absorbance by the analyte in a solution.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information, enhancing selectivity.Very High; precursor and product ion monitoring provides exceptional specificity.Low; susceptible to interference from any compound that absorbs at the same wavelength.
Sensitivity (Typical LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL rangeµg/mL range
Linearity (R²) > 0.999> 0.995> 0.999> 0.99
Precision (%RSD) < 5%< 10%< 5%< 10%
Accuracy (% Recovery) 95-105%90-110%98-102%90-110%
Throughput HighModerateHighHigh
Cost Low to ModerateModerate to HighHighLow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of an this compound derivative using HPLC-UV, GC-MS, and LC-MS/MS.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • For complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step with acetonitrile followed by centrifugation.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the specific this compound derivative (typically in the range of 250-350 nm).

  • Injection Volume: 10 µL.

GC-MS Method

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

  • Dissolve the this compound standard or sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

  • Derivatization may be necessary for non-volatile this compound derivatives to increase their volatility.

  • An internal standard is typically added to improve quantitative accuracy.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a short period, then ramp to a higher temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Method

Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

Sample Preparation:

  • Similar to HPLC-UV, prepare standards and samples in a suitable solvent.

  • For bioanalytical samples, protein precipitation, liquid-liquid extraction, or solid-phase extraction is employed for sample clean-up.

  • An isotopically labeled internal standard is preferred for highest accuracy.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizing Analytical Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), depict a general experimental workflow for analytical method validation and a hypothetical signaling pathway involving an this compound derivative.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Processing Standard Standard Weighing & Dissolution Spiking Matrix Spiking Standard->Spiking Sample Sample Extraction/Dilution Sample->Spiking Cleanup Sample Cleanup (SPE/LLE) Spiking->Cleanup HPLC HPLC Separation Cleanup->HPLC Injection GC GC Separation Cleanup->GC Injection MS MS/MS Detection HPLC->MS UV UV Detection HPLC->UV GC->MS Integration Peak Integration MS->Integration UV->Integration Linearity Linearity & Range Accuracy Accuracy Precision Precision Selectivity Selectivity LOQ LOD & LOQ Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Quantification->Linearity Performance Evaluation Quantification->Accuracy Performance Evaluation Quantification->Precision Performance Evaluation Quantification->Selectivity Performance Evaluation Quantification->LOQ Performance Evaluation

A generalized experimental workflow for the validation of an analytical method.

signaling_pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound Derivative This compound->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Modulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

A hypothetical signaling pathway initiated by an this compound derivative.

A Head-to-Head Battle in Organic Electronics: Indolizine-Based Materials Challenge Traditional Incumbents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of nitrogen-containing polycyclic aromatic compounds, indolizine-based materials, is emerging as a powerful contender to traditional materials in the field of organic electronics. Boasting enhanced stability, tunable electronic properties, and competitive performance, these novel materials are poised to address key limitations of established organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For researchers, scientists, and drug development professionals navigating the landscape of organic electronics, this guide provides a comprehensive comparison of this compound-based materials against their traditional counterparts. Through a detailed examination of experimental data, this report illuminates the performance advantages and potential applications of this promising new material class.

Performance Metrics: A Tale of Two Material Classes

The performance of organic electronic materials is benchmarked by several key metrics, including charge carrier mobility, power conversion efficiency (in solar cells), and thermal and photostability. A comparative analysis reveals the competitive standing of this compound-based materials.

Indoloindolizines, a subclass of this compound-based materials, have demonstrated impressive ambipolar charge transport properties in OFETs, with hole mobilities ranging from 0.21 to 0.49 cm² V⁻¹ s⁻¹ and electron mobilities from 0.11 to 0.29 cm² V⁻¹ s⁻¹.[1] These values are comparable to, and in some cases exceed, those of established small-molecule organic semiconductors.

One of the most significant advantages of indolothis compound derivatives is their enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes.[1][2] Many of these compounds remain stable in solution under exposure to sunlight and air for days, a crucial factor for the longevity and reliability of organic electronic devices.[1] Furthermore, this compound derivatives exhibit improved thermal stability. For instance, 1,2-diphenylthis compound derivatives show an enhancement in thermal stability of over 100 °C compared to the parent 1,2-diphenylthis compound.[3]

Material ClassCompound/Device TypeHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (%)Thermal Decomposition Temp. (°C)Key AdvantagesKey Disadvantages
This compound-Based Indolothis compound OFETs0.21 - 0.49[1]0.11 - 0.29[1]N/A>300 (for some derivatives)High stability, Tunable electronics, Ambipolar transportNewer material class, Scalability may be a concern
Traditional Pentacene OFET~0.1 - 3.0[4]N/AN/A~350High hole mobility, Well-establishedPoor stability in air, Unipolar (p-type)
Traditional Rubrene Single-Crystal OFET20 - 40[5]N/AN/A~300Very high hole mobilityDifficult to process, Unipolar (p-type)
Traditional P3HT:PCBM Solar Cell10⁻⁴ - 10⁻²10⁻³ - 10⁻²3 - 11.4[6][7][8]~400Solution processable, Good PCEProne to degradation
Traditional Carbazole Derivative OLED Host~10⁻⁶ - 10⁻³~10⁻⁶ - 10⁻³N/A328 - 478[3]High triplet energy, Good hole transportCan have limited stability
Traditional Alq3 OLED Emitter/ETLN/A~10⁻⁶N/A~400Good electron transport, Established materialProne to hydrolysis, Moderate efficiency

The Science Behind the Success: Molecular Design and Synthesis

The remarkable properties of this compound-based materials stem from their unique molecular structure, which merges indole and this compound moieties into a single polycyclic framework.[1][9] This strategic fusion allows for precise control over the electronic structure by modulating the aromaticity of specific rings within the molecule.[1][2][9] Techniques like benzannulation at targeted positions enable fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly impacting the material's optoelectronic properties.[1][2][9]

The synthesis of these advanced materials has been a key focus of research, with the development of scalable synthetic protocols making a wide range of π-expanded derivatives accessible.[1][2][9] These methods often involve transition-metal-free reactions, offering a more environmentally friendly and cost-effective approach compared to some traditional syntheses.[10]

Experimental Protocols: A Glimpse into the Lab

To ensure the reproducibility and validation of the reported data, it is crucial to understand the experimental methodologies employed. Below are summaries of key experimental protocols used in the characterization of both this compound-based and traditional organic electronic materials.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

A common workflow for fabricating and testing OFETs involves several key steps, from substrate preparation to electrical measurement.

OFET_Workflow cluster_fab Fabrication cluster_char Characterization A Substrate Cleaning (e.g., Si/SiO2 wafer) B Surface Treatment (e.g., OTS monolayer) A->B C Organic Semiconductor Deposition (e.g., spin-coating, vacuum deposition) B->C D Source/Drain Electrode Deposition (e.g., thermal evaporation through shadow mask) C->D E Electrical Measurement (Probe station in inert atmosphere) D->E Fabricated Device F Data Analysis (Extraction of mobility, threshold voltage, on/off ratio) E->F

OFET Fabrication and Characterization Workflow.

Methodology:

  • Substrate Preparation: Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively. The substrates are rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) is often applied.

  • Organic Semiconductor Deposition: The active organic layer is deposited onto the treated substrate. For soluble materials, this is typically done by spin-coating, while vacuum thermal evaporation is used for small molecules.

  • Electrode Deposition: Source and drain electrodes (e.g., gold) are then deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Electrical Characterization: The fabricated OFETs are characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. Transfer and output characteristics are measured to extract key performance parameters such as charge carrier mobility, threshold voltage, and the on/off current ratio.[11][12]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.

Methodology:

  • Solution Preparation: A solution of the organic material is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Three-Electrode Setup: The analysis is performed in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13]

  • Potential Sweep: A potentiostat is used to apply a sweeping potential to the working electrode and the resulting current is measured.[13]

  • Data Analysis: The onset potentials of the oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels of the material, respectively.[14][15][16]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the material is placed in a crucible.[17]

  • Heating Program: The crucible is placed in a TGA instrument and heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[18][19]

  • Mass Measurement: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The temperature at which a significant weight loss occurs is identified as the decomposition temperature, indicating the material's thermal stability.[18]

Visualizing the Future: Molecular Design and Device Architecture

The tunability of this compound-based materials is a key advantage, allowing for the rational design of molecules with specific electronic properties. The following diagram illustrates how the strategic placement of benzene rings (benzannulation) on the indolothis compound core can modulate the HOMO-LUMO gap.

HOMO_LUMO_Tuning cluster_core Indolothis compound Core cluster_modification Molecular Modification cluster_property Electronic Property Core Core Indolothis compound Structure Mod1 Benzannulation at positions 2,3 Core->Mod1 Mod2 Benzannulation at positions 5,6 & 7,8 Core->Mod2 Prop1 Increased HOMO-LUMO Gap Mod1->Prop1 Prop2 Decreased HOMO-LUMO Gap Mod2->Prop2

References

A Comparative Guide to the Efficacy of Indolizine-Based Drug Candidates: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound-based drug candidates across key therapeutic areas: oncology, inflammation, and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to facilitate a deeper understanding of the translational potential of these promising compounds.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, primarily through mechanisms involving the disruption of cellular proliferation and the induction of programmed cell death.

Data Presentation: Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
C3 HepG2 (Hepatocellular Carcinoma)MTTNot specified, but showed stronger inhibition than on A549 and HeLa cells[1]
5c HOP-62 (Non-small cell lung cancer)NCI-60 Panel10 (34% growth inhibition)[2]
5c SNB-75 (Glioblastoma)NCI-60 Panel10 (15% growth inhibition)[2]
7g HOP-62 (Non-small cell lung cancer)NCI-60 Panel10 (15% growth inhibition)[2]
8e CAL-27 (Oral Cancer)Not specified0.047-0.117[3]
8h BT-20 (Breast Cancer)Not specified0.047-0.117[3]
6c SK-MEL-28 (Melanoma)MTT3.46[4]

In vivo studies are crucial for validating the therapeutic potential observed in vitro. One of the most potent analogues of this compound-glyoxyl amides demonstrated improved efficacy in inhibiting tumor growth in human lung tumor xenograft models when administered at optimal doses of 2-3 mg/kg.

Experimental Protocols: Anticancer Assays

In Vitro: MTT Assay for Cytotoxicity [1][5][6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1][6]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

In Vivo: Tumor Growth Inhibition in Xenograft Models

General guidelines for assessing the efficacy of anticancer compounds in vivo:

  • Cell Implantation: Athymic nude mice are subcutaneously implanted with human tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into control and treatment groups. The treatment group receives the this compound derivative at a specified dose and schedule, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

Signaling Pathways and Experimental Workflows

anticancer_workflow ic50 ic50 lead_compound lead_compound ic50->lead_compound Select Lead

apoptosis_pathway This compound This compound Derivative ros ↑ ROS This compound->ros p53 ↑ p53 This compound->p53 mito Mitochondrial Dysfunction ros->mito bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 cytochrome_c Cytochrome c Release mito->cytochrome_c bax->cytochrome_c bcl2->cytochrome_c caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis

egfr_pathway egf EGF egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization This compound This compound Derivative This compound->egfr grb2_sos Grb2/SOS dimerization->grb2_sos pi3k PI3K dimerization->pi3k ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Anti-inflammatory Activity

Certain this compound derivatives have been investigated for their potential to mitigate inflammatory responses.

Data Presentation: Anti-inflammatory Efficacy

The anti-inflammatory effects of spirooxindole-indolizine hybrids were evaluated in a carrageenan-induced paw edema model in rats. Compounds 4d , 4g , and 4o demonstrated significant anti-inflammatory activities in both acute and chronic inflammatory models.[7] These compounds were also found to significantly inhibit the levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and nitrites.[7] One derivative, compound 56 , showed preferential and selective non-competitive inhibition of COX-2 (IC50 = 14.91 µM) over COX-1 (IC50 > 50 µM) and significant inhibition of soybean lipoxygenase (IC50 = 13.09 µM).[8]

Experimental Protocol: Carrageenan-Induced Paw Edema[9][10][11]

This is a widely used preclinical model to assess the efficacy of anti-inflammatory agents.

  • Animal Grouping: Wistar rats are divided into control, reference (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 0, 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Logical Relationship in Anti-inflammatory Studies

anti_inflammatory_logic cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model This compound This compound Derivative cox_inhibition COX-2 Inhibition Assay This compound->cox_inhibition lox_inhibition LOX Inhibition Assay This compound->lox_inhibition cytokine_inhibition Cytokine (TNF-α, IL-6) Inhibition Assay This compound->cytokine_inhibition carrageenan_model Carrageenan-Induced Paw Edema This compound->carrageenan_model edema_reduction Reduction in Paw Edema cox_inhibition->edema_reduction Mechanism lox_inhibition->edema_reduction Mechanism cytokine_inhibition->edema_reduction Mechanism carrageenan_model->edema_reduction

Antimicrobial Activity

This compound derivatives have also been explored for their activity against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
5b Fungi8-32[9]
5g Bacteria16-256[9]
5h Gram-positive cocci16-32[9]
19e S. aureus0.195%[10]
28 Listeria0.39%[10]
28 E. coli3.1%[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[5][12][14]

The broth microdilution method is a standard procedure for determining the MIC.

  • Compound Preparation: Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium.[5]

  • Inoculum Preparation: A standardized microbial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Incubation: The microbial inoculum is added to each well of the microtiter plate. The plates are incubated at 37°C for 24 hours for bacteria or at 30°C for 24-48 hours for fungi.[5][9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth (turbidity).[5][9]

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start This compound Derivatives serial_dilution Serial Dilution in Microtiter Plate start->serial_dilution inoculation Inoculation with Microbial Suspension serial_dilution->inoculation incubation Incubation (24-48h) inoculation->incubation mic_determination Visual Inspection for Growth (Turbidity) incubation->mic_determination mic_value Determine MIC mic_determination->mic_value

Conclusion

This guide highlights the multifaceted therapeutic potential of this compound-based drug candidates. The presented data and protocols underscore the importance of a systematic approach, beginning with robust in vitro screening to identify lead compounds, followed by validation in relevant in vivo models. The provided diagrams offer a visual framework for understanding the underlying mechanisms of action and the logical flow of experimental investigation. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the clinical translation of these promising molecules.

References

A Head-to-Head Battle of Brightness and Stamina: Novel Indolizine Dyes Versus Commercial Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical decision that can dictate the success of an experiment. This guide provides a comprehensive performance comparison of a novel class of indolizine-based fluorophores, exemplified by the "Seoul-Fluor" series, against widely used commercial dyes: Alexa Fluor 488, Cy3, and Cy5. We present a quantitative analysis of their key performance indicators, detailed experimental protocols for their evaluation, and visual workflows to aid in experimental design.

Executive Summary

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of selected this compound dyes from the Seoul-Fluor series and popular commercial fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Photostability
This compound Dyes
Seoul-Fluor (SF-445)~400~445N/ATunableN/A
Seoul-Fluor (SF-500)~450~500N/ATunableN/A
Seoul-Fluor (SF-613)~550~613N/ATunable (up to 0.72)[1][3]N/A
Commercial Fluorophores
Alexa Fluor 48849551971,0000.92High
Cy3550570150,000~0.15-0.30Moderate
Cy5649670250,000~0.20-0.30High

N/A: Not available in the reviewed literature. The quantum yields of Seoul-Fluor dyes are highly dependent on their specific chemical substituents.

Visualizing Experimental Workflows and Biological Pathways

To aid in the practical application of these fluorophores, we provide the following diagrams created using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis dye_solution Prepare Dye Solutions (this compound & Commercial) labeling Label Cells with Dyes dye_solution->labeling cell_culture Culture & Prepare Cells cell_culture->labeling microscopy Acquire Images (Confocal Microscopy) labeling->microscopy photobleaching Time-Lapse Imaging for Photostability Analysis microscopy->photobleaching qy_measurement Quantum Yield Measurement microscopy->qy_measurement photostability_analysis Photobleaching Rate Calculation photobleaching->photostability_analysis comparison Compare Performance Metrics qy_measurement->comparison photostability_analysis->comparison

Figure 1: Experimental workflow for comparing the performance of fluorescent dyes.

signaling_pathway ligand Ligand receptor Receptor (Labeled with Fluorophore) ligand->receptor Binding endosome Early Endosome receptor->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Trafficking

Figure 2: Simplified pathway of receptor-mediated endocytosis, a process that can be visualized using fluorophore-labeled receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a novel dye is determined relative to a well-characterized standard with a known quantum yield.

1. Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Novel this compound dye solution

  • Standard fluorophore solution (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ethanol, water)

2. Procedure:

  • Prepare a series of dilutions for both the novel dye and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the novel dye using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Measurement of Photostability (Photobleaching Rate)

Photostability is assessed by measuring the rate of fluorescence decay under continuous illumination.

1. Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Objective lens with appropriate magnification and numerical aperture

  • Microscope slides and coverslips

  • Labeled samples (e.g., cells or beads) with the novel this compound dye and commercial fluorophores

2. Procedure:

  • Prepare samples labeled with each of the fluorophores to be tested. Ensure consistent labeling density and sample mounting.

  • Place the sample on the microscope stage and bring it into focus.

  • Select a region of interest (ROI) containing a representative number of fluorescently labeled structures.

  • Acquire an initial image (t=0) with a defined set of imaging parameters (e.g., laser power, exposure time, gain).

  • Continuously illuminate the ROI with the excitation light at a constant power.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) until the fluorescence signal has significantly decreased.

  • Quantify the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

  • Plot the normalized intensity versus time to generate a photobleaching curve. The rate of decay is inversely proportional to the photostability of the fluorophore. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).

By following these standardized protocols, researchers can obtain reliable and comparable data to guide their selection of the most appropriate fluorophore for their specific research needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. Indolizine, a heterocyclic aromatic organic compound, requires specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety Considerations

This compound is classified as a hazardous substance. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal. All procedures involving this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2]

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical FormulaC₈H₇N
Molar Mass117.151 g·mol⁻¹
AppearanceWhite solid
Melting Point75 °C (167 °F; 348 K)[3]
Boiling Point205 °C (401 °F; 478 K)[3]
CAS Number274-40-8[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[5] It must not be disposed of with regular laboratory trash or discharged into sewer systems.[2][5] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Waste Collection
  • Place excess or unwanted this compound into a designated and clearly labeled hazardous waste container.

  • The container must be chemically compatible with this compound, in good condition, and possess a secure, tightly closing lid.[5][6]

  • To prevent dangerous reactions, do not mix this compound waste with incompatible materials. Always consult your institution's chemical compatibility charts.[5][6]

  • Keep solid and liquid waste in separate containers.[7]

Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate quantity of the waste.

  • The date of accumulation (the date the first piece of waste was placed in the container).[5]

Storage of Waste
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][8]

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and sources of ignition.[2][5]

  • Ensure the container is kept tightly closed except when adding waste.[2][6]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Follow all institutional and regulatory procedures for waste manifests and pickup.

Spill Management

In the event of an this compound spill:

  • Evacuate personnel from the immediate area if necessary.[2]

  • Avoid breathing in any dust or vapors.[2][5]

  • Wearing appropriate PPE, collect the spilled material.[2]

  • For solid spills, carefully sweep up the material. For liquid spills, absorb with an inert material such as vermiculite or sand.[5]

  • Place the collected material into a suitable, closed container for disposal as hazardous waste.[2]

  • Use spark-proof tools and explosion-proof equipment if necessary.[2]

  • Prevent the spill from entering drains.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Procedure A Wear Appropriate PPE B Collect this compound Waste in a Compatible, Labeled Container A->B C Store Sealed Container in a Designated Satellite Accumulation Area B->C D Contact EHS for Hazardous Waste Pickup C->D E Licensed Chemical Destruction or Controlled Incineration D->E F Spill Occurs G Contain and Collect Spill Following Safety Protocols F->G H Dispose of Spill Debris as Hazardous Waste G->H H->B

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Comprehensive Safety Protocol for Handling Indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Indolizine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its derivatives are heterocyclic compounds that require careful handling due to their potential health hazards.[1] Exposure can cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, a comprehensive approach to safety, including the use of appropriate personal protective equipment (PPE) and adherence to strict operational plans, is mandatory.

Hazard Identification

The primary hazards associated with this compound are summarized below. This information is aggregated from multiple safety data sheets and chemical databases.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/Eye IrritationCauses serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.H335

Source: Aggregated GHS information from multiple suppliers.[2]

Personal Protective Equipment (PPE)

A robust PPE strategy is the foundation of safe chemical handling. The following equipment must be used at all times when working with this compound.[4][5]

Protection AreaEquipmentSpecifications & Rationale
Eye and Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5]
Hand Chemical-Resistant GlovesHandle with chemical-impermeable gloves (e.g., single-use nitrile gloves for incidental contact).[4][5] Gloves must be inspected before use and disposed of properly after handling the material.[6] Wash and dry hands thoroughly after glove removal.[4]
Skin and Body Lab Coat / Protective ClothingA flame-resistant lab coat, fully buttoned with sleeves of sufficient length, is required to protect the skin.[5] Wear impervious clothing, long pants, and closed-toe shoes to cover any exposed skin.[4][5]
Respiratory Fume Hood / RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize vapor inhalation.[5] If a fume hood is unavailable or if exposure limits are exceeded, a full-face respirator is required.[4]

Operational and Disposal Plans

Safe Handling Protocol

Handling of this compound must be performed in a well-ventilated area, adhering to good industrial hygiene and safety practices.[4]

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Set up a designated risk-elimination area.[4]

  • Engineering Controls : Conduct all weighing and transfer operations within a certified chemical fume hood to prevent the formation and inhalation of dust and aerosols.[5]

  • Tool Usage : Use non-sparking, explosion-proof tools and equipment to prevent ignition from electrostatic discharge.[4]

  • Container Management : Keep the this compound container tightly closed when not in use. Store in a dry, cool, and well-ventilated place, separate from incompatible materials.[4]

  • Personal Hygiene : Wash hands thoroughly after handling the compound.[4] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[7]

Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure.

start Spill Detected evacuate Evacuate Immediate Area & Restrict Access start->evacuate ppe Don Appropriate PPE (Incl. Respiratory Protection) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent Material ignition->contain collect Collect Absorbed Material into a Sealed Container contain->collect label_container Label as 'Hazardous Waste' collect->label_container clean Clean Spill Area Thoroughly label_container->clean dispose Dispose of Waste via EHS clean->dispose end Spill Managed dispose->end

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.